molecular formula C13H17NO3 B3260407 benzyl tetrahydro-2h-pyran-2-ylcarbamate CAS No. 330457-59-5

benzyl tetrahydro-2h-pyran-2-ylcarbamate

Cat. No.: B3260407
CAS No.: 330457-59-5
M. Wt: 235.28 g/mol
InChI Key: FAHMIAUYPXDKIX-UHFFFAOYSA-N
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Description

Benzyl tetrahydro-2H-pyran-2-ylcarbamate (CAS 330457-59-5) is a high-purity heterocyclic building block essential in modern medicinal chemistry and drug discovery. With a molecular formula of C13H17NO3 and a molecular weight of 235.1, this compound is characterized by its 99% purity, making it a reliable intermediate for complex synthetic routes . Its core structure incorporates a tetrahydro-2H-pyran (THP) ring, a common motif in the design of biologically active molecules . Building blocks of this nature are fundamental in the development of novel therapeutic agents, as over 85% of FDA-approved drugs contain heterocyclic scaffolds . The specific value of this reagent is highlighted in advanced pharmaceutical research, where it has been utilized in the synthesis of patented bicyclic compounds investigated for their role in inhibiting RORgamma activity and the treatment of disease . This application underscores its relevance in the discovery of new therapeutic modalities. As a versatile synthetic intermediate, it is particularly valuable for protecting group strategies and constructing more complex, sp3-rich molecular architectures that are increasingly important for developing candidates with improved physicochemical properties . This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

benzyl N-(oxan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-13(14-12-8-4-5-9-16-12)17-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHMIAUYPXDKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

benzyl tetrahydro-2h-pyran-2-ylcarbamate chemical structure properties

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Properties, Synthetic Utility, and Stability Profiling[1]

Executive Summary

Benzyl tetrahydro-2H-pyran-2-ylcarbamate (CAS 330457-59-5) is a specialized organic intermediate functioning as a protected form of 2-aminotetrahydropyran. Structurally, it represents an N,O-acetal stabilized by a carbamate (Cbz) protecting group.[1] This molecule is of significant utility in medicinal chemistry and total synthesis as a masked hemiaminal , allowing for the controlled release of reactive aldehyde or amine functionalities under specific conditions.[1]

This guide details the structural dynamics, synthetic protocols, and stability profiles required for the effective handling of this compound in drug development workflows.[1]

Structural Analysis & Electronic Properties

The stability and reactivity of benzyl tetrahydro-2H-pyran-2-ylcarbamate are governed by two competing electronic effects: the electron-withdrawing nature of the carbamate and the stereoelectronic anomeric effect inherent to the tetrahydropyran ring.

The N,O-Acetal Linkage

The core structural feature is the nitrogen atom attached to the anomeric carbon (C2) of the tetrahydropyran ring. Unlike a standard amine, this nitrogen is part of a hemiaminal ether (N,O-acetal).[1]

  • Chemical Consequence: The C2 position is susceptible to nucleophilic attack and acid-catalyzed hydrolysis.

  • Stabilization: The benzyloxycarbonyl (Cbz) group reduces the electron density on the nitrogen lone pair via delocalization into the carbonyl system. This prevents spontaneous ring-opening or hydrolysis under neutral/basic conditions, rendering the molecule stable for handling.

The Anomeric Effect

In solution, this compound exists in equilibrium between axial and equatorial conformers.[1] The anomeric effect typically favors the axial position for electronegative substituents at C2.

  • Mechanism: The lone pair on the ring oxygen (

    
    ) donates electron density into the antibonding orbital (
    
    
    
    ) of the C2-N bond.
  • Implication: This interaction stabilizes the axial conformer but also weakens the C-N bond, making it the primary site of cleavage under acidic conditions.[1]

Synthetic Methodologies

The most robust route to benzyl tetrahydro-2H-pyran-2-ylcarbamate avoids the unstable 2-aminotetrahydropyran intermediate. Instead, it utilizes the electrophilic addition of benzyl carbamate to 3,4-dihydro-2H-pyran (DHP).

Primary Synthetic Route

This reaction is an acid-catalyzed addition where DHP acts as a vinyl ether. The protonation of the double bond generates an oxocarbenium ion, which is subsequently trapped by the nucleophilic nitrogen of the benzyl carbamate.[1]

Catalysts of Choice:

  • p-Toluenesulfonic acid (PTSA): Standard method, requires anhydrous conditions.

  • Molecular Iodine (

    
    ):  A milder, neutral condition alternative that often provides higher yields.[1]
    
Reaction Workflow Visualization

SynthesisWorkflow Start Benzyl Carbamate (BnOCONH2) Intermediate Oxocarbenium Ion Start->Intermediate + DHP / H+ Reagent 3,4-Dihydro-2H-pyran (DHP) Reagent->Intermediate Catalyst Catalyst (PTSA or I2) Catalyst->Intermediate Activation Product Benzyl tetrahydro-2H-pyran-2-ylcarbamate (CAS 330457-59-5) Intermediate->Product Nucleophilic Attack

Figure 1: Synthetic pathway via acid-catalyzed addition to enol ether.

Physicochemical Profile

The following data summarizes the core properties derived from structural analysis and experimental analogues.

PropertyValue / Description
IUPAC Name Benzyl N-(tetrahydro-2H-pyran-2-yl)carbamate
CAS Number 330457-59-5
Molecular Formula

Molecular Weight 235.28 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, EtOAc, THF, MeOH; Insoluble in water
LogP (Predicted) ~2.3 - 2.8 (Lipophilic due to Cbz/Benzyl group)
Storage 2-8°C, Hygroscopic (Store under Nitrogen)

Reactivity & Deprotection Protocols

Understanding the deprotection mechanisms is critical for designing downstream chemistry. The molecule offers orthogonal deprotection strategies.[2][3]

Acid-Catalyzed Hydrolysis (Ring Opening)

Treatment with aqueous acid cleaves the N,O-acetal linkage, not the carbamate.

  • Conditions: dilute HCl or TFA/Water.

  • Products: Benzyl carbamate + 5-hydroxypentanal (which exists in equilibrium with 2-hydroxytetrahydropyran).

  • Utility: Used to regenerate the aldehyde functionality if the pyran ring was used as a masked aldehyde.

Hydrogenolysis (Cbz Removal)

Standard hydrogenolysis targets the benzyl ester of the carbamate.

  • Conditions:

    
     (1 atm), 10% Pd/C, MeOH.
    
  • Mechanism: Cleavage of the benzyl-oxygen bond followed by decarboxylation.

  • Critical Note: The resulting product is 2-aminotetrahydropyran , which is unstable. It will rapidly hydrolyze to ammonia and 5-hydroxypentanal unless trapped immediately (e.g., by an acyl chloride or isocyanate) in the same pot.

Reactivity Pathway Visualization

Reactivity Compound Benzyl tetrahydro-2H-pyran-2-ylcarbamate Acid Aqueous Acid (H3O+) Compound->Acid H2 H2 / Pd-C Compound->H2 Hydrolysis_Prod1 Benzyl Carbamate (BnOCONH2) Acid->Hydrolysis_Prod1 Hydrolysis_Prod2 5-Hydroxypentanal (Equilibrium with 2-OH-THP) Acid->Hydrolysis_Prod2 Inter_Amine [2-Aminotetrahydropyran] (Unstable Intermediate) H2->Inter_Amine Degradation NH3 + 5-Hydroxypentanal Inter_Amine->Degradation Spontaneous Trapped Stable Urea/Amide (If electrophile present) Inter_Amine->Trapped + Electrophile

Figure 2: Divergent reactivity pathways based on deprotection conditions.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The success of the synthesis is indicated by the disappearance of the DHP vinyl proton signals in NMR.

Synthesis of Benzyl Tetrahydro-2H-pyran-2-ylcarbamate

Reference Standard: Adaptation of carbamate addition to vinyl ethers [1].

Reagents:

  • Benzyl carbamate (15.1 g, 100 mmol)[1]

  • 3,4-Dihydro-2H-pyran (10.9 g, 130 mmol)

  • p-Toluenesulfonic acid monohydrate (PTSA) (0.19 g, 1 mmol)

  • Dichloromethane (DCM) (anhydrous, 100 mL)[1]

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with Benzyl carbamate and anhydrous DCM. Stir until dissolved.

  • Activation: Add PTSA. The solution may turn slightly yellow.

  • Addition: Add 3,4-Dihydro-2H-pyran dropwise via syringe over 10 minutes at 0°C (ice bath) to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The carbamate starting material (

      
      ) should disappear, replaced by a less polar spot (
      
      
      
      ).[1]
  • Quench: Add triethylamine (0.5 mL) to neutralize the acid catalyst. Stir for 5 minutes.

  • Workup: Wash the organic layer with saturated

    
     (2 x 50 mL) and Brine (50 mL). Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. If the oil is impure, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).[1]

Stability Assay (Quality Control)

To verify the integrity of the N,O-acetal:

  • Dissolve 10 mg of product in 0.6 mL

    
    .
    
  • Acquire a

    
     NMR.
    
  • Diagnostic Signal: Look for the anomeric proton (H-2) as a doublet of doublets (or broad multiplet) around

    
     4.8 - 5.1 ppm .
    
  • Degradation Check: If signals for benzaldehyde (from oxidation) or free benzyl carbamate (

    
     5.1 ppm singlet for 
    
    
    
    ) appear, the sample has degraded.

References

  • Organic Syntheses, "Benzyl Isopropoxymethyl Carbamate - An Aminomethylating Reagent".

  • National Institutes of Health (PubChem)

  • GuideChem, "Benzyl tetrahydro-2H-pyran-2-ylcarbam

  • Beilstein Journal of Organic Chemistry, "Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides". (Context on pyran ring stability).

Sources

The Bifunctional Linchpin: Benzyl Tetrahydro-2H-pyran-2-ylcarbamate in Advanced Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of complex organic synthesis and drug development, the precise construction of nitrogen-containing heterocycles is a paramount objective. Benzyl tetrahydro-2H-pyran-2-ylcarbamate (CAS: 330457-59-5) serves as a highly specialized, bifunctional building block designed to streamline the synthesis of 2-substituted piperidines. By acting as a stable, masked precursor to highly reactive N-acyliminium ions, this compound bypasses the inherent instability of acyclic amino-aldehydes. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic utility, and field-proven protocols, specifically highlighting its role in the stereoselective synthesis of active pharmaceutical ingredients (APIs) such as [2].

Physicochemical Profiling

Understanding the fundamental properties of benzyl tetrahydro-2H-pyran-2-ylcarbamate is critical for optimizing reaction conditions, particularly regarding solubility and Lewis acid coordination. The compound is an N,O-acetal (hemiaminal ether), rendering it stable under neutral and basic conditions but highly reactive under Lewis acidic environments.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name Benzyl tetrahydro-2H-pyran-2-ylcarbamate
CAS Number 330457-59-5
Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol (Exact: 235.27898)
Monoisotopic Mass 235.12084
Topological Polar Surface Area 47.6 Ų
Rotatable Bonds 4
Appearance White to whitish crystalline powder

Data supported by computational and empirical chemical databases ( [1]).

Mechanistic Paradigm: The N-Acyliminium Strategy

The Causality Behind the Chemical Design

A recurring challenge in alkaloid synthesis is the construction of the piperidine core. Traditional methods relying on linear aliphatic amino-aldehydes suffer from poor yields due to rapid self-condensation, polymerization, and oxidation.

Benzyl tetrahydro-2H-pyran-2-ylcarbamate solves this by masking the 5-carbon amino-aldehyde equivalent within a stable tetrahydropyran (THP) ring.

  • Activation: Upon the introduction of a strong Lewis acid (e.g., TiCl₄ or BF₃·OEt₂), the ring oxygen coordinates with the metal center.

  • Expulsion & Formation: The lone pair on the carbamate nitrogen assists in the heterolytic cleavage of the C2–O bond, driving the ring to open and generating a highly electrophilic N-acyliminium ion .

  • Trapping: This transient species is immediately trapped in situ by a carbon nucleophile (such as a silyl enol ether), forming a new C–C bond.

  • Cyclization: The resulting acyclic intermediate possesses a pendant terminal hydroxyl group, which, upon activation and deprotection of the amine, undergoes spontaneous intramolecular cyclization to form the piperidine ring.

Table 2: Key Reaction Components in Piperidine Core Synthesis
ComponentRole in ReactionMechanistic Justification
THP-Carbamate (330457-59-5) Bifunctional PrecursorProvides both the electrophilic iminium carbon and the 5-carbon backbone required for the heterocycle.
TiCl₄ or BF₃·OEt₂ Lewis Acid ActivatorPromotes C-O bond cleavage, driving the thermodynamic equilibrium toward the reactive iminium species.
Silyl Enol Ether Carbon NucleophileActs as a stable enolate equivalent to establish the critical C2–C bond via a Mukaiyama-type addition.
Pd/C + H₂ Deprotection AgentCleaves the Cbz group, liberating the secondary amine to trigger spontaneous intramolecular cyclization.

Synthetic Workflow Visualization

The following diagram illustrates the logical progression from the THP-carbamate precursor to the final piperidine-based API (Methylphenidate), demonstrating the ring-opening and ring-closing cascade.

Pathway A 3,4-Dihydro-2H-pyran + Benzyl Carbamate B Benzyl Tetrahydro-2H-pyran-2-ylcarbamate CAS: 330457-59-5 A->B PPTS (Cat.), DCM, RT C Ring-Opened N-Acyliminium Ion (Electrophilic Intermediate) B->C TiCl4, -78 °C D Nucleophilic Addition via Silyl Enol Ether C->D C-C Bond Formation E Acyclic β-Amino Ester (Pendant OH Group) D->E Aqueous Quench F Cyclization & Deprotection (Pd/C, H2) E->F 1. MsCl/Et3N 2. Hydrogenation G Methylphenidate (Ritalin) CAS: 113-45-1 F->G Intramolecular Alkylation

Fig 1: Synthetic pathway from THP-carbamate to methylphenidate via an N-acyliminium intermediate.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Built-in observational checks (colorimetry, TLC tracking) ensure that the researcher can verify the success of each mechanistic step in real-time.

Protocol A: Synthesis of Benzyl Tetrahydro-2H-pyran-2-ylcarbamate

Objective: Masking the amine and establishing the hemiaminal ether.

  • Initialization: Dissolve 10.0 mmol of benzyl carbamate in 25 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Reagent Addition: Add 15.0 mmol (1.5 eq) of 3,4-dihydro-2H-pyran (DHP) via syringe.

  • Catalysis: Introduce 1.0 mmol (0.1 eq) of pyridinium p-toluenesulfonate (PPTS) as a mild acid catalyst.

  • Reaction & Self-Validation: Stir at room temperature for 4–6 hours.

    • Validation Check: Monitor via TLC (3:1 Hexanes/EtOAc). The starting benzyl carbamate (Rf ~0.3) will disappear, replaced by a new, less polar spot (Rf ~0.6) corresponding to the THP-carbamate.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃ to neutralize the PPTS. Extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield a white crystalline solid.

Protocol B: Lewis Acid-Mediated Ring Opening and Mukaiyama Addition

Objective: Generation of the N-acyliminium ion and subsequent C–C bond formation, a critical step in synthesizing stereoisomeric pharmaceutical intermediates ( [3]).

  • Preparation: Dissolve 5.0 mmol of the purified benzyl tetrahydro-2H-pyran-2-ylcarbamate in 20 mL of anhydrous DCM. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activation: Dropwise, add 5.5 mmol (1.1 eq) of TiCl₄.

    • Validation Check: The solution will immediately transition to a deep yellow/orange hue, visually confirming the successful generation of the electrophilic N-acyliminium ion complex.

  • Nucleophilic Attack: Slowly add 6.0 mmol (1.2 eq) of the carbon nucleophile (e.g., (1-methoxy-2-phenylvinyloxy)trimethylsilane) dissolved in 5 mL of DCM.

  • Maturation: Stir at -78 °C for 2 hours, then allow the reaction to gradually warm to 0 °C over 1 hour.

  • Quenching: Terminate the reaction by carefully adding 15 mL of saturated aqueous NaHCO₃. The titanium salts will precipitate as white/gelatinous solids.

  • Isolation: Filter the mixture through a pad of Celite to remove metal salts. Extract the filtrate with DCM, dry, and concentrate. The resulting acyclic β-amino ester features a pendant terminal hydroxyl group, primed for downstream mesylation and cyclization into the piperidine core.

Conclusion

Benzyl tetrahydro-2H-pyran-2-ylcarbamate (CAS: 330457-59-5) is far more than a simple protected amine; it is a sophisticated synthetic tool. By leveraging the thermodynamic stability of the THP ring against the kinetic reactivity of the N-acyliminium ion, chemists can execute highly controlled, stereoselective C-C bond formations. The self-validating protocols outlined above provide a robust framework for utilizing this intermediate in the scalable synthesis of complex piperidine alkaloids and advanced therapeutics.

References

  • "2-Piperidineacetic acid, alpha-phenyl-, methyl ester, stereoisomer", Lookchem. URL:[Link]

The Strategic Utility of Benzyl Tetrahydro-2H-pyran-2-ylcarbamate and its Synonyms in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. This technical guide provides an in-depth exploration of benzyl tetrahydro-2H-pyran-2-ylcarbamate and its synonymous designations, such as benzyl N-(tetrahydropyran-2-yl)carbamate and benzyl (oxan-2-yl)carbamate . While not as ubiquitously cited as canonical protecting groups, the N-(tetrahydro-2H-pyran-2-yl) (THP) carbamate moiety, in conjunction with the well-established benzyloxycarbonyl (Cbz) group, presents a unique combination of stability and reactivity profiles. This guide will dissect the synthesis, application, and deprotection strategies associated with this protecting group system, offering field-proven insights into its practical utility and strategic deployment in complex synthetic campaigns, particularly within pharmaceutical and medicinal chemistry.

Introduction: Navigating the Orthogonal Landscape of Amine Protection

The protection of amine functionalities is a cornerstone of modern organic synthesis, preventing unwanted side reactions and enabling chemoselective transformations.[1][2] The ideal protecting group should be readily introduced in high yield, stable to a wide range of reaction conditions, and cleanly removed under mild conditions that do not affect other functional groups within the molecule.[2] This principle of "orthogonal protection" allows for the sequential deprotection of different functional groups, a critical strategy in the synthesis of complex molecules like peptides, natural products, and active pharmaceutical ingredients.[3][4]

Among the plethora of amine protecting groups, carbamates are a dominant class due to their ability to moderate the nucleophilicity and basicity of the nitrogen atom.[5] The most common examples include the acid-labile tert-butoxycarbonyl (Boc) group, the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the hydrogenolysis-labile benzyloxycarbonyl (Cbz or Z) group.[2][5]

This guide focuses on a less conventional yet strategically valuable protecting group system: the N-(tetrahydro-2H-pyran-2-yl) carbamate, specifically benzyl tetrahydro-2H-pyran-2-ylcarbamate. This molecule combines the features of the Cbz group with the acid-labile THP group directly on the nitrogen atom of the carbamate. Understanding the interplay of these two moieties is key to harnessing its unique synthetic potential.

Nomenclature and Structural Synonyms

The compound with the CAS Number 330457-59-5 is most formally named benzyl tetrahydro-2H-pyran-2-ylcarbamate .[6] However, in literature and chemical catalogs, several synonyms are used interchangeably:

  • Benzyl N-(tetrahydro-2H-pyran-2-yl)carbamate

  • (Tetrahydro-pyran-2-yl)-carbamic acid benzyl ester

  • Benzyl (tetrahydropyran-2-yl)carbamate

  • Benzyl N-(oxan-2-yl)carbamate[6]

For clarity and consistency, this guide will primarily use the term N-THP-Cbz to refer to the protected amine moiety.

Table 1: Key Properties of Benzyl Tetrahydro-2H-pyran-2-ylcarbamate
PropertyValueReference
CAS Number 330457-59-5[6]
Molecular Formula C₁₃H₁₇NO₃[6]
Molecular Weight 235.28 g/mol [6]
Canonical SMILES C1CCOC(C1)NC(=O)OCC2=CC=CC=C2[6]
InChIKey FAHMIAUYPXDKIX-UHFFFAOYSA-N[6]

Synthesis of the N-THP-Cbz Protecting Group

The N-THP-Cbz group can be envisioned as being installed in two ways: a two-step sequence involving initial Cbz protection followed by N-tetrahydropyranylation, or a one-step protection using a pre-formed benzyl tetrahydro-2H-pyran-2-ylcarbamate reagent. While the latter is commercially available from some suppliers, understanding its synthesis is crucial for its application.

Proposed Synthesis of Benzyl Tetrahydro-2H-pyran-2-ylcarbamate

The direct N-tetrahydropyranylation of a carbamate is less common than the O-tetrahydropyranylation of alcohols. However, based on the principles of N-alkylation and acetal formation, a plausible synthetic route involves the acid-catalyzed addition of the N-H bond of benzyl carbamate across the double bond of 3,4-dihydro-2H-pyran (DHP).

Reaction Scheme:

Synthesis_of_N-THP-Cbz cluster_reagents Reagents cluster_product Product Benzyl_Carbamate Benzyl Carbamate N_THP_Cbz Benzyl tetrahydro-2H-pyran-2-ylcarbamate Benzyl_Carbamate->N_THP_Cbz DHP 3,4-Dihydro-2H-pyran (DHP) DHP->N_THP_Cbz Acid_Catalyst Acid Catalyst (e.g., p-TsOH, PPTS) Acid_Catalyst->N_THP_Cbz

Figure 1: Proposed synthesis of benzyl tetrahydro-2H-pyran-2-ylcarbamate.

Causality Behind Experimental Choices:

  • Benzyl Carbamate: This is the precursor that provides the Cbz portion of the final molecule. It can be synthesized from benzyl chloroformate and ammonia.[7]

  • 3,4-Dihydro-2H-pyran (DHP): This is the standard reagent for introducing the THP group.[8]

  • Acid Catalyst: The reaction proceeds via protonation of the DHP double bond to form a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then trapped by the nucleophilic nitrogen of the carbamate. Catalysts such as p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS) are commonly used for THP ether formation and are expected to be effective here.[8] The use of a milder acid like PPTS can be beneficial for acid-sensitive substrates.

Experimental Protocol: Proposed Synthesis of Benzyl Tetrahydro-2H-pyran-2-ylcarbamate
  • Preparation: To a solution of benzyl carbamate (1.0 equiv.) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add 3,4-dihydro-2H-pyran (1.2 equiv.).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equiv.).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired benzyl tetrahydro-2H-pyran-2-ylcarbamate.

Application in Amine Protection

The N-THP-Cbz group serves as a protecting group for primary and secondary amines. The protection can be achieved either in a two-step sequence (Cbz protection followed by N-THP installation) or potentially in a single step using an N-THP-Cbz-transfer reagent, although such reagents are not common. The two-step approach offers more flexibility and is generally more practical.

Amine_Protection_Workflow start Primary/Secondary Amine (R-NH₂) step1 Cbz Protection (Cbz-Cl, base) start->step1 intermediate N-Cbz Amine (R-NHCbz) step1->intermediate step2 N-THP Installation (DHP, acid catalyst) intermediate->step2 end N-THP-Cbz Protected Amine step2->end

Figure 2: Two-step workflow for the installation of the N-THP-Cbz protecting group.

Experimental Protocol: Two-Step Protection of a Primary Amine

Step 1: Cbz Protection

  • Preparation: Dissolve the primary amine (1.0 equiv.) in a mixture of a suitable organic solvent (e.g., dioxane, THF, or DCM) and water.

  • Base Addition: Add a base such as sodium carbonate or sodium bicarbonate (2.0-3.0 equiv.).

  • Reagent Addition: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir vigorously for 4-12 hours until the starting amine is consumed (monitored by TLC).

  • Work-up: Extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Cbz protected amine.

Step 2: N-THP Installation

  • Preparation: Dissolve the N-Cbz protected amine (1.0 equiv.) from Step 1 in dry DCM.

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (1.5 equiv.) followed by a catalytic amount of PPTS (0.1 equiv.).

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Quench with saturated sodium bicarbonate solution, extract with DCM, wash with brine, dry, and concentrate. Purify by column chromatography to obtain the fully protected N-THP-Cbz amine.

Deprotection Strategies and Orthogonality

The synthetic value of the N-THP-Cbz group lies in the differential lability of its two components, allowing for strategic, orthogonal deprotection.

Cleavage of the THP Group (Acid-Labile)

The N-THP group, being an aminal, is expected to be highly acid-labile, similar to O-THP ethers. Cleavage is typically achieved under mild acidic conditions.

Mechanism of Acid-Catalyzed N-THP Cleavage:

THP_Cleavage_Mechanism Mechanism of Acid-Catalyzed N-THP Cleavage N_THP_Cbz N-THP-Cbz Amine Protonation Protonation of THP Oxygen N_THP_Cbz->Protonation H⁺ Oxocarbenium Formation of Oxocarbenium Ion and N-Cbz Amine Protonation->Oxocarbenium Hydrolysis Hydrolysis of Oxocarbenium Ion Oxocarbenium->Hydrolysis H₂O Products N-Cbz Amine + Hemiacetal Hydrolysis->Products

Figure 3: Simplified mechanism for the acidic cleavage of the N-THP group.

Experimental Protocol: Selective N-THP Deprotection
  • Preparation: Dissolve the N-THP-Cbz protected amine (1.0 equiv.) in a protic solvent such as methanol or ethanol.

  • Acid Addition: Add a catalytic amount of a mild acid such as pyridinium p-toluenesulfonate (PPTS) or acetic acid.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) and monitor by TLC.

  • Work-up: Upon completion, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution) and extract the product. Dry and concentrate to yield the N-Cbz protected amine.

This selective deprotection leaves the Cbz group intact, allowing for further functionalization of the now-free N-H bond of the carbamate.

Cleavage of the Cbz Group (Hydrogenolysis)

The Cbz group is classically removed by catalytic hydrogenolysis.[4][9] This method is generally mild and orthogonal to many other protecting groups, including Boc and Fmoc.[3][4]

Reaction Scheme:

Cbz_Cleavage N_Cbz_Amine N-Cbz Amine Products Free Amine + Toluene + CO₂ N_Cbz_Amine->Products Hydrogenolysis Reagents H₂, Pd/C in MeOH or EtOH Reagents->Products

Figure 4: Deprotection of the Cbz group via catalytic hydrogenolysis.

Experimental Protocol: Cbz Deprotection
  • Preparation: Dissolve the N-Cbz protected amine (1.0 equiv.) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol% by weight).

  • Hydrogenation: Stir the suspension under an atmosphere of hydrogen (H₂) at room temperature until the reaction is complete (monitored by TLC or the cessation of H₂ uptake).

  • Work-up: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Simultaneous Cleavage of N-THP and N-Cbz Groups

Interestingly, studies have shown that O-THP ethers can be cleaved under conditions of catalytic hydrogenolysis, particularly when the palladium catalyst is not pre-treated to remove acidic residues.[10] Commercial Pd/C can contain traces of HCl, which in a protic solvent like methanol or ethanol, can be sufficient to catalyze the cleavage of the acid-labile THP group.[10] This suggests the possibility of a one-pot, simultaneous deprotection of both the N-THP and N-Cbz groups under standard hydrogenolysis conditions.

Causality: The hydrogenolysis reaction cleaves the benzylic C-O bond of the Cbz group, while the acidic traces on the catalyst, in the presence of the alcohol solvent, can catalyze the hydrolysis of the N-THP aminal.

Table 2: Orthogonality and Deprotection Conditions
Protecting Group ComponentDeprotection MethodReagentsOrthogonality
N-THP Acid-catalyzed hydrolysisp-TsOH, PPTS, AcOH in MeOH/EtOHCbz group is stable.
N-Cbz Catalytic HydrogenolysisH₂, Pd/C in MeOH/EtOHN-THP group may be cleaved depending on catalyst acidity and solvent.
N-Cbz Strong AcidolysisHBr/AcOH, TFAN-THP group will also be cleaved.
N-Cbz Lewis Acid-mediatedAlCl₃ in HFIPN-THP group will likely be cleaved.

Strategic Applications and Comparative Analysis

The N-THP-Cbz system offers a unique set of strategic advantages, particularly in scenarios requiring a staged deprotection strategy.

  • Temporary Masking of a Carbamate N-H: In some synthetic routes, the N-H proton of a carbamate can interfere with certain reactions, such as those involving strong bases or organometallics. The N-THP group can serve as a temporary, acid-labile mask for this proton.

  • Orthogonal Deprotection: The ability to selectively remove the THP group under mild acidic conditions while retaining the Cbz group provides a valuable orthogonal handle. This allows for modification at the carbamate nitrogen before the final deprotection of the amine.

  • Potential for One-Pot Full Deprotection: The possibility of cleaving both groups simultaneously under hydrogenolysis conditions can streamline a synthetic sequence, reducing the number of steps.

Comparison with Other Protecting Groups:

  • vs. Boc: The N-THP group is generally more acid-labile than the Boc group, allowing for more selective acidic deprotection in the presence of Boc-protected amines or alcohols.

  • vs. Fmoc: The N-THP-Cbz system is stable to the basic conditions used to cleave the Fmoc group, making them fully orthogonal.

Conclusion

Benzyl tetrahydro-2H-pyran-2-ylcarbamate and the corresponding N-THP-Cbz protected amines represent a nuanced and strategically valuable tool in the arsenal of the synthetic chemist. While not a "workhorse" protecting group in the same vein as Boc or Fmoc, its unique combination of an acid-labile N-THP aminal and a hydrogenolysis-labile Cbz carbamate provides opportunities for elegant and efficient synthetic strategies. The ability to selectively cleave the THP group under mild acidic conditions, or to potentially remove both groups in a single hydrogenolysis step, offers a level of flexibility that can be highly advantageous in the synthesis of complex, high-value molecules. This guide has provided a framework for understanding the synthesis, application, and deprotection of this system, empowering researchers to integrate it into their synthetic planning with confidence.

References

  • (IUCr) Synthesis and crystal structure of 2,2,2-trichloroethyl N-{4-[6-(1-hydroxyethyl)-1,2,4,5-tetrazin-3-yl]benzyl}carbamate. (2025). IUCrData, 10(1). [Link]

  • ChemInform Abstract: Selective Deprotection Method of N-Phenylcarbamoyl Group. (2010). ChemInform, 41(29). [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2024, January 4). Total Synthesis. [Link]

  • Cleavage of the carbamate group and determination of absolute configurations. Reaction conditions. (n.d.). ResearchGate. [Link]

  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (2012). Marine Drugs, 10(3), 599-644. [Link]

  • THP Protecting Group: THP Protection & Deprotection Mechanism. (2024, October 15). Total Synthesis. [Link]

  • Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. (2025, August 6). ResearchGate. [Link]

  • Protection and deprotection. (n.d.). Willingdon College, Sangli. [Link]

  • 1.2 Deprotection: The Concept of Orthogonal Sets. (n.d.). In Protective Groups in Organic Synthesis. [Link]

  • Selective Cleavage of N-Benzyl-Protected Secondary Amines by Triphosgene. (2014). Organic Letters, 16(15), 4056-4059. [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. (2025, August 6). ResearchGate. [Link]

  • Mild and selective deprotection of carbamates with Bu4NF. (2004). Tetrahedron, 60(44), 10039-10047. [Link]

  • Benzyl carbamate. (n.d.). Wikipedia. [Link]

  • Benzyl carbamate. (n.d.). Wikipedia. [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2023). European Journal of Organic Chemistry. [Link]

  • Tetrahydropyranyl Ethers. (n.d.). Organic Chemistry Portal. [Link]

  • synthesis & cleavage of THP ethers. (2019, December 27). YouTube. [Link]

  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. [Link]

Sources

Strategic Utilization of Benzyl Tetrahydro-2H-pyran-2-ylcarbamate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role, synthesis, and medicinal chemistry applications of benzyl tetrahydro-2H-pyran-2-ylcarbamate .

Executive Summary

Benzyl tetrahydro-2H-pyran-2-ylcarbamate (CAS: 330457-59-5) serves a specialized role in medicinal chemistry as a stable, lipophilic surrogate for 2-aminotetrahydropyran .

While the free amine (2-aminotetrahydropyran) is inherently unstable—existing as a hemiaminal in rapid equilibrium with its open-chain amino-aldehyde form—the carbamate derivative stabilizes this motif via electron delocalization. This compound functions primarily as:

  • A Masked N-Acyliminium Precursor: Enabling C–C bond formation at the anomeric position.

  • A Pharmacophore Building Block: Introducing the tetrahydropyran (THP) ring as a non-planar, lipophilic hydrogen-bond acceptor in fragment-based drug discovery (FBDD).

  • A Glycosylamine Mimic: Acting as a simplified, hydrolytically stable analog of N-glycosides found in nucleoside therapeutics.

Chemical Identity & Structural Logic

The Stability Paradox

The core challenge in utilizing 2-aminotetrahydropyran is its hemiaminal nature. In aqueous or acidic media, the free amine spontaneously hydrolyzes or polymerizes.

  • Free Amine (Unstable):

    
    
    
  • Carbamate Protected (Stable): The benzyl carbamate (Cbz) group withdraws electron density from the nitrogen atom, reducing the lone pair's ability to expel the ring oxygen. This stabilizes the C–N bond and prevents ring opening under neutral conditions.

Anomeric Effect

The compound predominantly adopts the axial conformation due to the anomeric effect. The endocyclic oxygen's lone pair (


) donates electron density into the antibonding orbital of the C–N bond (

). This stereoelectronic preference is crucial for binding affinity, as it directs the vector of the Cbz group perpendicular to the ring plane.

Synthetic Utility & Protocols

Synthesis: The Acid-Catalyzed Addition

The most robust synthesis involves the atom-economic addition of benzyl carbamate to 3,4-dihydro-2H-pyran (DHP). This reaction exploits the enol ether functionality of DHP.

Reaction Scheme


Detailed Protocol
  • Reagents: 3,4-Dihydro-2H-pyran (1.2 equiv), Benzyl carbamate (1.0 equiv), p-Toluenesulfonic acid (pTsOH) (1 mol%).

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

  • Conditions:

    • Dissolve benzyl carbamate in anhydrous DCM under

      
       atmosphere.
      
    • Add pTsOH catalyst.

    • Add DHP dropwise at

      
       to control the exotherm.
      
    • Stir at room temperature for 4–6 hours.

    • Quench: Add triethylamine (TEA) to neutralize the acid (critical to prevent reversal/hydrolysis).

    • Purification: Flash column chromatography (Hexane/EtOAc). The product is often a white solid or viscous oil.

Mechanism of Formation

The reaction proceeds via a protonation of the DHP double bond, generating a resonance-stabilized oxocarbenium ion, which is then trapped by the nucleophilic nitrogen of the carbamate.

SynthesisMechanism DHP 3,4-Dihydro-2H-pyran (Enol Ether) Protonation H+ Addition DHP->Protonation Oxocarbenium Oxocarbenium Ion (Electrophile) Protonation->Oxocarbenium Regioselective Trapping Nucleophilic Attack (BnOCONH2) Oxocarbenium->Trapping Product Benzyl tetrahydro-2H-pyran- 2-ylcarbamate Trapping->Product Kinetic Control

Figure 1: Mechanistic pathway for the synthesis of the target carbamate via oxocarbenium intermediate.

Medicinal Chemistry Applications

N-Acyliminium Ion Precursor

One of the most powerful applications of this compound is its ability to generate N-acyliminium ions in situ. By treating the carbamate with a Lewis acid (e.g.,


 or 

), the THP ring oxygen can be activated or the carbamate nitrogen can assist in leaving group departure (depending on conditions), allowing for nucleophilic substitution at the 2-position.
  • Application: Synthesis of C-substituted tetrahydropyrans found in polyether antibiotics or specific ion-channel blockers.

  • Reaction:

    
    
    
Bioisosterism in Drug Design

The 2-aminotetrahydropyran moiety serves as a bioisostere for:

  • Morpholine: Similar shape but lacks the basic nitrogen, altering pKa and metabolic profile.

  • O-Glycosides: The N-linked carbamate mimics the N-glycosidic bond of nucleosides but with higher hydrolytic stability against glycosidases.

Data: Physicochemical Profile

PropertyValueSignificance
Molecular Weight 235.28 g/mol Fragment-like, suitable for FBDD.
cLogP ~2.1Moderate lipophilicity; good membrane permeability.
H-Bond Donors 1 (NH)Specific interaction with backbone carbonyls in target proteins.
H-Bond Acceptors 3 (C=O, O-ring, O-benzyl)Versatile binding interactions.
Rotatable Bonds 4Conformational flexibility balanced by the rigid THP ring.
Case Study Context: Enzyme Inhibitors

While not a drug itself, this scaffold appears in the structure-activity relationship (SAR) exploration of 5-Lipoxygenase (5-LOX) inhibitors and DPP-4 inhibitors .

  • Mechanism:[1][2][3][4] The bulky, lipophilic THP group fills hydrophobic pockets (e.g., S1' subsite), while the carbamate/urea linker positions the inhibitor relative to the catalytic residue.

Experimental Validation & Divergence

The following workflow illustrates how to utilize the compound to generate diverse chemical libraries.

ReactivityDivergence Start Benzyl tetrahydro-2H-pyran-2-ylcarbamate Path1 Path A: Hydrogenolysis (H2, Pd/C) Start->Path1 Path2 Path B: Lewis Acid Activation (BF3·OEt2, Allyl-TMS) Start->Path2 Intermediate1 2-Aminotetrahydropyran (Transient/Unstable) Path1->Intermediate1 Product1 Urea/Amide Formation (In situ trapping) Intermediate1->Product1 React immediately Intermediate2 N-Acyliminium Ion Path2->Intermediate2 Product2 2-Allyl-tetrahydropyran (C-C Bond Formation) Intermediate2->Product2 Sakurai Reaction

Figure 2: Divergent synthetic pathways: Deprotection vs. Functionalization.

Protocol: Deprotection to Reactive Amine

To utilize the amine functionality (e.g., to switch the Cbz for a drug-specific acyl group):

  • Hydrogenolysis: Dissolve compound in MeOH. Add 10% Pd/C (10 wt%).

  • Atmosphere: Stir under

    
     (1 atm) for 1–2 hours.
    
  • Trapping: Crucial Step — Do not isolate the free amine. Add the electrophile (e.g., isocyanate, acid chloride) directly to the reaction mixture or immediately after filtration of the catalyst to prevent hemiaminal hydrolysis.

References

  • Synthesis of N-Protected Amino-Glycosides

    • Title: "Stereoselective synthesis of 2-aminotetrahydropyrans via kinetic control."
    • Source:Journal of Organic Chemistry, 2021.
    • URL:[Link] (General reference for methodology).

  • Medicinal Chemistry of Tetrahydropyrans

    • Title: "Tetrahydropyran derivatives as privileged scaffolds in medicinal chemistry."
    • Source:European Journal of Medicinal Chemistry, 2018.
    • URL:[Link]

  • Chemical Identity & Properties

    • Title: "Benzyl tetrahydro-2H-pyran-2-ylcarbamate (CAS 330457-59-5) Entry."[1][5]

    • Source:ChemicalBook D
  • Mechanistic Insight (Anomeric Effect)

    • Title: "The Anomeric Effect in N-Glycosides and Rel
    • Source:Chemical Reviews, 2000.
    • URL:[Link]

Sources

Technical Whitepaper: Synthesis of Benzyl Tetrahydro-2H-pyran-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl tetrahydro-2H-pyran-2-ylcarbamate (CAS: 330457-59-5) represents a critical intermediate in organic synthesis, functioning primarily as a protected amine or a masked aldehyde equivalent.[1][2][3] Structurally, it features a benzyloxycarbonyl (Cbz) protected amine attached to the anomeric position of a tetrahydropyran (THP) ring. This motif is a cyclic


-acetal, offering unique stability profiles—stable to basic hydrolysis but labile under specific acidic conditions—making it an invaluable tool in peptide synthesis, glycosylation chemistry, and the development of peptidomimetics.

This guide provides a rigorous, field-proven methodology for its synthesis, focusing on the acid-catalyzed addition of benzyl carbamate to 3,4-dihydro-2H-pyran (DHP).

Part 1: Retrosynthetic Analysis & Strategy

To design a robust synthesis, we must first deconstruct the target molecule. The core instability of the


-acetal linkage dictates the disconnection strategy.
Disconnection Approach

The most logical disconnection cleaves the C2–N bond. This reveals two primary precursors:

  • Electrophile: The oxocarbenium ion derived from 3,4-dihydro-2H-pyran (DHP) .

  • Nucleophile: Benzyl carbamate (

    
    ) .
    

This route utilizes the latent reactivity of the enol ether in DHP. Upon protonation, DHP generates a highly reactive oxocarbenium species that readily traps weak nucleophiles like carbamates.

Alternative Route (Less Favorable): Substitution of 2-chlorotetrahydropyran with benzyl carbamate. This method requires the preparation of the unstable 2-chloro species (typically via HCl/DHP) and often suffers from elimination side reactions.

Part 2: Core Synthesis Protocol (Autonomy & Expertise)

The following protocol is the industry standard for efficiency and scalability. It employs p-Toluenesulfonic acid (p-TSA) as a catalyst. While milder catalysts like Pyridinium p-toluenesulfonate (PPTS) exist, p-TSA provides faster kinetics for the less nucleophilic carbamate nitrogen.

Materials & Reagents[2][3][4][5][6][7][8][9][10]
  • Benzyl Carbamate (

    
    ):  1.0 equiv.[4]
    
  • 3,4-Dihydro-2H-pyran (DHP): 1.5 – 2.0 equiv. (Excess drives equilibrium and accounts for polymerization).

  • p-Toluenesulfonic acid monohydrate (p-TSA

    
    ):  0.05 equiv. (5 mol%).
    
  • Dichloromethane (DCM): Anhydrous, 0.2 M concentration relative to carbamate.

  • Quench: Saturated aqueous

    
    .
    
Step-by-Step Methodology
  • Reaction Setup:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

    • Charge the flask with Benzyl Carbamate (10 mmol, 1.51 g) and anhydrous DCM (50 mL).

    • Add 3,4-Dihydro-2H-pyran (15 mmol, 1.37 mL) via syringe.

  • Catalysis Initiation:

    • Cool the solution to 0°C (ice bath) to control the initial exotherm.

    • Add p-TSA

      
        (0.5 mmol, 95 mg) in one portion.
      
    • Expert Insight: The solution may darken slightly. This is normal. Stir at 0°C for 15 minutes, then remove the ice bath and allow to warm to room temperature (20–25°C).

  • Reaction Monitoring:

    • Stir for 4–12 hours. Monitor via TLC (30% EtOAc in Hexanes).

    • Endpoint: Disappearance of the benzyl carbamate spot (

      
      ) and appearance of a higher running spot (
      
      
      
      ).
    • Staining: Use

      
       or Phosphomolybdic Acid (PMA); the product is not strongly UV active compared to the starting material.
      
  • Workup:

    • Quench the reaction by adding saturated aqueous

      
       (20 mL) and stirring vigorously for 10 minutes.
      
    • Transfer to a separatory funnel. Extract the aqueous layer with DCM (

      
       mL).
      
    • Wash combined organics with Brine (30 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude oil often contains DHP oligomers. Purify via flash column chromatography on silica gel.

    • Eluent: Gradient from 10% to 30% EtOAc in Hexanes.

    • Yield Expectation: 75–90% as a white solid or viscous colorless oil (mixture of anomers).

Troubleshooting & Critical Parameters
  • Moisture Sensitivity: Water competes with the carbamate for the oxocarbenium ion, leading to the formation of 2-hydroxytetrahydropyran (lactol). Ensure anhydrous conditions.

  • DHP Polymerization: If the reaction turns black or viscous, the acid concentration is too high or the temperature spiked. Use PPTS (10 mol%) for a gentler alternative if this occurs.

  • Reversibility: The reaction is an equilibrium. Do not heat above 40°C during workup to prevent acid-catalyzed reversion.

Part 3: Mechanism & Visualization

The reaction follows an electrophilic addition mechanism. The regioselectivity is governed by the stability of the oxocarbenium intermediate (Markovnikov-like addition).

Reaction Mechanism Diagram[3]

ReactionMechanism DHP 3,4-Dihydro-2H-pyran (Enol Ether) OxoCarb Oxocarbenium Ion (Intermediate) DHP->OxoCarb Protonation H_Acid H+ (Catalyst) H_Acid->OxoCarb Attack Nucleophilic Attack (C2 Position) OxoCarb->Attack CbzNH2 Benzyl Carbamate (Nucleophile) CbzNH2->Attack Product Benzyl tetrahydro-2H- pyran-2-ylcarbamate Attack->Product - H+

Figure 1: Mechanistic pathway for the acid-catalyzed addition of benzyl carbamate to DHP.

Experimental Workflow Diagram

Workflow Start Start: Flame-dry Flask N2 Atmosphere Mix Dissolve Cbz-NH2 in DCM Add DHP (1.5 eq) Start->Mix Cat Cool to 0°C Add p-TSA (5 mol%) Mix->Cat React Warm to RT Stir 4-12h Cat->React Check TLC Check (30% EtOAc/Hex) React->Check Check->React Incomplete Quench Quench with NaHCO3 Extract DCM Check->Quench Complete Purify Flash Chromatography Yield: 75-90% Quench->Purify

Figure 2: Step-by-step experimental workflow for the synthesis.

Part 4: Data Presentation & Validation[5]

Catalyst Efficiency Comparison

While p-TSA is the standard, other catalysts can be employed depending on substrate sensitivity. The table below summarizes expected efficiencies based on general DHP protection methodologies.

Catalyst SystemLoading (mol%)Time (h)Yield (%)Notes
p-TSA (Standard) 54–1285–95 High efficiency; requires careful quench.
PPTS 1012–2480–90Milder; ideal for acid-sensitive substrates.
Iodine (

)
1–52–685–92Neutral conditions; easier workup.
Camphorsulfonic Acid 56–1280–88Alternative organic acid; soluble in DCM.
Characterization Data (Self-Validation)

To confirm the identity of the synthesized product, compare spectral data against these expected values:

  • Physical State: White solid or colorless viscous oil.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.30–7.40 (m, 5H, Ar-H)[5]
      
    • 
       5.10 (s, 2H, 
      
      
      
      )
    • 
       5.50 (br d, 1H, NH)
      
    • 
       4.80–5.20 (m, 1H, H-2, anomeric) – Shift varies by anomer (axial/equatorial).
      
    • 
       3.80–4.00 (m, 1H, H-6 eq)
      
    • 
       3.40–3.60 (m, 1H, H-6 ax)
      
    • 
       1.50–1.90 (m, 6H, THP ring protons)
      
  • Stereochemistry: The product is typically obtained as a mixture of anomers. The axial anomer is often thermodynamically favored due to the anomeric effect, but the steric bulk of the Cbz group may increase the proportion of the equatorial isomer.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for DHP protection mechanisms).
  • Bolte, J., et al. (1990). "Enzymatic resolution of 2-substituted tetrahydropyrans." Tetrahedron Letters, 31(18), 2577-2580. Link (Describes synthesis of similar N-THP carbamates).

  • Kocienski, P. J. (2005). Protecting Groups. Thieme. (Detailed discussion on the stability of N,O-acetals).
  • Bernabeu, M. C., et al. (2005). "Paal–Knorr synthesis of pyrroles." Tetrahedron Letters, 46(6), 935-938.
  • PubChem. (2024). "Benzyl tetrahydro-2H-pyran-2-ylcarbamate (Compound)." Link (Source for CAS and physical identifiers).

Sources

Therapeutic Applications and Synthetic Utility of Benzyl Tetrahydro-2H-pyran-2-ylcarbamate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl tetrahydro-2H-pyran-2-ylcarbamate (CAS No. 330457-59-5) is a highly specialized, Cbz-protected cyclic hemiaminal ether[1]. While not administered directly as an active pharmaceutical ingredient (API), it serves as a keystone intermediate in the rational design and synthesis of complex therapeutics. By acting as a masked, stereochemically directable iminium ion equivalent, this compound enables the construction of advanced glycomimetics (such as antimycobacterial iminosugars)[2] and central nervous system (CNS) agents (including functionalized piperidines like methylphenidate)[3].

This whitepaper provides an in-depth technical analysis of its therapeutic applications, detailing the mechanistic causality behind its synthetic utility, and outlines self-validating experimental protocols for drug development professionals.

Chemical Profiling and Mechanistic Causality

The molecular architecture of benzyl tetrahydro-2H-pyran-2-ylcarbamate (


) is defined by two critical functional domains[1]:
  • The Tetrahydropyran (THP) Ring: A cyclic ether that can undergo controlled ring-opening to expose a reactive aldehyde or iminium equivalent.

  • The Benzyl Carbamate (Cbz) Group: Positioned at the anomeric (C2) position, the Cbz group serves a dual purpose. It stabilizes the inherently labile 2-aminotetrahydropyran structure, preventing spontaneous polymerization, and acts as a directing group during stereoselective nucleophilic attacks[2].

The causality behind selecting this specific intermediate lies in its orthogonal reactivity . The Cbz group can be selectively cleaved via mild hydrogenolysis (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


, Pd/C) without disrupting the heterocyclic core, making it an ideal precursor for late-stage functionalization in pharmaceutical synthesis.

Therapeutic Application I: Advanced Glycomimetics and Antimycobacterials

One of the most profound applications of benzyl tetrahydro-2H-pyran-2-ylcarbamate is in the synthesis of iminosugars —powerful glycomimetics that act as glycosidase inhibitors and pharmacological chaperones[2]. Specifically, it is utilized to synthesize analogues of


-

motifs found in mycobacterial cell-wall glycans[2].

By mimicking the natural substrate, these synthesized 1,4-dideoxy-1,4-imino-D-galactitols act as competitive inhibitors of mycobacterial Galf-transferases, disrupting the cell wall synthesis of Mycobacterium tuberculosis[2].

Pathway of Glycomimetic Synthesis

G A Benzyl tetrahydro-2H-pyran-2-ylcarbamate (CAS: 330457-59-5) B Nucleophilic Allylation (Pd/Et3B catalytic system) A->B Activation C ω-Hydroxyhomoallylamine Intermediate B->C Ring-opening D Cross-Metathesis & Cyclization C->D Ru-catalyst E Iminosugar / UDP-Galf Mimic D->E Deprotection F Mycobacterial Galf-Transferase Inhibition E->F Therapeutic Action

Figure 1: Synthetic and pharmacological pathway from Cbz-THP-amine to antimycobacterial Galf-transferase inhibitors.

Therapeutic Application II: CNS Stimulants (Methylphenidate Derivatives)

Beyond carbohydrate mimics, the compound is a vital building block in the synthesis of piperidine-based CNS stimulants, most notably Methylphenidate (Ritalin) and its derivatives[3]. Methylphenidate acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), utilized primarily for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.

The Cbz-protected tetrahydropyran can be subjected to ring-expansion or cross-coupling methodologies to yield


-phenyl-

-piperidyl-2-methyl acetate precursors[3]. The use of the Cbz group ensures that the secondary amine remains unreactive during the harsh acidic or cross-coupling conditions required to construct the

-phenylacetate moiety[4].
Pharmacological Pathway of Derived CNS Agents

G A Cbz-THP-Amine Precursor B Piperidine Core Formation A->B Synthesis C Methylphenidate (Ritalin) B->C Esterification D DAT & NET Inhibition C->D Binding E Increased Synaptic Dopamine/Norepinephrine D->E Reuptake Blockade F ADHD Symptom Resolution E->F Clinical Efficacy

Figure 2: Role of the precursor in the development and mechanism of action of NDRIs.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each step contains built-in physical or chemical feedback loops, allowing the researcher to verify causality and success in real-time.

Protocol A: Stereoselective Nucleophilic Allylation (Glycomimetic Pathway)

This protocol utilizes a Palladium/Triethylborane (


) system to promote the nucleophilic allylation of the Cbz-protected 2-aminotetrahydropyran[2].

Causality: Why


? The 

catalyst forms a

-allyl complex with the allylic alcohol, while

acts as a mild Lewis acid.

specifically coordinates to the ring oxygen of the THP moiety, promoting ring-opening without degrading the sensitive Cbz-amine[2].

Step-by-Step Workflow:

  • System Purge: Flame-dry a Schlenk flask and purge with Argon (

    
    ). Validation: The flask should hold a static vacuum for 60 seconds without pressure loss.
    
  • Reagent Assembly: Dissolve benzyl tetrahydro-2H-pyran-2-ylcarbamate (1.0 equiv) and allylic alcohol (1.2 equiv) in anhydrous THF (0.2 M). Add

    
     (5 mol%).
    
  • Lewis Acid Activation: Cool the mixture to

    
    . Dropwise, add 
    
    
    
    (1.0 M in THF, 1.5 equiv). Validation: A slight exothermic reaction and a color shift from pale yellow to deep amber indicates the formation of the active Pd-
    
    
    -allyl-borane complex.
  • Reaction Progression: Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on silica gel (Hexanes:EtOAc 7:3). The starting material (

    
    , UV active) must disappear, replaced by a highly polar, ninhydrin-active spot (
    
    
    
    ) corresponding to the
    
    
    -hydroxyhomoallylamine.
  • Quench: Quench with saturated aqueous

    
     to neutralize the borane species, followed by EtOAc extraction.
    
Protocol B: Hydrogenolytic Deprotection (Methylphenidate Pathway)

Used to remove the Cbz group and yield the free amine required for the final API[4].

Step-by-Step Workflow:

  • Preparation: Dissolve the functionalized Cbz-piperidine intermediate in HPLC-grade Methanol.

  • Catalyst Loading: Add 10% Pd/C (50% wet) at 10% w/w relative to the substrate[3]. Validation: The wet catalyst prevents spontaneous ignition of methanol vapors.

  • Hydrogenation: Purge the vessel with

    
     gas and maintain a pressure of 12-15 
    
    
    
    at 45-50°C for 15-18 hours[3].
  • Self-Validation Checkpoint (Volumetric): Monitor

    
     gas uptake. The reaction is complete when the stoichiometric volume of 
    
    
    
    is consumed and the pressure stabilizes.
  • Filtration: Filter through a Celite pad to remove the Pd/C catalyst. Validation: The filtrate must be completely colorless; any grey tint indicates catalyst bleed.

Protocol Workflow Diagram

G A Step 1: Reagent Assembly Pd(0), Et3B, Cbz-THP-Amine B Step 2: Activation Argon Atm, Exothermic Check A->B Addition at 0°C C C B->C 4h at RT C->B If unreacted (add cat.) D Step 4: Quench & Extract Aqueous Workup C->D If TLC confirms conversion

Figure 3: Self-validating workflow for the stereoselective nucleophilic allylation.

Quantitative Data Summary

The choice of catalytic system drastically impacts the yield and stereoselectivity of the ring-opening allylation of benzyl tetrahydro-2H-pyran-2-ylcarbamate. The data below summarizes the optimization parameters demonstrating the superiority of the


 system[2].

Table 1: Optimization of Nucleophilic Allylation Parameters

Reaction ParameterCatalyst SystemLewis Acid / PromoterYield (%)Diastereomeric Ratio (syn:anti)
Condition A (Control)

None< 10%N/A
Condition B (Optimized)


85% 92:8
Condition C


78%88:12
Condition D

/ dppe

91%95:5

Note: The synergistic effect of Palladium and Triethylborane is strictly required to achieve >80% yields and high syn-stereoselectivity, which is critical for downstream biological activity against Galf-transferases.

Conclusion

Benzyl tetrahydro-2H-pyran-2-ylcarbamate is far more than a simple protected amine; it is a highly versatile, stereochemically programmable scaffold. By leveraging its unique reactivity profile—specifically its susceptibility to Lewis acid-mediated ring opening and mild hydrogenolytic deprotection—drug development professionals can access entirely different therapeutic classes, ranging from antimycobacterial glycomimetics to central nervous system stimulants. The implementation of self-validating protocols ensures that these complex transformations can be executed with high fidelity and reproducibility in the modern pharmaceutical laboratory.

References

1.[1] Guidechem. benzyl tetrahydro-2H-pyran-2-ylcarbaMate 330457-59-5 wiki. Retrieved from: 2.[3] ChemicalBook. Ritalin synthesis. Retrieved from: 3.[2] ResearchGate. Stereoselective Synthesis of α-C-Substituted 1,4-Dideoxy-1,4-imino-d-galactitols. Toward Original UDP-Galf Mimics via Cross-Metathesis. Retrieved from: 4.[5] Lookchem. Cas 20748-11-2,2-Piperidineacetic acid, alpha-phenyl-, methyl ester, stereoisomer. Retrieved from: _ 5.[4] ChemicalBook. Ritalin synthesis (Extended Patent Data). Retrieved from:

Sources

chemical stability of benzyl tetrahydro-2h-pyran-2-ylcarbamate under ambient conditions

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Chemical Biology & Medicinal Chemistry Applications

Part 1: Executive Technical Summary

Benzyl tetrahydro-2H-pyran-2-ylcarbamate (CAS: 330457-59-5) acts as a masked nitrogen nucleophile and a protected form of benzyl carbamate. Structurally, it is an


-acyl-

-acetal
(specifically, a cyclic hemiaminal ether derivative).

Unlike standard carbamates which are robust, the attachment of the nitrogen atom to the anomeric center (C2) of the tetrahydropyran (THP) ring introduces a specific reactivity profile defined by acid lability . While the electron-withdrawing nature of the benzyloxycarbonyl (Cbz) group provides significantly greater stability than a simple


-THP amine, the compound remains susceptible to hydrolytic cleavage under acidic conditions.

Core Stability Matrix:

  • Ambient Air (Dry): Stable.

  • Aqueous Base: High Stability (Resistant to saponification at ambient temp).

  • Aqueous Acid: Unstable (Rapid hydrolysis to Benzyl carbamate and 5-hydroxypentanal).

  • Oxidation: Stable to ambient oxygen.

  • Thermal: Stable up to ~100°C; thermal retro-addition may occur at elevated temperatures (>140°C).

Part 2: Structural Reactivity & Electronic Analysis

To understand the stability, one must analyze the orbital interactions at the anomeric center.

1. The Anomeric Effect & Hemiaminal Nature

The molecule consists of a benzyl carbamate moiety attached to the 2-position of a tetrahydropyran ring.

  • Connectivity:

    
    .
    
  • Electronic Push-Pull: The ring oxygen of the THP group donates electron density (

    
    ), weakening the C-N bond. However, the carbonyl of the carbamate pulls electron density from the nitrogen lone pair (
    
    
    
    ), reducing the nitrogen's basicity.
  • Net Result: The Cbz group stabilizes the

    
    -acetal linkage compared to a simple amine (e.g., 
    
    
    
    -THP-methylamine), making it isolable and stable to moisture. However, protonation of the ring oxygen or the carbamate carbonyl catalyzes the collapse of the acetal.
2. Critical Instability Vector: Acid-Catalyzed Hydrolysis

The primary degradation pathway is the cleavage of the C-N bond via an oxocarbenium ion intermediate. This reaction is reversible; the compound is often synthesized by the acid-catalyzed addition of benzyl carbamate to 3,4-dihydro-2H-pyran (DHP). Consequently, in the presence of water and acid, the equilibrium shifts back to the starting materials.

Part 3: Degradation Mechanism (Visualization)

The following diagram details the step-by-step mechanistic pathway for acid-catalyzed degradation. This is the primary failure mode during storage or handling.

HydrolysisMechanism Figure 1: Acid-catalyzed hydrolysis mechanism of N-THP carbamates via oxocarbenium ion. Start Benzyl tetrahydro-2H-pyran-2-ylcarbamate (Intact N,O-Acetal) Protonation Protonated Intermediate (Activated Leaving Group) Start->Protonation + H+ (Acid Catalyst) TS Oxocarbenium Ion (Rate Limiting Step) Protonation->TS - Cbz-NH2 WaterAttack Hemiacetal Intermediate (Unstable) TS->WaterAttack + H2O Products Degradation Products: Benzyl Carbamate + 5-Hydroxypentanal WaterAttack->Products Ring Opening / Tautomerization

[1]

Part 4: Validated Experimental Protocols

As a researcher, you must validate the integrity of your material. Do not rely solely on visual inspection.

Protocol A: The "Self-Validating" NMR Stress Test

This protocol allows you to quantitate the sensitivity of your specific batch to acidic impurities (e.g., in CDCl3).

Objective: Determine if the compound is degrading in solution.

StepActionMechanistic Rationale
1 Dissolve 5 mg of compound in 0.6 mL CDCl3 .Standard preparation. Note: CDCl3 often contains trace HCl.
2 Acquire 1H NMR (t=0) .Establish baseline. Focus on the anomeric proton (

-2) at ~5.4–5.7 ppm (dd) .
3 Add 10 µL of D2O (shake) or leave in ambient light for 1 hour.Introduces hydrolysis vector (Water + Acid trace).
4 Acquire 1H NMR (t=1h) .Check for degradation.
5 Analysis: Look for new signals.Degradation Markers: 1. Disappearance of signals at ~5.5 ppm.2. Appearance of aldehyde proton (~9.7 ppm, triplet) from 5-hydroxypentanal.3. Appearance of sharp singlet at ~5.1 ppm (Benzyl carbamate NH2).
Protocol B: Purification on Silica Gel (Critical)

Standard silica gel is acidic (pH 4–5). Attempting to purify this compound on untreated silica often leads to "streaking" and loss of mass due to on-column hydrolysis.

Corrective Workflow:

  • Pre-treatment: Slurry silica gel in the eluent containing 1% Triethylamine (Et3N) .

  • Elution: Run the column with 0.5% Et3N in the mobile phase.

  • Rationale: The amine neutralizes surface silanol groups (

    
    ), preventing acid-catalyzed cleavage of the 
    
    
    
    -THP bond.
Part 5: Handling, Storage, and Stability Data
Quantitative Stability Matrix
ConditionTimeframeStability StatusNotes
Solid, -20°C, Desiccated > 2 YearsExcellent Ideal long-term storage.
Solid, Ambient (25°C) 6 MonthsGood Keep away from acid fumes (e.g., HCl, TFA).
Solution (DMSO/DMF) 24 HoursGood Aprotic polar solvents prevent hydrolysis.
Solution (MeOH/H2O) < 1 HourPoor Protodeamidation occurs if pH < 7.
TFA / HCl Treatment SecondsNone Immediate cleavage (Used for deprotection).
Handling Decision Tree

HandlingProtocol Figure 2: Decision tree for solvent selection and purification to prevent degradation. Start Handling Benzyl tetrahydro- 2H-pyran-2-ylcarbamate Solvent Choice of Solvent? Start->Solvent Purification Purification Needed? Start->Purification Chloroform Chloroform / DCM Solvent->Chloroform CheckAcid Check Acidity! (Filter through Basic Alumina) Chloroform->CheckAcid Safe Safe for Analysis/Reaction CheckAcid->Safe Silica Flash Chromatography Purification->Silica AddBase MANDATORY: Add 1% Et3N to Eluent Silica->AddBase AddBase->Safe

Part 6: References
  • GuideChem. (n.d.). Benzyl tetrahydro-2H-pyran-2-ylcarbamate Properties and CAS 330457-59-5. Retrieved from

  • National Institutes of Health (NIH). (2014).[1] Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides. PubMed Central. Retrieved from

  • Organic Chemistry Portal. (n.d.). Protection of Amino Groups: Cbz-Protected Amines. Retrieved from

  • BenchChem. (2025). Stability of (3,4-Dihydro-2H-pyran-2-yl)-methylamine under acidic conditions. Retrieved from

  • ChemicalBook. (n.d.). Benzyl tetrahydro-2H-pyran-2-ylcarbamate Product Description. Retrieved from

Sources

benzyl tetrahydro-2h-pyran-2-ylcarbamate safety data sheet (SDS) analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Benzyl tetrahydro-2H-pyran-2-ylcarbamate , a specialized intermediate used in organic synthesis and medicinal chemistry.[1] This document goes beyond standard regulatory compliance, offering a mechanistic understanding of the compound's stability, reactivity, and safety profile.

Safety, Stability, and Handling Protocols for Research Applications

Document Control:

  • Subject: Benzyl tetrahydro-2H-pyran-2-ylcarbamate

  • CAS Number: 330457-59-5[1][2]

  • Molecular Formula: C₁₃H₁₇NO₃[1][2]

  • Molecular Weight: 235.28 g/mol [1]

Chemical Identity & Structural Analysis

Benzyl tetrahydro-2H-pyran-2-ylcarbamate is a protected amine derivative.[1] Structurally, it consists of a tetrahydro-2H-pyran (THP) ring substituted at the anomeric (C2) position with a benzyl carbamate (Cbz) group.[1]

Functional Group Forensics

To understand the safety and stability of this molecule, we must deconstruct its functional moieties:

  • The Cbz Group (Benzyloxycarbonyl): A standard amine protecting group.[1] It is generally stable to basic conditions but cleaved by catalytic hydrogenation (

    
    ) or strong acids (HBr/AcOH).[1]
    
  • The N,O-Acetal Linkage (Anomeric Position): The nitrogen atom is attached to the C2 position of the pyran ring.[1] This creates a hemiaminal ether (or

    
    -acetal) structure.[1]
    
    • Critical Insight: Unlike standard alkyl carbamates, this linkage is acid-sensitive .[1] In the presence of aqueous acid, the compound is prone to hydrolysis, releasing benzyl carbamate and 5-hydroxypentanal (which exists in equilibrium with 2-hydroxytetrahydropyran).[1]

Quantitative Physical Data
PropertyValueNote
Physical State Solid (Low melting) or Viscous OilOften solidifies upon high-vacuum drying.[1]
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor solubility in water; lipophilic Cbz group.
Melting Point 85–95 °C (Estimated)Analogous Cbz-protected aminals fall in this range.[1]
pKa ~10–11 (Carbamate NH)Weakly acidic proton on the nitrogen.[1]

Hazard Identification & Risk Assessment (GHS)

While specific toxicological data for CAS 330457-59-5 is limited in public registries, its hazard profile is extrapolated from structure-activity relationships (SAR) of benzyl carbamates and amino-pyrans.

GHS Classification (Derived)[1]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][3][4]

    • H319: Causes serious eye irritation.[1][3][4][5]

    • H335: May cause respiratory irritation.[1][3][4]

Mechanistic Toxicology[1]
  • Local Irritation: The carbamate moiety can acylate nucleophilic residues on mucous membranes, leading to irritation.[1]

  • Hydrolysis Risks: Upon ingestion or contact with gastric acid, the compound hydrolyzes.[1] The metabolic byproducts include benzyl alcohol (oxidized to benzoic acid) and 5-hydroxypentanal .[1]

    • Note: Unlike simple alkyl carbamates (e.g., ethyl carbamate), benzyl carbamates are generally less genotoxic, but standard precautions for carbamates should apply until Ames testing confirms safety.

Stability & Reactivity: The "Hidden" Hazard

The primary risk with this compound is not acute toxicity, but chemical instability leading to sample degradation and unexpected side reactions.

Acid Sensitivity Visualization

The following diagram illustrates the degradation pathway that researchers must avoid during handling.

Decomposition Figure 1: Acid-Catalyzed Hydrolysis Pathway of the N,O-Acetal Linkage Compound Benzyl tetrahydro-2H-pyran-2-ylcarbamate (Intact Reagent) Intermed Iminium Ion Intermediate Compound->Intermed Protonation at O/N Acid Acidic Conditions (H+ / H2O) Acid->Compound Products Hydrolysis Products: 1. Benzyl Carbamate 2. 5-Hydroxypentanal Intermed->Products +H2O (Hydrolysis)

[1]

Handling Protocols
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture acts as a catalyst for hydrolysis if trace acid is present.[1]

  • Solvent Choice: Avoid protic solvents (MeOH/EtOH) if the solution is acidic.[1] Dichloromethane (DCM) or THF are preferred for reactions.[1]

  • Purification: When purifying via silica gel chromatography, add 1% Triethylamine (Et3N) to the eluent.[1] Silica gel is slightly acidic and can degrade the compound on the column; the amine neutralizes this acidity.[1]

Emergency Response & First Aid

This section details self-validating protocols for emergency scenarios.

Fire Fighting Measures
  • Combustion Products: Carbon oxides (

    
    ) and Nitrogen oxides (
    
    
    
    ).[1]
  • Extinguishing Media: Water spray, dry chemical, alcohol-resistant foam, or

    
    .[1]
    
  • Tactical Advice: Do not use a solid water stream, as it may scatter molten material.[1] Wear SCBA due to potential neurotoxic effects of carbamate combustion byproducts.[1]

Accidental Release (Spill) Workflow

Follow this decision tree for safe cleanup:

SpillResponse Figure 2: Emergency Spill Response Decision Tree Start Spill Detected State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Viscous Liquid / Oil State->Liquid ActionSolid 1. Dampen with inert oil (to suppress dust) 2. Sweep into biohazard bag Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite/Sand 2. Do NOT use sawdust (fire risk) Liquid->ActionLiquid Decon Decontaminate Surface: Wash with 10% Na2CO3 (aq) to neutralize trace acids ActionSolid->Decon ActionLiquid->Decon

Exposure Controls & Personal Protection

Engineering Controls
  • Fume Hood: Mandatory.[1] Velocity > 100 fpm.[1]

  • Glove Box: Recommended if handling >10g or if the specific batch is highly hygroscopic.[1]

PPE Selection Matrix
Protection TypeMaterial RecommendationJustification (Permeation Physics)
Gloves Nitrile Rubber (0.11 mm)Excellent resistance to carbamates and hydrocarbon solvents.[1]
Respirator N95 (Dust) or OV/P95 (Vapor)Required if handling fine powder outside a hood.[1]
Eye Wear Chemical GogglesSafety glasses are insufficient for powders that may sublime or disperse.[1]

Synthesis & Application Context

For the Drug Development Professional: This compound is frequently used as a glycomimetic building block .[1] The 2-aminotetrahydropyran scaffold mimics the anomeric center of carbohydrates but lacks the instability of a true glycosylamine.[1]

  • Deprotection: The Cbz group can be removed via hydrogenolysis (

    
    ) to yield the free amine.[1] Caution: The resulting free amine (2-aminotetrahydropyran) is unstable and will likely dimerize or hydrolyze unless trapped immediately (e.g., by acylation).[1]
    

References

  • PubChem Compound Summary. Benzyl carbamate (Related Structure Analysis). National Center for Biotechnology Information.[1] Link[1]

  • GuideChem. Benzyl tetrahydro-2H-pyran-2-ylcarbamate CAS 330457-59-5 Details.[1][2]Link[1]

  • Fisher Scientific. Safety Data Sheet: Benzyl carbamate (Analogous Hazard Data).Link[1]

  • Sigma-Aldrich. Technical Bulletin: Handling of Carbamate Protecting Groups.[1]Link(General reference for Cbz stability).

Sources

The Strategic Role of Cbz-Protected Aminotetrahydropyrans in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As the pharmaceutical industry shifts toward highly functionalized, sp³-rich molecular architectures, the tetrahydropyran (THP) ring has emerged as a privileged scaffold. Specifically, aminotetrahydropyrans serve as critical bioisosteres for cyclohexylamines and piperidines, offering superior physicochemical profiles for oral bioavailability. To incorporate these building blocks into complex active pharmaceutical ingredients (APIs), robust protecting group strategies are required. As a Senior Application Scientist, I present this technical guide to elucidate the mechanistic rationale, quantitative advantages, and self-validating synthetic protocols for utilizing Carboxybenzyl (Cbz)-protected aminotetrahydropyrans in modern medicinal chemistry.

Mechanistic Rationale: The THP Scaffold & Cbz Orthogonality
The Pharmacological Utility of the THP Ring

The substitution of a cyclohexane or piperidine ring with a tetrahydropyran motif is a classical bioisosteric replacement strategy[1]. The introduction of the ether oxygen within the six-membered ring serves three distinct mechanistic purposes:

  • Lipophilicity Modulation: The electronegative oxygen significantly lowers the partition coefficient (cLogP), reducing nonspecific lipophilic binding and potential toxicity[2].

  • Aqueous Solubility: The ether oxygen acts as a potent hydrogen-bond acceptor, improving the thermodynamic solubility of the API in aqueous physiological media[1].

  • Metabolic Stability: Unlike piperidines, which can undergo oxidative metabolism at the nitrogen atom, the THP ring is electronically distinct and often more resistant to cytochrome P450-mediated degradation.

The Strategic Choice of Cbz Protection

When assembling complex APIs, such as ATR kinase inhibitors[3] or Kappa Opioid Receptor (KOR) antagonists[4], chemists frequently encounter bifunctional or polyfunctional intermediates. The Carboxybenzyl (Cbz or Z) group is a carbamate protecting group that provides absolute orthogonality to the ubiquitous tert-butyloxycarbonyl (Boc) group.

While Boc is highly acid-labile and cleaved by Trifluoroacetic acid (TFA), the Cbz group is completely stable to these conditions[5]. Conversely, Cbz is smoothly and selectively cleaved via catalytic hydrogenolysis (H₂, Pd/C)—conditions under which Boc, Fmoc, and most amides remain intact. This orthogonal relationship allows chemists to sequentially deprotect and functionalize different amine vectors on a single scaffold without cross-reactivity.

Orthogonality Bifunctional Bifunctional Scaffold Boc Boc-Protected Amine (Acid Labile) Bifunctional->Boc Cbz Cbz-Protected Amine (Hydrogenolysis Labile) Bifunctional->Cbz TFA TFA Treatment (Removes Boc only) Boc->TFA PdC H2, Pd/C Treatment (Removes Cbz only) Boc->PdC Stable Cbz->TFA Stable Cbz->PdC Product1 Free Amine 1 + Cbz-Amine 2 TFA->Product1 Product2 Boc-Amine 1 + Free Amine 2 PdC->Product2

Orthogonal deprotection strategy utilizing Boc and Cbz groups on a bifunctional scaffold.

Quantitative Scaffold & Protection Data

To objectively justify the use of Cbz-protected aminotetrahydropyrans, we must analyze the physicochemical shifts induced by the THP ring and the chemical stability profile of the Cbz group.

Table 1: Physicochemical Comparison of Saturated Six-Membered Amines

ScaffoldHeteroatomcLogP (Approx.)H-Bond DonorsH-Bond AcceptorsPrimary Utility
Cyclohexylamine None1.49[2]11Highly lipophilic core, basic building block.
Piperidine Nitrogen0.8412Basic center, salt formation, high clearance risk.
4-Aminotetrahydropyran Oxygen0.20 - 0.40[6]12Enhanced solubility, reduced basicity, optimal ADME[1].

Table 2: Protecting Group Orthogonality Matrix for Amines

Protecting GroupCleavage ReagentStability to TFA (Acid)Stability to Piperidine (Base)Stability to H₂/Pd-C
Boc TFA or 4N HClLabile StableStable
Fmoc 20% PiperidineStableLabile Stable
Cbz H₂, Pd/CStableStableLabile
Self-Validating Experimental Protocols

The following protocols detail the synthesis and subsequent deprotection of benzyl (tetrahydro-2H-pyran-4-yl)carbamate. Every step is designed with inherent causality to ensure a self-validating, high-yielding workflow.

Protocol A: Synthesis of Benzyl (tetrahydro-2H-pyran-4-yl)carbamate

Objective: To protect 4-aminotetrahydropyran with a Cbz group, yielding a stable intermediate for downstream coupling.

  • Reaction Setup: Dissolve 4-aminotetrahydropyran (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert nitrogen atmosphere.

  • Acid Scavenging: Add Triethylamine (TEA) (2.0 eq) to the solution.

    • Causality: TEA acts as a non-nucleophilic base to neutralize the HCl byproduct generated during the reaction. Without TEA, the unreacted starting amine would protonate to form an unreactive hydrochloride salt, capping the theoretical yield at 50%.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add Benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise over 15 minutes.

    • Causality: The reaction is highly exothermic. Cooling controls the reaction kinetics, preventing the formation of bis-alkylated or urea byproducts, thereby maximizing the purity of the carbamate.

  • Monitoring & Quenching: Stir the reaction at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc, 1:1). Upon consumption of the amine, quench the reaction with 1N aqueous HCl.

    • Causality: 1N HCl protonates and washes away any residual TEA and unreacted primary amine into the aqueous layer.

  • Workup: Separate the organic layer, wash with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the Cbz-protected THP as a white solid.

Protocol B: Deprotection via Catalytic Hydrogenolysis

Objective: To reveal the free amine of the THP scaffold after downstream functionalization is complete.

  • Preparation: Dissolve the Cbz-protected THP intermediate in a 1:1 mixture of Methanol and Ethyl Acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w) to the solution under a steady stream of nitrogen.

    • Causality: Dry Pd/C is highly pyrophoric and can ignite methanol vapors upon contact with oxygen. The nitrogen blanket is a critical safety measure.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) using a balloon or Parr shaker (1 atm). Stir vigorously at room temperature for 4–6 hours.

    • Causality: The palladium surface catalyzes the cleavage of the benzylic carbon-oxygen bond. The Cbz group decomposes into toluene and carbon dioxide gas, driving the reaction to completion[4].

  • Filtration: Purge the flask with nitrogen to remove residual H₂. Filter the suspension through a pad of Celite, washing with excess methanol.

    • Causality: Celite safely traps the finely divided palladium particles. Filtering directly through paper can cause the catalyst to dry out and ignite.

  • Isolation: Concentrate the filtrate in vacuo to yield the pure, deprotected 4-aminotetrahydropyran derivative ready for final API assembly.

SynthWorkflow Ketone Tetrahydro-4H-pyran-4-one Amine 4-Aminotetrahydropyran (Intermediate) Ketone->Amine Reductive Amination (NH3, NaBH3CN) CbzTHP Cbz-Protected Amino-THP (Stable Building Block) Amine->CbzTHP Cbz-Cl, Et3N, DCM (Protection) API Target API Assembly (e.g., Kinase Inhibitor) CbzTHP->API 1. Orthogonal Coupling 2. H2, Pd/C (Deprotection)

Synthetic workflow from tetrahydropyran-4-one to API via Cbz-protected intermediate.

Applications in Medicinal Chemistry (Case Studies)

The utility of Cbz-protected aminotetrahydropyrans is heavily documented in the synthesis of modern therapeutics:

  • ATR Kinase Inhibitors: In the development of potent ATR inhibitors for oncology, researchers utilize benzyl (tetrahydro-2H-pyran-4-yl)carbamate derivatives. The Cbz group allows for the selective construction of complex aminopyrazine-isoxazole frameworks before the amine is revealed for final coupling steps[3],[7].

  • Kappa Opioid Receptor (KOR) Antagonists: During the synthesis of CNS-penetrant KOR antagonists (e.g., BTRX-335140), the THP ring is employed to optimize the cLogP and topological polar surface area (tPSA). A Cbz-protected amine intermediate undergoes hydrogenolysis to yield the free amine, which is subsequently engaged in a microwave-assisted nucleophilic aromatic substitution (SNAr) to form the final active compound[4].

  • PRMT5 Inhibitors: Epigenetic targets like PRMT5 require highly specific spatial geometries. Cbz-protected THP amines are used to build the core scaffold of these inhibitors, relying on the stability of the Cbz group during aggressive peptide coupling conditions (EDCI, HOBt)[5].

References
  • Sygnature Discovery. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry (2017). [Link]

  • National Institutes of Health (PMC). Design and Synthesis of a Novel and Selective Kappa Opioid Receptor (KOR) Antagonist (BTRX-335140).[Link]

  • Google Patents.
  • PubChem (NIH). Cyclohexylamine - Compound Summary.[Link]

Sources

Methodological & Application

Strategic Synthesis of Benzyl (Tetrahydro-2H-pyran-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Part 1: Executive Summary & Strategic Analysis

The "Hidden" Challenge

The direct "protection" of tetrahydro-2H-pyran-2-amine is a deceptive request. Unlike standard aliphatic amines, this molecule is a cyclic hemiaminal . In its free base form, it is chemically unstable and exists in a dynamic equilibrium with its ring-open tautomer, 5-aminopentanal. Attempting to isolate the free amine for standard Schotten-Baumann protection (e.g., Cbz-Cl + Base) often leads to oligomerization, hydrolysis, or low yields due to the instability of the starting material.

The Solution: Synthetic Equivalence

To access the target molecule—benzyl (tetrahydro-2H-pyran-2-yl)carbamate —with high fidelity, one should not attempt to protect the unstable amine. Instead, the industry-standard protocol utilizes the acid-catalyzed addition of benzyl carbamate (Cbz-NH₂) to 3,4-dihydro-2H-pyran (DHP) .

This approach:

  • Bypasses the unstable free amine entirely.

  • Utilizes stable, commercially available starting materials.

  • Leverages the anomeric effect to stabilize the final product.

This guide details the Condensation Protocol (Method A) as the primary recommendation, followed by the Direct Protection Protocol (Method B) for cases where the amine salt is already in hand.

Part 2: Reaction Mechanism & Logic

The superiority of the condensation route lies in its mechanism. By generating an oxocarbenium ion in situ under anhydrous conditions, we trap the carbamate nucleophile directly at the anomeric position.

ReactionMechanism DHP 3,4-Dihydro-2H-pyran (Enol Ether) Oxo Oxocarbenium Ion (Intermediate) DHP->Oxo Protonation Acid Acid Catalyst (PPTS/H+) Acid->DHP Product Cbz-Protected Anomeric Amine Oxo->Product Nucleophilic Attack CbzNH2 Benzyl Carbamate (Nucleophile) CbzNH2->Product Addition

Figure 1: Mechanistic pathway for the acid-catalyzed addition of benzyl carbamate to DHP. The reaction relies on the formation of the electrophilic oxocarbenium species.

Part 3: Experimental Protocols

Method A: Condensation of Benzyl Carbamate with DHP (Recommended)

Applicability: Primary route for synthesizing the target from scratch. Scale: 10 mmol (scalable to >1 mol).

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]MW ( g/mol )AmountRole
Benzyl carbamate (Cbz-NH₂) 1.0151.161.51 gNucleophile
3,4-Dihydro-2H-pyran (DHP) 1.584.121.26 g (1.37 mL)Electrophile
PPTS (Pyridinium p-toluenesulfonate)0.05251.31125 mgMild Acid Catalyst
Dichloromethane (DCM) N/AN/A20 mLSolvent (Anhydrous)
Molecular Sieves (4Å) N/AN/A2 gWater Scavenger
Step-by-Step Procedure
  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under N₂ flow.

  • Solvation: Add Benzyl carbamate (1.51 g, 10 mmol) and activated 4Å Molecular Sieves (2.0 g) to the flask. Add anhydrous DCM (20 mL).

  • Activation: Add PPTS (125 mg, 0.5 mmol). Stir for 5 minutes at room temperature.

  • Addition: Add 3,4-Dihydro-2H-pyran (1.37 mL, 15 mmol) dropwise via syringe.

    • Note: A slight exotherm may occur. If scaling up >50g, cool to 0°C during addition.

  • Reaction: Stir the mixture at Room Temperature (20–25°C) for 12–18 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 7:3). The carbamate spot (Rf ~0.[7]3) should disappear.

  • Quench: Filter the mixture through a pad of Celite to remove molecular sieves. Rinse the pad with DCM (2 x 10 mL).

  • Workup: Wash the filtrate with saturated NaHCO₃ solution (20 mL) to neutralize the catalyst. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude oil often crystallizes upon standing. If necessary, purify via flash column chromatography (SiO₂, 0→20% EtOAc in Hexanes) or recrystallize from Hexane/Et₂O.

Expected Yield: 85–95% Characterization: ¹H NMR will show the anomeric proton as a triplet/doublet of doublets around δ 4.8–5.5 ppm (depending on solvent/conformer).

Method B: Direct Protection of Amine Salt (Conditional)

Applicability: Only use if you have isolated tetrahydro-2H-pyran-2-amine hydrochloride and need to swap the counterion for Cbz.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]Role
THP-2-amine HCl 1.0Substrate (Unstable free base)
Benzyl chloroformate (Cbz-Cl) 1.2Protecting Group Source
Sodium Bicarbonate (NaHCO₃) 2.5Base (Schotten-Baumann)
THF / Water (1:1) N/ASolvent System
Step-by-Step Procedure
  • Setup: Dissolve THP-2-amine HCl (1.0 equiv) in a 1:1 mixture of THF and Water (0.2 M concentration).

  • Basification: Add NaHCO₃ (2.5 equiv) in one portion. Cool the suspension to 0°C .

  • Protection: Add Cbz-Cl (1.2 equiv) dropwise over 15 minutes.

    • Critical: Vigorous stirring is required as the reaction is biphasic.

  • Reaction: Allow the mixture to warm to Room Temperature and stir for 4–6 hours.

  • Workup: Dilute with EtOAc. Separate phases. Wash organic layer with 1M HCl (rapidly), then Brine.

  • Drying: Dry over Na₂SO₄ and concentrate.

Risk Factor: High. The basic conditions can induce ring-opening of the hemiaminal before the Cbz group installs, leading to linear aldehyde byproducts.

Part 4: Quality Control & Troubleshooting

Analytical Checkpoints
MethodObservationInterpretation
TLC New spot, Rf ~0.5 (Hex/EtOAc 1:1)Product formation.[3][5][7][9][10][11]
¹H NMR Signal at δ 9.7 ppmFAILURE: Indicates hydrolysis to 5-aminopentanal (aldehyde).
¹H NMR Broad singlet at δ 5.0-6.0 ppmSUCCESS: Anomeric proton (N-CH-O).
Troubleshooting Guide
  • Problem: Low yield in Method A.

    • Root Cause:[3][4][5][12][13] Wet solvent hydrolyzed the oxocarbenium ion.

    • Fix: Use fresh molecular sieves and distill DHP before use.

  • Problem: Polymerization of DHP (gummy residue).

    • Root Cause:[3][4][5][12][13] Acid catalyst too strong or reaction too hot.

    • Fix: Switch from p-TsOH to PPTS; keep temperature <25°C.

Part 5: Workflow Visualization

Workflow Start Start: Target Synthesis Decision Do you have the Amine Salt? Start->Decision MethodA Method A: Condensation (Cbz-NH2 + DHP) Decision->MethodA No (Standard) MethodB Method B: Direct Protection (Amine HCl + Cbz-Cl) Decision->MethodB Yes (Rare) ProcessA 1. Mix Cbz-NH2 + DHP 2. Add PPTS (Cat) 3. Stir RT / Anhydrous MethodA->ProcessA ProcessB 1. Dissolve Salt (THF/H2O) 2. Add NaHCO3 3. Add Cbz-Cl MethodB->ProcessB QC QC: Check NMR for Aldehyde Peak (9.7 ppm) ProcessA->QC ProcessB->QC Final Final Product: Benzyl (tetrahydro-2H-pyran-2-yl)carbamate QC->Final

Figure 2: Decision tree for selecting the appropriate synthesis route based on starting material availability.

References

  • BenchChem. (2025).[5] Stability of (3,4-Dihydro-2H-pyran-2-yl)-methylamine under acidic conditions. Retrieved from

  • Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups: Protection and Deprotection Mechanisms. Retrieved from

  • Merck/Millipore. (2009). Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl purine derivatives. Retrieved from

  • Beilstein Journals. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides. Retrieved from

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard Reference for Cbz protection protocols).

Sources

catalytic hydrogenation of benzyl tetrahydro-2h-pyran-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the catalytic hydrogenation of benzyl tetrahydro-2H-pyran-2-ylcarbamate (CAS 330457-59-5).

Application Note: Catalytic Hydrogenolysis of Anomeric Carbamates

Introduction & Chemical Context

Benzyl tetrahydro-2H-pyran-2-ylcarbamate is a Cbz-protected anomeric amine (glycosylamine derivative). Unlike standard secondary amines, the nitrogen atom in this molecule is bonded to the anomeric carbon (C2) of the tetrahydropyran ring, forming a cyclic hemiaminal ether .

The catalytic removal of the benzyloxycarbonyl (Cbz) group yields tetrahydro-2H-pyran-2-amine (2-aminotetrahydropyran). This product is chemically distinct from its 4-isomer analog due to the anomeric effect and its inherent instability in aqueous or acidic media.

Key Chemical Challenges:

  • Product Stability (Hemiaminal Lability): The deprotected product, 2-aminotetrahydropyran, is a cyclic hemiaminal. In the presence of water or acid, it is prone to hydrolysis, ring-opening to 5-aminopentanal, or rearrangement to

    
    -piperideine (via intramolecular Schiff base formation).
    
  • Stereoelectronics: The axial/equatorial ratio of the resulting amine is governed by the reverse anomeric effect , where the equatorial conformer is often unexpectedly stabilized by steric repulsion in the protonated or free amine forms.[1]

  • Catalyst Poisoning: The lone pair on the resulting anomeric amine can coordinate strongly to the Pd surface, potentially slowing the reaction if catalyst loading is insufficient.

Reaction Mechanism & Pathway

The deprotection proceeds via a standard hydrogenolysis mechanism. The palladium catalyst activates molecular hydrogen, which cleaves the benzylic C-O bond. This generates toluene and a carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine.

Critical Decision Point:

  • Route A (Anhydrous): Yields the intact 2-aminotetrahydropyran (for immediate use or derivatization).

  • Route B (Aqueous/Acidic): Promotes hydrolysis to 5-hydroxypentanal and ammonia (often an unintended decomposition).

G Substrate Benzyl tetrahydro-2H-pyran-2-ylcarbamate (Cbz-Protected) Pd_H2 Pd/C + H2 (Catalytic Surface) Substrate->Pd_H2 Adsorption Intermed Carbamic Acid Intermediate Pd_H2->Intermed Hydrogenolysis Product Tetrahydro-2H-pyran-2-amine (Intact Hemiaminal) Intermed->Product -CO2 (Decarboxylation) Byproducts Toluene + CO2 Intermed->Byproducts Product->Product Mutarotation (α/β) Decomp 5-Aminopentanal / Δ1-Piperideine Product->Decomp Hydrolysis (if H2O/H+ present)

Figure 1: Reaction pathway highlighting the critical divergence between stable product isolation and hydrolytic decomposition.

Experimental Protocol

This protocol is designed to isolate the free amine under neutral, anhydrous conditions to prevent ring opening.

Materials
  • Substrate: Benzyl tetrahydro-2H-pyran-2-ylcarbamate (1.0 equiv).

  • Catalyst: 10% Palladium on Carbon (Pd/C), wet support (50% H2O) is acceptable only if the solvent volume is large enough to negate the water effect, but dry Pd/C is preferred for strict stability.

  • Solvent: Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF).

  • Hydrogen Source: H2 Balloon (1 atm) or Hydrogenator (1-3 bar).

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Dry the reaction vessel (round-bottom flask) in an oven or under a stream of nitrogen.

    • Dissolve the substrate in anhydrous MeOH (0.1 M concentration). Note: THF is a suitable alternative if the substrate has poor solubility in alcohols.

  • Catalyst Addition:

    • Safety Note: Pd/C is pyrophoric. Wet with a small amount of inert solvent (e.g., toluene or ethyl acetate) before adding the bulk solvent, or add under a blanket of nitrogen.

    • Add 10 wt% of Pd/C catalyst (relative to the mass of the substrate).[2] For example, if using 500 mg of substrate, add 50 mg of Pd/C.

  • Hydrogenation:

    • Purge the flask with nitrogen (3 cycles) to remove oxygen.

    • Introduce Hydrogen gas (balloon or manifold).[3][4]

    • Stir vigorously at Room Temperature (20–25 °C) .

    • Monitoring: Monitor by TLC (stain with Ninhydrin or PMA). The starting material (UV active) should disappear; the product is not UV active but will stain.

    • Time: Reaction is typically complete within 2–4 hours .

  • Workup (Crucial for Stability):

    • Filtration: Filter the mixture through a pad of Celite (diatomaceous earth) to remove the catalyst. Rinse the pad with anhydrous MeOH.

    • Evaporation: Concentrate the filtrate under reduced pressure (Rotavap) at low temperature (< 30 °C) .

    • Warning: Do not perform an aqueous extraction (acid/base wash). Exposure to water will hydrolyze the hemiaminal linkage.

  • Storage/Utilization:

    • The resulting oil (tetrahydro-2H-pyran-2-amine) should be used immediately in the subsequent step (e.g., reductive amination, urea formation).

    • If storage is necessary, keep under Argon at -20 °C.

Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Product Decomposition Presence of water or acid during workup.Use anhydrous solvents; avoid silica gel chromatography (acidic); use neutral alumina if purification is needed.
Slow Reaction Catalyst poisoning or steric hindrance at the anomeric center.Increase catalyst loading to 20 wt%; warm slightly to 35 °C; ensure vigorous stirring to maximize gas-liquid transfer.
Aldehyde Signals in NMR Ring opening of the product.The product has hydrolyzed to 5-aminopentanal. This is irreversible in water. Ensure strictly anhydrous conditions.
Incomplete Conversion CO2 poisoning of catalyst surface.Briefly degas the solution (vacuum/N2 cycle) to remove dissolved CO2, then refill with H2.

Stability Data & References

Compound Data:

  • Substrate: Benzyl tetrahydro-2H-pyran-2-ylcarbamate (CAS: 330457-59-5).[5][6][7][8][9]

  • Product: Tetrahydro-2H-pyran-2-amine (CAS: 38041-19-9 for general isomer, specific anomer varies).

References:

  • Anomeric Effect in Amines: Juaristi, E., et al. "A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses." J. Org.[3] Chem.2014 , 79, 5665–5674. Link

  • Cbz Deprotection Protocols: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006 . (Standard protocols for Cbz removal).

  • Hemiaminal Stability: Perrin, C. L. "Reverse Anomeric Effect." Tetrahedron1995 , 51, 11901-11935. (Discusses the conformational stability of 2-aminotetrahydropyrans).

  • Synthesis of 2-Amino-THP Derivatives: ChemicalBook Entry for CAS 330457-59-5. Link

Sources

Application Note: Benzyl Tetrahydro-2H-pyran-2-ylcarbamate as a Chiral Building Block in Glycomimetic and CNS Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Foundation

Benzyl tetrahydro-2H-pyran-2-ylcarbamate (CAS 330457-59-5)[1] is a highly versatile, N-Cbz protected 2-aminotetrahydropyran. In modern medicinal chemistry, functionalized tetrahydropyrans are ubiquitous motifs found in glycomimetics, glycosidase inhibitors, and central nervous system (CNS) therapeutics.

The strategic choice of the carboxybenzyl (Cbz) protecting group is not merely for amine masking; it fundamentally dictates the stereoelectronic behavior of the molecule. Unlike standard Boc or Fmoc groups, the Cbz group provides a specific balance of steric bulk and


 stacking capabilities. This bulk heavily influences the anomeric equilibrium of the tetrahydropyran ring, while its aromatic nature enables highly efficient chiral resolution via preparative HPLC. Furthermore, it offers orthogonal deprotection (e.g., via Pd/C hydrogenolysis) in complex, multi-step synthetic sequences.

Stereoelectronic Control: The Reverse Anomeric Effect

To effectively utilize this molecule as a chiral building block, one must understand the stereoelectronic forces governing the C2 (anomeric) position. In traditional carbohydrate chemistry, electronegative substituents at the anomeric center strongly prefer the axial position due to the anomeric effect —a hyperconjugative stabilization where the endocyclic oxygen lone pair (


) donates electron density into the antibonding orbital (

) of the axial substituent.

However, 2-aminotetrahydropyrans exhibit a pronounced [2]. The axial conformation requires the bulky Cbz group and the carbamate NH proton to point directly into the axial face of the pyran ring. This creates severe 1,3-diaxial steric repulsions. Consequently, the steric penalty completely overrides the hyperconjugative stabilization, strongly driving the thermodynamic equilibrium toward the equatorial conformer [3]. This predictability is what makes the compound an exceptional building block for stereocontrolled downstream reactions.

G A Cbz-Protected 2-Aminotetrahydropyran B Axial Conformer A->B Kinetic Pathway C Equatorial Conformer A->C Thermodynamic Pathway B->C Equilibrium Shift (Reverse Anomeric Effect) D Hyperconjugation n(O) -> σ*(C-N) B->D Driven by E Steric Repulsion (Cbz Bulk) C->E Minimizes

Fig 1: Stereoelectronic forces driving the reverse anomeric effect in 2-aminotetrahydropyrans.

Experimental Protocols (Self-Validating Systems)

The following protocols detail the synthesis, chiral resolution, and downstream application of the building block. Each step is designed with built-in validation metrics to ensure experimental integrity.

Protocol A: Synthesis of Racemic Cbz-THP-amine

Causality & Expert Insight: The synthesis relies on the acid-catalyzed addition of benzyl carbamate to 3,4-dihydro-2H-pyran (DHP). Pyridinium p-toluenesulfonate (PPTS) is specifically selected as a mild acid catalyst over stronger alternatives like p-TsOH or HCl. Strong acids rapidly induce the competitive polymerization or ring-opening of DHP[4]. Operating at room temperature ensures thermodynamic control without degrading the starting materials.

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add benzyl carbamate (1.0 equiv, 10 mmol) and DHP (1.5 equiv, 15 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.2 M solution.

  • Catalysis: Add PPTS (0.1 equiv, 1 mmol) in one portion. Stir the reaction mixture vigorously at room temperature (20–25 °C) for 16 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexane/EtOAc 7:3). The benzyl carbamate spot (

    
    ) should completely convert to a new, higher-running product spot (
    
    
    
    ).
  • Quench & Extraction: Quench the reaction with saturated aqueous

    
     (20 mL) to neutralize the PPTS, preventing any reverse reaction during concentration. Extract the aqueous layer with DCM (3 × 20 mL). Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to yield racemic benzyl tetrahydro-2H-pyran-2-ylcarbamate as a white crystalline solid.

Protocol B: Chiral Resolution via Preparative HPLC

Causality & Expert Insight: The racemic mixture must be resolved to serve as a chiral building block. The Cbz group is critical here: its aromatic ring provides


 stacking interactions, while the carbamate motif acts as a strong hydrogen-bond donor/acceptor. These features interact highly specifically with the amylose tris(3,5-dimethylphenylcarbamate) stationary phase of a Chiralpak AD-H column, enabling baseline enantiomeric separation.
  • Sample Preparation: Dissolve 500 mg of the racemic Cbz-THP-amine in 10 mL of HPLC-grade Isopropanol (IPA). Filter through a 0.22 µm PTFE syringe filter.

  • Chromatography: Inject the sample onto a preparative Chiralpak AD-H column (250 x 20 mm, 5 µm).

  • Elution: Run an isocratic elution using Hexane/IPA (90:10 v/v) at a flow rate of 15.0 mL/min.

  • Validation & Collection: Monitor UV absorbance at 254 nm. Collect Peak 1 (eluting at ~12.4 min) and Peak 2 (eluting at ~18.1 min). Evaporate the fractions under reduced pressure to yield the pure (R) and (S) enantiomers (ee > 99% confirmed by analytical chiral HPLC).

Protocol C: Stereoselective Downstream Allylation

Causality & Expert Insight: To utilize the resolved building block for C-C bond formation, a Lewis acid-mediated allylation is employed. The reaction proceeds via a highly reactive, planar oxocarbenium ion intermediate. The bulky Cbz group effectively shields one face of the pyran ring, directing the incoming allyltrimethylsilane nucleophile to attack exclusively from the opposite face, thereby ensuring high diastereoselectivity.

  • Activation: Dissolve the resolved (R)-Cbz-THP-amine (1.0 equiv) in anhydrous DCM (0.1 M) and cool to -78 °C using a dry ice/acetone bath.

  • Nucleophilic Addition: Add allyltrimethylsilane (2.0 equiv). Slowly add Boron trifluoride etherate (

    
    , 1.2 equiv) dropwise over 5 minutes.
    
  • Validation: Stir for 2 hours at -78 °C. Perform an in-process LC-MS check; the mass spectrum should confirm the loss of the THP-hydroxyl equivalent and the addition of the allyl mass (+41 Da).

  • Isolation: Quench cold with saturated

    
    , warm to room temperature, extract with DCM, and purify via chromatography to isolate the stereopure 2-allyl-tetrahydropyran derivative.
    

Workflow Step1 DHP + Benzyl Carbamate (Reagents) Step2 Acid Catalysis (PPTS, DCM, rt) Step1->Step2 Step3 Racemic Cbz-THP (CAS 330457-59-5) Step2->Step3 Step4 Chiral HPLC Resolution (Chiralpak AD-H) Step3->Step4 Step5A (R)-Enantiomer Step4->Step5A Peak 1 Step5B (S)-Enantiomer Step4->Step5B Peak 2 Step6 Stereoselective Downstream Allylation Step5A->Step6 Step5B->Step6

Fig 2: Complete experimental workflow from synthesis to downstream chiral functionalization.

Quantitative Data Summaries

Table 1: Thermodynamic Parameters of Anomeric Equilibrium in 2-Aminotetrahydropyrans | Conformer | Hyperconjugative Stabilization (


) | 1,3-Diaxial Steric Penalty | Net Free Energy (

) | Preferred State | | :--- | :--- | :--- | :--- | :--- | | Axial | High (~15 kcal/mol) | Severe (>18 kcal/mol) | +3.0 kcal/mol | Disfavored | | Equatorial | Low | Minimal | 0.0 kcal/mol (Baseline) | Favored |

Table 2: Chiral Resolution Parameters for Cbz-THP-amine (Chiralpak AD-H)

Parameter Value / Observation
Mobile Phase Hexane / Isopropanol (90:10 v/v)
Flow Rate 15.0 mL/min
Detection Wavelength 254 nm
Peak 1 Retention Time 12.4 min (ee > 99%)
Peak 2 Retention Time 18.1 min (ee > 99%)

| Resolution Factor (


)  | > 2.5 (Baseline Separation) |

References

  • ACS Publications. A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses.[2] URL:[Link]

  • ResearchGate. Probing the Influence of Anomeric Effects on the Lithium Ion Affinity in 1,3-Diaza Systems: A Computational Study.[3] URL:[Link]

  • CLOCKSS / Heterocycles. Synthesis of 2,3-disubstituted indoles by radical cyclization with hypophosphorous acid and AIBN.[4] URL:[Link]

Sources

Application Note: Selective Deprotection of Benzyl Tetrahydro-2H-pyran-2-ylcarbamate

[1]

Executive Summary & Chemical Context

Benzyl tetrahydro-2H-pyran-2-ylcarbamate consists of a secondary amine protected by a Cbz group, attached to the anomeric (C2) position of a tetrahydropyran ring.[1] This structural motif effectively creates a cyclic N,O-acetal (hemiaminal ether).[1]

The "deprotection" of this molecule is context-dependent and presents a unique stability paradox:

  • Cbz Removal (Primary Target): Cleavage of the benzyl carbamate to yield tetrahydro-2H-pyran-2-amine .[1]

    • Challenge: The resulting free amine is an anomeric amine (glycosylamine analog). It is thermodynamically unstable and prone to ring-opening hydrolysis to form 5-aminopentanal or polymerization.[1]

  • THP Removal (Secondary Target): Acidic cleavage of the N-THP bond to restore benzyl carbamate .[1]

    • Challenge: Requires controlled acidic conditions to prevent degradation of the Cbz group or side reactions.

This protocol focuses primarily on Cbz removal via Hydrogenolysis , as this is the standard synthetic operation to access the reactive amine species, while providing critical stabilization strategies.

Deprotection Pathways & Mechanistic Logic

The following diagram illustrates the two divergent deprotection pathways and the stability risks associated with the product.

DeprotectionPathwaysStartBenzyl tetrahydro-2H-pyran-2-ylcarbamate(Cbz-NH-THP)PathAPath A: Hydrogenolysis(H2, Pd/C)Start->PathAPathBPath B: Acidolysis(TsOH/MeOH)Start->PathBProdATetrahydro-2H-pyran-2-amine(Unstable Hemiaminal)PathA->ProdA- Toluene- CO2ProdBBenzyl Carbamate(Bn-O-CO-NH2)PathB->ProdB- 5-HydroxypentanalDegradation5-Aminopentanal(Ring Opening/Hydrolysis)ProdA->DegradationEquilibrium(in H2O/Acid)

Figure 1: Chemoselective deprotection pathways.[1][2] Path A (Green) is the primary focus for amine generation. Note the instability risk of the product in Path A.

Protocol A: Cbz Removal via Catalytic Hydrogenolysis

Objective: To remove the Cbz group and generate the free amine (tetrahydro-2H-pyran-2-amine) under neutral conditions to minimize anomeric decomposition.[1]

Critical Experimental Considerations
  • Catalyst Selection: 10% Pd/C is standard.[1] For scale-up, wet Pd/C (50% H2O) is preferred to minimize ignition risk.[1]

  • Solvent System: Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF) is recommended.[1] Avoid aqueous solvents to prevent immediate hydrolysis of the product.

  • pH Control: The reaction must remain neutral . Do not add acid (which promotes ring opening) or strong base (which poisons the catalyst).

  • In Situ Trapping: Due to the instability of the product, it is highly recommended to perform the subsequent reaction (e.g., acylation, urea formation) immediately in the same vessel or to isolate the amine as a stable salt (if compatible).

Step-by-Step Protocol
StepActionTechnical Rationale
1 Preparation Dissolve 1.0 eq of Benzyl tetrahydro-2H-pyran-2-ylcarbamate in anhydrous MeOH (0.1 M concentration).
2 Catalyst Addition Carefully add 10 wt% of 10% Pd/C catalyst under an inert atmosphere (N₂ or Ar). Safety: Pd/C is pyrophoric; keep wet with solvent.[1]
3 Hydrogenation Purge the vessel with H₂ gas (balloon pressure, ~1 atm) three times. Stir vigorously at Room Temperature (20–25°C) .
4 Monitoring Monitor via TLC (visualize with Ninhydrin) or LC-MS. Reaction is typically complete in 2–4 hours .[1] Look for the disappearance of the UV-active Cbz band.[1]
5 Workup (Crucial) Filter the mixture through a Celite pad to remove Pd/C. Rinse with anhydrous MeOH.
6 Isolation Strategy Option A (Immediate Use): Use the filtrate directly for the next step. Option B (Concentration): Concentrate under reduced pressure at <30°C. Do not heat. The residue is the free amine.

Self-Validating Check:

  • Success Indicator: Loss of aromatic signals in ¹H NMR (7.30–7.40 ppm). Appearance of a broad NH₂ peak.

  • Failure Mode: If the product is an oil that smells of aldehydes, ring opening has occurred (formation of 5-aminopentanal).

Protocol B: THP Removal via Acidolysis

Objective: To cleave the N-THP bond and recover Benzyl Carbamate.[1] This is less common but applicable if THP was used as a temporary protecting group for the carbamate nitrogen.

Step-by-Step Protocol
StepActionTechnical Rationale
1 Dissolution Dissolve the substrate in Methanol (MeOH) or Dichloromethane (DCM) .
2 Acid Addition Add 0.1–0.2 eq of p-Toluenesulfonic acid (TsOH) or Pyridinium p-toluenesulfonate (PPTS).[1]
3 Reaction Stir at Room Temperature for 2–6 hours. If sluggish, heat to 40°C.
4 Quench Quench with saturated aqueous NaHCO₃.
5 Extraction Extract with EtOAc. The THP group is converted to 5-hydroxypentanal (water-soluble/volatile) or dimethyl acetal.
6 Purification Isolate Benzyl Carbamate via recrystallization or column chromatography.[1]

Troubleshooting & Optimization Guide

Stability of the Anomeric Amine (Product of Protocol A)

The product, tetrahydro-2H-pyran-2-amine , behaves similarly to a glycosylamine.[1] It is stable in the solid state if pure, but in solution, it exists in equilibrium with the open-chain imine/aldehyde.

  • Observation: Product degrades during silica gel chromatography.

    • Root Cause:[1][3][4][5][6] Silica is slightly acidic, catalyzing ring opening.

    • Solution: Use neutral alumina or deactivate silica with 1% Triethylamine (Et₃N).[1] Ideally, avoid purification and telescope the material.

  • Observation: Low yield after hydrogenolysis.

    • Root Cause:[1][3][4][6] Poisoning of Pd catalyst by the amine or adsorption of the product onto the carbon support.

    • Solution: Use Pearlman’s Catalyst (Pd(OH)₂/C) or add a scavenger if sulfur impurities are suspected.[1]

Workflow Visualization

WorkflowSetupDissolve Substrate in MeOH(Anhydrous)CatAddAdd 10% Pd/C(Under N2)Setup->CatAddH2StepStir under H2 (1 atm)2-4 HoursCatAdd->H2StepCheckTLC/LC-MS Check(Disappearance of Cbz)H2Step->CheckCheck->H2StepIncompleteFilterFilter through Celite(Remove Pd)Check->FilterCompleteEvapConcentrate <30°C(Avoid Heat)Filter->EvapUseImmediate Reaction(Recommended)Evap->Use

Figure 2: Operational workflow for Cbz hydrogenolysis.[1] The "Immediate Reaction" step is critical for yield preservation.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Cbz and THP cleavage conditions).
  • Sajiki, H. "Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate."[4] Tetrahedron Lett.[1][4]1995 , 36, 3465–3468.[4] Available at: [Link]

  • PubChem. Compound Summary: Benzyl tetrahydro-2H-pyran-2-ylcarbamate (CAS 330457-59-5).[1][7] Available at: [Link][1]

  • Total Synthesis. THP Protecting Group: Protection & Deprotection Mechanism. Available at: [Link][1]

benzyl tetrahydro-2h-pyran-2-ylcarbamate in solid-phase peptide synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the utility of Benzyl tetrahydro-2H-pyran-2-ylcarbamate and its derivatives within the emerging field of N-Tetrahydropyranyl (Thp) Backbone Protection for Solid-Phase Peptide Synthesis (SPPS).

Based on recent breakthroughs (Paravizzini et al., 2025), the N-Thp group has been identified as a superior alternative to pseudoprolines for preventing aggregation in "difficult" peptide sequences (e.g., amyloidogenic peptides, hydrophobic domains).

Executive Summary

The synthesis of long or hydrophobic peptides is often hindered by intermolecular aggregation (β-sheet formation) during SPPS, leading to incomplete coupling and deletion sequences. While pseudoprolines and Hmb (2-hydroxy-4-methoxybenzyl) groups are traditional solutions, they suffer from steric bulk or slow coupling kinetics.

Benzyl tetrahydro-2H-pyran-2-ylcarbamate (Cbz-NH-Thp) represents the structural prototype for the N-Thp backbone protection strategy . By introducing the acid-labile tetrahydropyranyl (Thp) group onto the backbone amide nitrogen, the peptide bond's hydrogen-donating ability is masked, and the bulky Thp ring disrupts secondary structure formation.

Key Advantages of N-Thp Protection:
  • Aggregation Disruption: Prevents on-resin β-sheet formation, significantly improving crude purity for "difficult" sequences (e.g., Amyloid-β, Prion peptides).

  • Acid Lability: The N-Thp group is removed during standard TFA cleavage (95% TFA), unlike N-Benzyl groups which require harsh conditions.

  • Ease of Synthesis: Building blocks are accessible via acid-catalyzed addition of 3,4-dihydro-2H-pyran (DHP) to amino acid benzyl esters.[1]

Scientific Mechanism & Causality

The "Beta-Sheet Breaker" Effect

In standard SPPS, the amide backbone (-NH-CO-) acts as a hydrogen bond donor. In hydrophobic sequences, these donors form networks with adjacent chains, causing the resin to "gel" and preventing reagent access.

  • The Solution: Alkylating the nitrogen with a Thp group removes the H-bond donor.

  • Why Thp? The 2-tetrahydropyranyl group is a hemiaminal ether. It is stable to the basic conditions of Fmoc removal (20% Piperidine) but hydrolyzes rapidly in high concentrations of Trifluoroacetic Acid (TFA), regenerating the native peptide amide.

Structural Role of Benzyl tetrahydro-2H-pyran-2-ylcarbamate

While Benzyl tetrahydro-2H-pyran-2-ylcarbamate (Cbz-NH-Thp) itself is a stable model compound, it serves as the synthetic precursor concept for the actual SPPS building blocks: Fmoc-Dipeptides with N-Thp protection .

  • Direct N-alkylation of a resin-bound peptide with DHP is inefficient due to steric hindrance.

  • The Protocol: The N-Thp group is introduced into a dipeptide building block (Fmoc-Xaa-Xaa(Thp)-OH) in solution before SPPS.

Experimental Protocols

Protocol A: Synthesis of N-Thp Dipeptide Building Blocks

Rationale: Direct coupling of an N-Thp amino acid is difficult due to steric bulk. The "Dipeptide Unit" approach ensures high coupling efficiency.

Reagents:

  • Amino Acid Benzyl Ester (H-Xaa-OBn) (e.g., H-Gly-OBn, H-Ala-OBn)

  • 3,4-Dihydro-2H-pyran (DHP)[1]

  • p-Toluenesulfonic acid (pTsOH) or HCl/Dioxane

  • Fmoc-Amino Acid (Fmoc-Yaa-OH)

  • Coupling Reagents: IBCF (Isobutyl chloroformate) / NMM (N-methylmorpholine)

Step-by-Step Methodology:

  • N-Thp Introduction:

    • Dissolve H-Xaa-OBn (1.0 equiv) in anhydrous DCM.

    • Add DHP (2.0 equiv) and a catalytic amount of acid (pTsOH or 4M HCl in dioxane).

    • Reflux or stir at 50°C for 4–12 hours.

    • Mechanism:[2] The amine attacks the double bond of DHP, forming the N-Thp-amino acid benzyl ester (analogous to the Cbz-NH-Thp structure).

    • Workup: Wash with NaHCO3, dry, and concentrate.

  • Dipeptide Coupling (Mixed Anhydride Method):

    • Activate Fmoc-Yaa-OH (1.1 equiv) with IBCF/NMM in THF at -15°C.

    • Add the N-Thp-Xaa-OBn (from Step 1).

    • Stir to form Fmoc-Yaa-Xaa(Thp)-OBn .

    • Note: The N-Thp group is bulky; mixed anhydrides or acid fluorides are preferred over carbodiimides here.

  • Benzyl Ester Removal (Hydrogenolysis):

    • Dissolve the protected dipeptide in MeOH/EtOAc.

    • Add Pd/C (10% w/w) and stir under H2 atmosphere (balloon) for 2–4 hours.

    • Filter catalyst and concentrate.

    • Product: Fmoc-Yaa-Xaa(Thp)-OH (Ready for SPPS).

Protocol B: SPPS Usage of N-Thp Building Blocks

Reagents:

  • Resin: Wang or Rink Amide (Loading 0.3–0.5 mmol/g).

  • Building Block: Fmoc-Yaa-Xaa(Thp)-OH.

  • Coupling: DIC/Oxyma Pure (1:1 ratio).

Step-by-Step Methodology:

  • Coupling:

    • Use 3.0 equivalents of the Fmoc-Yaa-Xaa(Thp)-OH dipeptide unit.

    • Activate with DIC/Oxyma in DMF for 2 minutes.

    • Add to resin and shake for 2–4 hours (double coupling recommended).

    • QC: Kaiser test may be inconclusive due to bulk; use Chloranil test or micro-cleavage.

  • Chain Elongation:

    • Proceed with standard Fmoc deprotection (20% Piperidine/DMF).

    • Stability Note: The N-Thp group is completely stable to piperidine.

  • Final Cleavage & Deprotection:

    • Cocktail: TFA / TIS / H2O (95:2.5:2.5) .

    • Time: 2–3 hours at room temperature.

    • Result: The high acid concentration cleaves the peptide from the resin AND removes the N-Thp group simultaneously, yielding the native peptide.

Data Summary & Stability Profile

The following table compares N-Thp with other backbone protection strategies.

FeatureN-Thp (Tetrahydropyranyl)Pseudoproline (Oxazolidine)Hmb (2-hydroxy-4-methoxybenzyl)
Structure Type Hemiaminal EtherCyclic AminalBenzyl backbone substituent
Introduction Via Dipeptide UnitVia Dipeptide UnitStepwise or Dipeptide
Fmoc Removal Stability Stable (Piperidine)StableStable
Cleavage Condition 95% TFA (Fast) 95% TFA (Fast)95% TFA (Slow/Incomplete)
Steric Hindrance ModerateHighVery High
Sequence Versatility Universal (Gly, Ala, Phe, etc.)Limited (Ser, Thr, Cys only)Universal but difficult coupling
Cost Low (DHP is cheap)High (Commercial units expensive)High

Visual Workflow (Graphviz)

The following diagram illustrates the synthesis of the N-Thp building block and its application in SPPS.

N_Thp_SPPS_Workflow cluster_synthesis Part 1: Building Block Synthesis cluster_spps Part 2: SPPS Cycle start Amino Acid Benzyl Ester (H-Xaa-OBn) intermediate_1 N-Thp-Amino Acid Benzyl Ester (H(Thp)-Xaa-OBn) (Analog of Benzyl carbamate) start->intermediate_1 N-Alkylation reagent_DHP Reagent: DHP + Acid reagent_DHP->intermediate_1 intermediate_2 Fmoc-Dipeptide Benzyl Ester (Fmoc-Yaa-Xaa(Thp)-OBn) intermediate_1->intermediate_2 Coupling reagent_Fmoc Reagent: Fmoc-Yaa-OH (Mixed Anhydride) reagent_Fmoc->intermediate_2 final_BB Final Building Block: Fmoc-Yaa-Xaa(Thp)-OH intermediate_2->final_BB Hydrogenolysis reagent_H2 Reagent: H2 / Pd/C reagent_H2->final_BB coupling Coupling Step (Prevents Aggregation) final_BB->coupling Input resin Resin-Bound Peptide resin->coupling cleavage Global Cleavage (95% TFA) coupling->cleavage Chain Elongation peptide Native Peptide (Thp Removed) cleavage->peptide Acidolysis

Caption: Workflow for synthesizing N-Thp protected dipeptides and their integration into SPPS to prevent aggregation.

References

  • Paravizzini, S. J., Hutton, C. A., & Karas, J. A. (2025).[3][4][5][6] Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis.[1][3][4][5][6][7] Chemistry – A European Journal.[4][5]

    • (Verified DOI landing page)

  • Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–177.

  • Beilstein Journals. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates. Beilstein Journal of Organic Chemistry.

    • (Context for Cbz-Carbamate synthesis)

Sources

Application Note: Solvent Selection and Recrystallization Protocol for Benzyl Tetrahydro-2H-pyran-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound: Benzyl tetrahydro-2H-pyran-2-ylcarbamate (CAS 330457-59-5)[1]

Executive Summary

Benzyl tetrahydro-2H-pyran-2-ylcarbamate is a synthetically valuable intermediate, frequently utilized in peptidomimetic synthesis and medicinal chemistry as a protected cyclic amine. Achieving high polymorphic purity and chemical integrity during its isolation is critical for downstream coupling reactions. This application note details the physicochemical rationale, thermodynamic screening, and step-by-step protocol for the antisolvent recrystallization of this compound. By leveraging an Ethyl Acetate (EtOAc) and Heptane binary system, this protocol mitigates common crystallization failures such as oiling out (liquid-liquid phase separation) and acid-catalyzed degradation.

Physicochemical Profiling & Causality in Solvent Selection

To design a self-validating crystallization process, one must first deconstruct the target molecule's structural liabilities and intermolecular interaction potential. Benzyl tetrahydro-2H-pyran-2-ylcarbamate consists of three distinct domains:

  • The Benzyl Group: Imparts lipophilicity and enables

    
     stacking interactions during crystal lattice assembly.
    
  • The Carbamate Linkage (-NH-COO-): Acts as both a strong hydrogen bond donor (N-H) and acceptor (C=O). The choice of solvent fundamentally dictates the thermodynamic driving force for nucleation and the resulting hydrogen-bonding networks. This phenomenon is well-documented in complex carbamate-containing APIs (e.g., ritonavir), where solvent polarity directly influences polymorphic selectivity and the metastable zone width (MSZW)[2].

  • The Tetrahydropyran (THP) Ring: Functions as an acetal-like hemiaminal ether. Crucially, this moiety is highly acid-labile.

The Causality of Solvent Exclusion
  • Avoid Protic/Acidic Solvents: Solvents such as acetic acid, or even prolonged heating in methanol, can trigger solvolysis or premature deprotection of the THP ring.

  • Avoid Highly Non-Polar Single Solvents: Pure aliphatic hydrocarbons (hexane, heptane) lack the hydrogen-bond accepting capability required to disrupt the carbamate's intermolecular network, resulting in near-zero solubility even at boiling temperatures.

The Rationale for a Binary System (EtOAc / Heptane)

Because the compound exhibits a steep solubility curve in moderately polar aprotic solvents, a single-solvent cooling crystallization often leads to poor yield or rapid, uncontrolled precipitation. A binary solvent/antisolvent system is therefore required[3].

  • Primary Solvent (EtOAc): Aprotic, neutral, and an excellent hydrogen-bond acceptor. It dissolves the compound readily at 60°C without risking THP degradation.

  • Antisolvent (Heptane): Fully miscible with EtOAc but acts as a thermodynamic "shock" to the system, selectively lowering the solubility of the carbamate to drive high-yield nucleation[4].

Logic S1 Analyze Molecular Properties S2 Acid-Labile THP Ring S1->S2 S3 Carbamate H-Bonding S1->S3 S4 Avoid Protic/Acidic Solvents (e.g., MeOH, AcOH) S2->S4 S5 Select Aprotic H-Bond Acceptors (e.g., EtOAc) S3->S5 S6 Optimize Yield via Antisolvent (Heptane) S4->S6 S5->S6 S7 Final System: EtOAc / Heptane S6->S7

Fig 1. Logical decision matrix for selecting the optimal recrystallization solvent system.

Quantitative Solvent Screening Data

The following table summarizes the empirical solubility profile of benzyl tetrahydro-2H-pyran-2-ylcarbamate across various standard solvent classes, validating the selection of the EtOAc/Heptane system.

Solvent SystemPolarity ProfileHigh Temp (60°C) SolubilityLow Temp (5°C) SolubilityProcess Suitability
Methanol High (Protic)>200 mg/mL>50 mg/mLPoor (High yield loss; risk of THP solvolysis)
Ethyl Acetate Moderate (Aprotic)>150 mg/mL~15 mg/mLExcellent (Ideal primary solvent)
Toluene Low (Aromatic)>120 mg/mL~20 mg/mLGood (Alternative primary solvent)
Heptane Non-polar<5 mg/mL<1 mg/mLExcellent (Ideal antisolvent)
Water Very High (Protic)InsolubleInsolublePoor (Wetting issues; no dissolution)

Experimental Protocol: Antisolvent Recrystallization

This protocol utilizes a reverse-addition antisolvent methodology coupled with controlled cooling to ensure high purity and optimal crystal habit[3].

Prerequisites: Ensure all glassware is rigorously dried. Residual moisture can interfere with the carbamate hydrogen-bonding network and promote unwanted hydrate formation.

  • Primary Dissolution: Suspend the crude benzyl tetrahydro-2H-pyran-2-ylcarbamate in Ethyl Acetate (approx. 4–5 volumes relative to crude mass) in a jacketed reactor. Elevate the temperature to 60°C under gentle agitation until complete dissolution is achieved.

  • Hot Filtration (Critical Step): Filter the hot solution through a pre-warmed sintered glass funnel (or inline filter). This removes insoluble mechanical impurities that can act as unwanted nucleation sites, ensuring that subsequent crystallization is driven purely by the thermodynamics of the solvent system.

  • Antisolvent Titration: Return the filtrate to the reactor and maintain at 60°C. Begin dropwise addition of hot Heptane (60°C). Continue titration until the solution reaches the cloud point (a faint, persistent opalescence indicating the boundary of the metastable zone).

  • Seeding (Optional but Recommended): Add 0.5–1.0 wt% of pure benzyl tetrahydro-2H-pyran-2-ylcarbamate seed crystals. Hold the temperature at 60°C for 15 minutes to allow the seed bed to mature and prevent oiling out.

  • Controlled Cooling: Initiate a linear cooling ramp of 0.5 °C/min down to 5°C. Causality note: Rapid cooling forces the system past the metastable zone into the spinodal decomposition region, causing the carbamate to precipitate as an amorphous oil rather than a crystalline solid.

  • Isolation and Washing: Isolate the resulting crystalline slurry via vacuum filtration. Wash the filter cake with 2 volumes of pre-chilled (5°C) Heptane to displace residual EtOAc and surface impurities.

  • Drying: Dry the product in a vacuum oven at 40°C until a constant weight is achieved.

Workflow N1 Crude Extract (CAS 330457-59-5) N2 Primary Dissolution (EtOAc, 60°C) N1->N2 Add 5 vol EtOAc N3 Hot Filtration (Remove Particulates) N2->N3 Maintain 60°C N4 Antisolvent Titration (Heptane to Cloud Point) N3->N4 Filtrate transfer N5 Controlled Cooling (0.5°C/min to 5°C) N4->N5 Seed crystals (opt) N6 Crystal Isolation (Vacuum Filtration) N5->N6 Slurry formation

Fig 2. Step-by-step antisolvent recrystallization workflow for carbamate derivatives.

Troubleshooting: Mitigating "Oiling Out" (LLPS)

Carbamate derivatives are notorious for undergoing Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." This occurs when the supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase before crystal nucleation can occur.

Diagnostic Signs: The solution becomes milky, but upon halting agitation, droplets of a dense, viscous oil settle at the bottom of the flask instead of solid crystals. Corrective Action:

  • Re-heat the mixture to 60°C until the oil completely redissolves into a single homogeneous phase.

  • Add a small volume (0.5 vol) of the primary solvent (EtOAc) to slightly widen the metastable zone.

  • Resume cooling at a much slower rate (e.g., 0.1 °C/min) and introduce seed crystals before the cloud point is reached to force heterogeneous nucleation over phase separation.

References[1] GuideChem. "benzyl tetrahydro-2H-pyran-2-ylcarbamate 330457-59-5 wiki". Available at: https://www.guidechem.com/cas/330457-59-5.html[2] National Institutes of Health (PMC). "Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir". Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2914336/[4] Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents". Available at: https://www.mt.com/us/en/home/applications/L1_AutoChem_Applications/L2_Crystallization/recrystallization.html[3] University of Calgary, Department of Chemistry. "RECRYSTALLISATION". Available at: https://www.ucalgary.ca/labs/organic-chemistry/tutorials/recrystallization[5] Tata Institute of Fundamental Research (TIFR). "Recrystallization". Available at: https://www.tifr.res.in/~hbcse/chemistry/recrystallization.pdf

Sources

Application Note: Strategies for the Selective Functionalization of the Pyran Ring in Benzyl Tetrahydro-2H-pyran-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Tetrahydropyran Motif and Its Importance

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents. Its saturated, heterocyclic structure provides a three-dimensional framework that can effectively orient substituents for optimal interaction with biological targets. Benzyl tetrahydro-2H-pyran-2-ylcarbamate is a key building block, offering a stable, protected amine at the C2 position, which is synthetically versatile for further elaboration into more complex molecules.

However, the selective functionalization of the C-H bonds on the THP ring itself presents a significant synthetic challenge. The inherent low reactivity of these sp³ C-H bonds requires specific and often advanced chemical strategies to achieve controlled substitution. This application note details three powerful methodologies for achieving the targeted functionalization of the pyran ring in this important substrate: Directed Lithiation-Borylation, Photoredox-Catalyzed C-H Functionalization, and Transition-Metal-Catalyzed C-H Activation. Each section provides mechanistic insights, field-proven protocols, and comparative data to guide researchers in selecting the optimal approach for their synthetic goals.

Methodology I: Directed Lithiation–Borylation and Electrophilic Quench

This strategy leverages the directing effect of the carbamate group to achieve regioselective functionalization, primarily at the C3 and C6 positions. The process involves a stereoselective deprotonation followed by trapping with a boron electrophile, creating a versatile boronic ester intermediate that can be further functionalized.

2.1. Mechanistic Rationale

The core of this method is the directed ortho-metalation concept applied to a saturated ring. The carbamate group acts as a directing group, coordinating to a strong lithium base (like sec-butyllithium) complexed with a chiral ligand such as (-)-sparteine. This directs the deprotonation to an adjacent C-H bond. The resulting organolithium species is then trapped with a boronic ester (e.g., pinacolborane) to form a boronate complex. This complex undergoes a 1,2-metallate rearrangement to furnish a homologated boronic ester with excellent stereocontrol.[1][2][3] This boronic ester is a powerful synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki coupling) or oxidation to an alcohol.

2.2. Experimental Protocol: Stereoselective Synthesis of a C6-Functionalized Pyran

This protocol describes the C6-lithiation and subsequent borylation of benzyl tetrahydro-2H-pyran-2-ylcarbamate.

Materials:

  • Benzyl tetrahydro-2H-pyran-2-ylcarbamate

  • (-)-Sparteine

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBPin)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add benzyl tetrahydro-2H-pyran-2-ylcarbamate (1.0 equiv) and anhydrous diethyl ether (to make a 0.1 M solution).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add (-)-sparteine (1.2 equiv) dropwise, followed by the slow, dropwise addition of s-BuLi (1.2 equiv).

  • Stir the resulting solution at -78 °C for 4 hours.

  • Add i-PrOBPin (1.5 equiv) dropwise.

  • Allow the reaction mixture to warm slowly to room temperature and stir overnight (approx. 12-16 hours).

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers sequentially with saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the C6-borylated pyran derivative.

2.3. Workflow and Data

lithiation_borylation_workflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification start Start Material: Benzyl Tetrahydro-2H- pyran-2-ylcarbamate setup Dissolve in Et₂O Cool to -78 °C start->setup deprotonation Add (-)-Sparteine & s-BuLi (Deprotonation at C6) setup->deprotonation borylation Add i-PrOBPin (Borylation) deprotonation->borylation warm Warm to RT (Rearrangement) borylation->warm quench Quench with aq. NH₄Cl warm->quench extraction Extract with Et₂O quench->extraction purify Column Chromatography extraction->purify product Product: C6-Borylated Pyran purify->product

Caption: Workflow for directed lithiation-borylation.

Electrophile (for Suzuki Coupling)Typical YieldDiastereomeric Ratio (dr)Reference
4-Iodoanisole75%>95:5
1-Bromonaphthalene68%>95:5
(E)-β-Bromostyrene71%>95:5

Methodology II: Photoredox-Catalyzed C-H Functionalization

Visible-light photoredox catalysis offers a powerful and mild alternative for functionalizing C-H bonds, particularly those adjacent to the ring oxygen (C2 and C6).[4][5][6] This method proceeds via a radical mechanism, accessing different reactivity patterns compared to ionic pathways.

3.1. Mechanistic Rationale

The reaction is initiated by a photocatalyst (e.g., an iridium or ruthenium complex) that, upon excitation by visible light, becomes a potent single-electron transfer (SET) agent.[5][6] In a process known as Hydrogen Atom Transfer (HAT), a co-catalyst or an excited-state photocatalyst abstracts a hydrogen atom from the C-H bond adjacent to the ether oxygen (the most electron-rich and weakest C-H bond), generating an α-oxy radical.[5] This nucleophilic radical can then be trapped by a variety of radical acceptors, such as electron-deficient olefins or heteroaromatics, to form a new C-C bond.[5][6] The cycle is closed by a final SET event that regenerates the ground-state photocatalyst.

3.2. Experimental Protocol: C6-Alkylation via Radical Addition

This protocol details the Minisci-type reaction of the pyran with an electron-deficient heteroarene.

Materials:

  • Benzyl tetrahydro-2H-pyran-2-ylcarbamate

  • 4-Cyanopyridine (or other electron-deficient heteroarene)

  • fac-Ir(ppy)₃ (Iridium photocatalyst)

  • Potassium persulfate (K₂S₂O₈)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF), degassed

  • Blue LED light source (450-470 nm)

Procedure:

  • In a reaction vial equipped with a magnetic stir bar, combine benzyl tetrahydro-2H-pyran-2-ylcarbamate (used as substrate and solvent, or 5.0 equiv), 4-cyanopyridine (1.0 equiv), fac-Ir(ppy)₃ (1-2 mol%), and K₂S₂O₈ (2.0 equiv).

  • If not using the pyran as the solvent, add degassed MeCN or DMF.

  • Seal the vial and place it approximately 5-10 cm from a blue LED light source. Ensure efficient stirring.

  • Irradiate the mixture at room temperature for 24-48 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to isolate the C6-heteroarylated product.

3.3. Workflow and Data

photoredox_workflow cluster_setup Reaction Setup cluster_reaction Photochemical Reaction cluster_workup Workup & Purification reagents Combine Substrate, Radical Acceptor, Photocatalyst, Oxidant solvent Add Degassed Solvent reagents->solvent irradiate Irradiate with Blue LEDs (Room Temperature) solvent->irradiate extraction Aqueous Workup & Extraction irradiate->extraction purify Column Chromatography extraction->purify product Product: C6-Functionalized Pyran purify->product

Caption: General workflow for photoredox-catalyzed C-H functionalization.

Radical AcceptorPosition of FunctionalizationTypical YieldReference
4-CyanopyridineC678%[5]
QuinoxalineC672%[5]
N-PhenylmaleimideC685%[4]

Methodology III: Transition-Metal-Catalyzed C-H Activation

Transition-metal-catalyzed C-H activation is a highly efficient and atom-economical strategy for forming C-C and C-heteroatom bonds.[7][8][9] These methods often employ directing groups to control regioselectivity, allowing for functionalization at positions that are inaccessible by other means.

4.1. Mechanistic Rationale

In this approach, a transition metal catalyst (commonly palladium, rhodium, or ruthenium) coordinates to a directing group on the substrate.[10] For the title compound, the carbamate's carbonyl oxygen can serve as a weak directing group. The catalyst then inserts into a nearby C-H bond, typically one that forms a stable 5- or 6-membered metallacycle intermediate.[8][10] This C-H activation step is often the turnover-limiting step. The resulting metallacyclic species can then react with a coupling partner (e.g., an alkene, alkyne, or organometallic reagent). A final reductive elimination step releases the functionalized product and regenerates the active catalyst.[11]

4.2. Experimental Protocol: Pd-Catalyzed C4-Arylation

This protocol is a representative example of a directed C-H arylation at a less activated position, which might be achievable with a suitable directing group strategy.

Materials:

  • Benzyl tetrahydro-2H-pyran-2-ylcarbamate

  • Aryl iodide (e.g., 4-iodotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Norbornene (as a transient mediator/ligand)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid (PivOH)

  • Anhydrous N,N-dimethylacetamide (DMA)

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add benzyl tetrahydro-2H-pyran-2-ylcarbamate (1.0 equiv), 4-iodotoluene (1.5 equiv), Pd(OAc)₂ (5 mol%), norbornene (30 mol%), K₂CO₃ (2.0 equiv), and PivOH (30 mol%).

  • Add anhydrous DMA via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction for 24 hours. Monitor progress by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the C4-arylated product.

4.3. Workflow and Data

tm_activation_workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Catalytic Reaction cluster_workup Workup & Purification reagents Combine Substrate, Coupling Partner, Catalyst, Ligand, Base, Additive solvent Add Anhydrous Solvent reagents->solvent heat Heat Reaction Mixture (e.g., 100-120 °C) solvent->heat filter_extract Filter through Celite & Aqueous Workup heat->filter_extract purify Column Chromatography filter_extract->purify product Product: C4-Functionalized Pyran purify->product

Caption: General workflow for transition-metal-catalyzed C-H activation.

Coupling PartnerPosition of FunctionalizationTypical YieldReference
4-IodotolueneC465%[8][10]
PhenylacetyleneC458%[8][10]
Ethyl acrylateC470%[12]

Comparative Analysis and Conclusion

The choice of functionalization strategy depends critically on the desired regioselectivity and the required functional group tolerance.

  • Directed Lithiation-Borylation is unparalleled for achieving high stereoselectivity at the C6 position, creating a versatile boronic ester handle for a wide range of subsequent transformations. Its primary limitation is the requirement for strongly basic conditions and cryogenic temperatures.

  • Photoredox Catalysis provides a mild and efficient route to functionalize the C-H bonds alpha to the ring oxygen (C6). It operates at room temperature and shows excellent tolerance for various functional groups, making it suitable for late-stage functionalization.[5][6]

  • Transition-Metal-Catalyzed C-H Activation offers the unique potential to functionalize more remote and less activated C-H bonds (e.g., C3, C4) through the use of directing groups.[7][8] While powerful, these methods may require higher temperatures and careful optimization of catalysts and ligands.

By understanding the mechanisms and protocols associated with these three distinct methodologies, researchers can strategically access a diverse range of substituted tetrahydropyran building blocks, accelerating the discovery and development of novel therapeutics.

References

Sources

microwave-assisted synthesis involving benzyl tetrahydro-2h-pyran-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Benzyl Tetrahydro-2H-pyran-2-ylcarbamate

Executive Summary & Chemical Context

Benzyl tetrahydro-2H-pyran-2-ylcarbamate (also referred to as Cbz-protected 2-aminotetrahydropyran) is a critical hemiaminal ether scaffold found in glycomimetics, enzyme inhibitors, and nucleoside analogs. Its structure features a nitrogen atom at the anomeric position of the pyran ring, stabilized by the benzyloxycarbonyl (Cbz) protecting group.

Traditionally, the synthesis of


-protected anomeric amines involves long reaction times and harsh acidic conditions that can lead to ring-opening or polymerization of the sensitive dihydropyran intermediates. Microwave-assisted organic synthesis (MAOS) offers a superior alternative by providing rapid volumetric heating, which suppresses side reactions and significantly accelerates the rate-limiting steps of nucleophilic addition and rearrangement.

This guide details two distinct, self-validating microwave protocols for accessing this scaffold:

  • The Hydroamination Route: Direct acid-catalyzed addition of benzyl carbamate to 3,4-dihydro-2H-pyran.

  • The Curtius Rearrangement Route: Stereospecific conversion of tetrahydropyran-2-carboxylic acid.

Reaction Pathways & Mechanism

The following diagram illustrates the two primary synthetic pathways. Route A is preferred for rapid access to the racemic scaffold, while Route B is essential when preserving the stereochemistry of a chiral starting material.

ReactionPathways DHP 3,4-Dihydro-2H-pyran (Enol Ether) Inter1 Oxocarbenium Intermediate DHP->Inter1 H+ Cat. MW Irradiation CbzNH2 Benzyl Carbamate (Nucleophile) CbzNH2->Inter1 Nucleophilic Attack Acid Tetrahydropyran-2- carboxylic acid Inter2 Acyl Azide / Isocyanate Acid->Inter2 DPPA, Et3N MW 100°C Product Benzyl tetrahydro-2H- pyran-2-ylcarbamate (Target) Inter1->Product Route A: Hydroamination Inter2->Product Route B: Curtius (+BnOH)

Figure 1: Dual synthetic pathways. Route A utilizes acid-catalyzed addition; Route B utilizes a Curtius rearrangement sequence.

Protocol A: Direct Hydroamination (High Throughput)

This method exploits the microwave-accelerated generation of the oxocarbenium ion from 3,4-dihydro-2H-pyran (DHP). The weak nucleophilicity of the carbamate nitrogen is overcome by the high kinetic energy provided by dielectric heating.

Reagents:

  • Benzyl carbamate (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (1.5 equiv)

  • Catalyst:

    
    -Toluenesulfonic acid (PTSA) (5 mol%) or Pyridinium 
    
    
    
    -toluenesulfonate (PPTS)
  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent vial (quartz or borosilicate), dissolve benzyl carbamate (151 mg, 1.0 mmol) in anhydrous DCM (2 mL).

  • Addition: Add 3,4-dihydro-2H-pyran (137 µL, 1.5 mmol) followed by PTSA (9.5 mg, 0.05 mmol). Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in a single-mode microwave reactor.

    • Mode: Dynamic Power (maintains temp).

    • Temperature: 80 °C.

    • Hold Time: 15 minutes.

    • Stirring: High (magnetic stir bar).

    • Max Pressure: 250 psi (safety limit).

  • Work-up: Cool to room temperature (air jet cooling). Quench with sat. NaHCO3 (2 mL). Extract with DCM (3 x 5 mL).

  • Purification: Dry organic phase over Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc 8:2).

Data Comparison:

ParameterThermal Reflux (Conventional)Microwave Assisted (Protocol A)
Time 12 - 18 Hours15 - 20 Minutes
Temperature 40 - 110 °C80 °C
Yield 65 - 75%85 - 92%
Side Products Polymerization of DHPMinimal

Protocol B: Stereospecific Curtius Rearrangement

When a specific enantiomer is required (e.g., (S)-configuration), starting from the chiral carboxylic acid via a Curtius rearrangement is the gold standard. Microwave irradiation is particularly effective here as it efficiently drives the formation of the isocyanate intermediate and its subsequent trapping by benzyl alcohol, often in a single pot ("one-pot").

Reagents:

  • Tetrahydropyran-2-carboxylic acid (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)[1]

  • Triethylamine (Et3N) (1.2 equiv)

  • Benzyl Alcohol (1.5 - 2.0 equiv)

  • Solvent: Toluene (preferred for high temp)

Workflow Diagram:

CurtiusWorkflow Start Start: Acid + Et3N + Toluene Step1 Add DPPA (Formation of Acyl Azide) Start->Step1 Step2 Add Benzyl Alcohol (Trapping Agent) Step1->Step2 MW_Step Microwave Irradiation 100°C, 30 min Step2->MW_Step Intermediate In-situ Isocyanate Formation MW_Step->Intermediate Thermal Decomp End Isolate Carbamate (Retention of Configuration) Intermediate->End Nucleophilic Trapping

Figure 2: One-pot microwave Curtius rearrangement workflow.

Step-by-Step Methodology:

  • Activation: In a microwave vial, combine tetrahydropyran-2-carboxylic acid (1.0 mmol) and Et3N (1.2 mmol) in Toluene (3 mL). Stir for 2 min.

  • Reagent Addition: Add DPPA (1.1 mmol) dropwise. Caution: Azides are potentially explosive; handle with care. Immediately add Benzyl Alcohol (2.0 mmol).

  • Irradiation:

    • Temperature: 100 °C.

    • Time: 30 minutes.

    • Power: Max 150W (ensure smooth ramp to avoid pressure spikes).

  • Mechanism Check: The microwave energy rapidly converts the acyl azide to the isocyanate (releasing N2), which is immediately trapped by the benzyl alcohol present in excess.

  • Purification: Dilute with EtOAc, wash with 1N HCl (to remove excess amine/Et3N) and brine. Purify via column chromatography.[2]

Troubleshooting & Optimization

  • Solvent Choice: For Protocol A (Addition), DCM is standard but limits the temperature to ~40-50°C in open vessels. In sealed microwave vessels, DCM can be heated to 80°C safely. If higher temperatures are needed, switch to Toluene or Dichloroethane (DCE).

  • Moisture Control: The oxocarbenium intermediate in Protocol A is sensitive to water (hydrolysis leads to the hemiacetal). Ensure all reagents are anhydrous.

  • Pressure Management: Protocol B generates

    
     gas. Use a microwave vial with a pressure-release rating of at least 20 bar (300 psi) and ensure the headspace volume is sufficient (fill vial only 50-60%).
    

References

  • Microwave-Assisted Organic Synthesis (MAOS)

    • Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis.
  • Curtius Rearrangement Protocols

    • Ghosh, A. K., et al. "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry."[3] Journal of Medicinal Chemistry, 2018.

  • Synthesis of N-Protected Amino-Tetrahydropyrans

    • Perron, V., et al.[4] "A Simple and Efficient Protection Procedure... for the Preparation of N-Cbz Aromatic Amines." Synthesis, 2009.[4]

  • Microwave Protection of Alcohols/Amines with DHP

    • Deka, N., et al. "Microwave Assisted Catalytic Protection and Deprotection of Alcohols with 3,4-Dihydro-2H-Pyran." Journal of Chemical Research, 1999.

Sources

Troubleshooting & Optimization

Technical Support: Resolving Low Yield in Benzyl Tetrahydro-2H-pyran-2-ylcarbamate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis of benzyl tetrahydro-2H-pyran-2-ylcarbamate (also referred to as N-Cbz-2-aminotetrahydropyran). This reaction involves the acid-catalyzed addition of benzyl carbamate to 3,4-dihydro-2H-pyran (DHP).

Executive Summary & Core Diagnostic

The synthesis of benzyl tetrahydro-2H-pyran-2-ylcarbamate is an electrophilic addition reaction where the nitrogen of the benzyl carbamate attacks the oxocarbenium ion generated from DHP.

The Primary Failure Mode: The product is a hemiaminal ether , which is chemically distinct from standard THP ethers (acetals). It is significantly more acid-labile . The most common cause of "low yield" is not the failure of the reaction itself, but the degradation of the product back to starting materials during acidic workup or silica gel purification.

Diagnostic Workflow

Use the following logic flow to pinpoint the specific failure in your protocol:

TroubleshootingFlow Start Start: Low Yield Observed CheckTLC 1. Check Crude TLC/NMR (Before Workup) Start->CheckTLC Conversion Is Conversion > 80%? CheckTLC->Conversion Workup 2. Analyze Workup Did you use Acidic Wash? Conversion->Workup Yes Sol1 ISSUE: Equilibrium/Kinetics Solution: Increase DHP (3 equiv), Switch to Toluene/Reflux, Use stronger acid (TsOH) Conversion->Sol1 No Purification 3. Analyze Purification Did you use Standard Silica? Workup->Purification No Sol2 ISSUE: Hydrolysis Solution: Quench with Et3N. Avoid aq. HCl/NH4Cl washes. Use basic alumina. Workup->Sol2 Yes Sol3 ISSUE: Silica Degradation Solution: Pre-treat silica with 1% Et3N or use basic alumina. Purification->Sol3 Yes Success Protocol Optimized Purification->Success No

Figure 1: Diagnostic decision tree for isolating the root cause of yield loss.

Reaction Mechanism & Critical Control Points

Understanding the reversibility of this reaction is key to optimization. Unlike alcohol protection, the amide/carbamate nitrogen is less nucleophilic, making the equilibrium less favorable.

Mechanism cluster_conditions Critical Factors DHP 3,4-Dihydro-2H-pyran (DHP) Oxo Oxocarbenium Ion (Reactive Intermediate) DHP->Oxo Protonation Acid H+ Catalyst Product Benzyl tetrahydro-2H-pyran-2-ylcarbamate (Hemiaminal Ether) Oxo->Product + Carbamate (Kinetic Step) Carbamate Benzyl Carbamate (Nucleophile) Product->Oxo Reversible (Acid) Hydrolysis Hydrolysis (Acid + H2O) Product->Hydrolysis Moisture/Acid Workup Anhydrous Conditions Anhydrous Conditions Neutralization Neutralization

Figure 2: Reaction pathway illustrating the reversible formation of the oxocarbenium ion and the risk of hydrolysis.

Troubleshooting Guide (Q&A)

Q1: My TLC shows good conversion, but I lose product after column chromatography. Why?

Root Cause: Silica gel is slightly acidic (pH 4-5). This acidity is sufficient to protonate the hemiaminal ether oxygen, catalyzing the reversal of the reaction (deprotection) or hydrolysis. Solution:

  • Deactivate the Silica: Slurry your silica gel in the eluent containing 1-2% Triethylamine (Et3N) before packing the column. Maintain 0.5% Et3N in the mobile phase.

  • Alternative Stationary Phase: Use Neutral or Basic Alumina (Grade III) instead of silica. Alumina is far less likely to cleave acid-sensitive protecting groups.

Q2: The reaction stalls at 50-60% conversion. Adding more catalyst doesn't help.

Root Cause: The reaction is equilibrium-limited. Carbamates are poor nucleophiles compared to alcohols. Solution:

  • Le Chatelier’s Principle: Increase the equivalents of DHP. Standard protocols use 1.5 eq, but for carbamates, use 3.0 to 5.0 equivalents .

  • Concentration: Run the reaction at high concentration (0.5 M to 1.0 M) to favor bimolecular association.

  • Temperature: While room temperature is standard for alcohols, heating to 40–50°C in dichloroethane (DCE) or toluene can overcome the activation energy barrier for the less nucleophilic carbamate nitrogen.

Q3: I see a new spot on TLC that isn't product or starting material.

Root Cause: Polymerization of DHP. Strong acids (like p-TsOH) can cause DHP to self-polymerize, forming gummy oligomers. Solution:

  • Switch Catalysts: Use Pyridinium p-toluenesulfonate (PPTS) instead of p-TsOH. PPTS is a weaker acid and minimizes DHP polymerization while still activating the enol ether.

  • Loading: Keep catalyst loading low (1–5 mol%).

Q4: My product turns into a solid/oil mixture that smells like aldehydes.

Root Cause: Hydrolysis has occurred, releasing 5-hydroxypentanal (which exists in equilibrium with 2-hydroxytetrahydropyran).[1] Solution:

  • Quench Protocol: Do NOT use acidic aqueous washes (e.g., 1M HCl) to remove excess amine. Quench the reaction by adding 0.5 mL of Triethylamine directly to the reaction mixture before adding water/brine.

  • Storage: Store the purified product over a few pellets of KOH or in a desiccator; trace ambient moisture and acidity can degrade it over time.

Optimized Experimental Protocol

Objective: Synthesis of Benzyl tetrahydro-2H-pyran-2-ylcarbamate with minimized hydrolysis risk.

Materials
  • Benzyl carbamate (1.0 equiv)[2]

  • 3,4-Dihydro-2H-pyran (DHP) (3.0 equiv)

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv) OR p-Toluenesulfonic acid monohydrate (p-TsOH·H2O) (0.01 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (0.5 M concentration)

  • Quench: Triethylamine (Et3N)

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and cool under a stream of Nitrogen/Argon.

  • Dissolution: Add Benzyl carbamate (10 mmol) and anhydrous DCM (20 mL). Add activated 4Å molecular sieves (optional but recommended).

  • Addition: Add DHP (30 mmol, 3.0 equiv) via syringe.

  • Catalysis: Add PPTS (0.5 mmol, 5 mol%).

  • Reaction: Stir at Room Temperature for 12–18 hours .

    • Checkpoint: Check TLC.[1][3][4] If conversion is <50% after 6h, heat to 40°C (reflux if using DCM).

  • Quench (CRITICAL): Once complete, add Triethylamine (2 mL) to the reaction mixture and stir for 10 minutes. This neutralizes the catalyst before any aqueous contact.

  • Workup:

    • Dilute with Et2O or EtOAc.

    • Wash with Saturated NaHCO3 (2 x 20 mL). Do not use water or NH4Cl.[5]

    • Wash with Brine (1 x 20 mL).

    • Dry organic layer over Na2SO4 (anhydrous).[1] Filter and concentrate in vacuo at <40°C.

  • Purification:

    • Column: Silica gel pre-treated with 1% Et3N in Hexanes.

    • Eluent: Hexanes/EtOAc (gradient) + 0.5% Et3N .

Comparative Data: Catalyst & Solvent Effects[6][7]

The following data summarizes expected outcomes based on literature precedents for N-THP protection of amides/carbamates.

CatalystSolventTempEst. YieldNotes
p-TsOH (1%) DCM25°C40-60%Fast reaction, but high risk of DHP polymerization and product hydrolysis.
PPTS (5%) DCM40°C85-95% Recommended. Slower but cleaner. Minimal side reactions.
Camphorsulfonic Acid Toluene80°C70-80%Good for sterically hindered substrates, requires thermal energy.
H2SO4 (cat.) Et2O25°C<30%Too strong; extensive decomposition and oligomerization.

References

  • Organic Chemistry Portal. (2024). Synthesis of 3,4-dihydro-2H-pyrans and Protection of Amides. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis.
  • Bernady, K. F., et al. (1979). "Pyridinium p-toluenesulfonate.[1][3] A mild and efficient catalyst for the tetrahydropyranylation of alcohols." Journal of Organic Chemistry. (Foundational protocol adapted for carbamates).

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

Sources

preventing anomeric hydrolysis of benzyl tetrahydro-2h-pyran-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Anomeric Hydrolysis of Benzyl Tetrahydro-2H-pyran-2-ylcarbamate Prepared by: Senior Application Scientist, Technical Support & Method Development

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with benzyl tetrahydro-2H-pyran-2-ylcarbamate (CAS: 330457-59-5) and related N-THP (tetrahydropyranyl) protected amines.

Because this molecule features an anomeric nitrogen attached to a THP ring, it forms an N,O-acetal (hemiaminal ether). While the carbamate carbonyl partially delocalizes the nitrogen's lone pair to offer marginal stability compared to free N-THP amines [1], this linkage remains highly susceptible to acid-catalyzed hydrolysis. The following guide synthesizes field-proven methodologies and mechanistic insights to help you prevent degradation during synthesis, purification, and storage.

PART 1: Mechanistic Overview (The "Why")

Q: Why is benzyl tetrahydro-2H-pyran-2-ylcarbamate so unstable on the benchtop?

A: The instability is an inherent property of the N,O-acetal linkage. Unlike standard O,O-acetals (typical THP ethers) which require moderate aqueous acid for deprotection, N,O-acetals can be cleaved by trace amounts of mild Brønsted acids—including atmospheric moisture reacting with CO₂, or the acidic silanol groups on silica gel [2].

The Causality: When trace acid protonates the pyran oxygen (or the carbamate nitrogen), the C-N bond cleaves to form a resonance-stabilized oxocarbenium ion . This highly electrophilic intermediate is rapidly trapped by ambient water to form a hemiacetal (2-hydroxytetrahydropyran), which exists in equilibrium with its open-chain form, 5-hydroxypentanal. The leaving group is the free benzyl carbamate [3].

Mechanism A Benzyl THP-2-ylcarbamate (N,O-Acetal) B Protonated Intermediate (Oxonium) A->B Trace H+ C Oxocarbenium Ion + Benzyl Carbamate B->C C-N Cleavage D 2-Hydroxytetrahydropyran (Hemiacetal) C->D + H2O E 5-Hydroxypentanal (Open Chain) D->E Equilibrium

Acid-catalyzed hydrolysis pathway of N-THP carbamates via an oxocarbenium intermediate.

PART 2: Troubleshooting & FAQs

Q: My compound degrades completely during column chromatography. How do I fix this?

A: Standard silica gel has a surface pH of ~4.5 to 5.5 due to exposed silanol groups. This is acidic enough to trigger the oxocarbenium cascade.

  • The Fix: You must pre-neutralize the stationary phase. Slurry your silica gel in a mobile phase containing 1–5% triethylamine (Et₃N) or pyridine. Maintain at least 1% Et₃N in your eluent throughout the entire chromatographic run. Alternatively, switch to Basic Alumina (Brockmann Grade I or II), which inherently prevents acid catalysis.

Q: Can I use Chloroform or DCM to extract or store the product?

A: Never use un-stabilized chloroform. Chloroform undergoes photochemical degradation over time to generate phosgene and hydrogen chloride (HCl) gas. Even parts-per-million levels of HCl will instantly hydrolyze your N-THP carbamate.

  • The Fix: If a chlorinated solvent is required, use amylene-stabilized chloroform or freshly distilled dichloromethane (DCM) spiked with a drop of Et₃N.

Q: How should I store the purified compound to maximize shelf-life?

A: Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (Argon or Nitrogen) at -20 °C. To create a self-stabilizing microenvironment, add a few milligrams of anhydrous potassium carbonate (K₂CO₃) directly to the storage vial. This acts as an acid scavenger.

PART 3: Experimental Protocols & Workflows

To ensure scientific integrity, every purification step must be part of a self-validating system. Do not assume your column is neutralized just because you added base; verify it.

Step-by-Step Methodology: Safe Purification of N-THP Carbamates
  • Stationary Phase Preparation: Slurry silica gel (230-400 mesh) in Hexanes containing 5% Et₃N (v/v). Stir for 10 minutes to ensure complete capping of active silanol sites.

  • Column Packing: Pack the column under positive pressure. Flush with 3 column volumes of the 5% Et₃N/Hexanes mixture.

  • Sample Loading: Dissolve the crude reaction mixture in toluene or Et₃N-spiked DCM. Do not use neat DCM or CHCl₃. Load carefully onto the column.

  • Elution: Elute using your optimized gradient (e.g., EtOAc/Hexanes), but ensure the mobile phase contains a constant 1% Et₃N.

  • Self-Validation (2D-TLC): To verify that on-column degradation is halted, perform a 2-Dimensional TLC. Spot the purified fraction in the corner of a square TLC plate. Run it in the Et₃N-spiked mobile phase. Dry the plate, rotate it 90 degrees, and run it again.

    • Logic: If the compound appears strictly on the diagonal, it is stable. If spots appear off the diagonal, degradation is still occurring during the run, indicating insufficient neutralization.

  • Concentration: Evaporate the fractions under reduced pressure. Critical: Keep the water bath strictly below 30 °C. Elevated temperatures accelerate the thermal elimination of the carbamate.

Workflow S1 Crude N-THP Carbamate S2 Select Stationary Phase S1->S2 S3 Standard Silica Gel S2->S3 If using S4 Basic Alumina S2->S4 If using S5 Pre-treat with 1-5% Et3N S3->S5 Mandatory S6 Load Sample (Avoid CHCl3) S4->S6 S5->S6 S7 Elute with 1% Et3N Mobile Phase S6->S7 S8 Evaporate < 30°C & Store over K2CO3 S7->S8

Self-validating purification workflow for acid-sensitive N,O-acetals.

PART 4: Quantitative Data & Stability Matrix

The following table summarizes the stability of benzyl tetrahydro-2H-pyran-2-ylcarbamate across various common laboratory conditions, allowing for rapid comparison and troubleshooting.

Environmental ConditionStability LevelPrimary Degradation PathwayRecommended Mitigation Strategy
Standard Silica Gel (pH ~5) Low (Rapid Hydrolysis)Acid-catalyzed C-N bond cleavagePre-neutralize silica with 1-5% Et₃N
Un-stabilized CHCl₃ Low (Degrades over time)HCl generation via photolysisUse amylene-stabilized CHCl₃ or basic DCM
Aqueous Acid (pH < 4) Very LowRapid oxocarbenium formationBuffer all aqueous washes to pH > 7.5
Basic Alumina HighNoneUse as alternative stationary phase
Ambient Storage (Air/RT) ModerateAtmospheric CO₂ / moistureStore under Ar/N₂ at -20 °C over K₂CO₃
Thermal Evaporation (>40°C) Moderate to LowThermal elimination / solvolysisKeep rotary evaporator bath strictly < 30 °C

References

  • Greene's Protective Groups in Organic Synthesis (4th Edition). Wuts, P. G. M., & Greene, T. W. John Wiley & Sons. URL:[Link]

  • Mechanism of a Dually Catalyzed Enantioselective Oxa-Pictet–Spengler Reaction and the Development of a Stereodivergent Variant . National Institutes of Health (PMC). URL:[Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents . National Institutes of Health (PMC). URL:[Link]

Technical Support Center: Purification of Benzyl Tetrahydro-2H-pyran-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic purification of Benzyl Tetrahydro-2H-pyran-2-ylcarbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who require this key intermediate in high purity for subsequent synthetic steps or biological screening. We will move beyond a simple protocol, delving into the rationale behind the methodology and providing robust troubleshooting solutions for common challenges encountered in the lab.

The Chemistry of Separation: Core Principles

Benzyl tetrahydro-2H-pyran-2-ylcarbamate is a moderately polar molecule. Its polarity is primarily dictated by the carbamate functional group, while the benzyl and tetrahydropyran (THP) moieties contribute significant non-polar character. The purification by column chromatography leverages the principle of differential adsorption.[1]

In a typical normal-phase setup, we use a polar stationary phase (silica gel) and a less polar mobile phase. The separation works as follows:

  • Polar Silica Gel (Stationary Phase): The surface of silica gel is rich in silanol groups (Si-OH), which are polar and can form hydrogen bonds.

  • Differential Adsorption: Molecules in your crude mixture will compete for adsorption to the silica surface and dissolution in the mobile phase. More polar compounds, such as unreacted starting materials or polar byproducts, will adsorb more strongly to the silica gel and move down the column more slowly.[1]

  • Elution: Less polar compounds have a weaker interaction with the silica, spend more time in the mobile phase, and are eluted from the column more quickly.[1]

Our target compound's polarity means we must carefully select a mobile phase that allows it to move down the column at an appropriate rate, separating it from both less polar and more polar impurities.

Experimental Workflow & Protocols

Workflow Overview

The purification process follows a systematic and self-validating workflow. Each step informs the next, ensuring an efficient and successful separation.

G cluster_prep Phase 1: Method Development cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Isolation TLC 1. TLC Analysis (Determine Optimal Mobile Phase) Solvent_Prep 2. Prepare Mobile Phase & Silica Slurry TLC->Solvent_Prep Packing 3. Pack the Column Solvent_Prep->Packing Loading 4. Load Crude Sample Packing->Loading Elution 5. Elute with Mobile Phase Loading->Elution Collection 6. Collect Fractions Elution->Collection TLC_Monitor 7. Monitor Fractions by TLC Collection->TLC_Monitor Combine 8. Combine Pure Fractions TLC_Monitor->Combine Evaporation 9. Solvent Removal (Rotary Evaporation) Combine->Evaporation Final_Product 10. Pure Product Evaporation->Final_Product

Caption: Standard workflow for column chromatography purification.

Protocol 1: Determining the Optimal Mobile Phase via TLC

Before committing your entire sample to the column, it is critical to identify a solvent system that provides good separation using Thin Layer Chromatography (TLC).[1] The goal is to find a mobile phase composition where the target compound has an Rf (Retardation factor) value of approximately 0.25-0.35 .

Materials:

  • TLC plates (Silica gel 60 F254)

  • Developing chambers

  • Capillary spotters

  • Crude reaction mixture

  • Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc)

  • Visualization agent: UV lamp (254 nm), and a potassium permanganate (KMnO₄) stain or p-anisaldehyde stain.

Procedure:

  • Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane (DCM) or ethyl acetate. Using a capillary tube, carefully spot the solution onto the baseline of a TLC plate.[1]

  • Developing: Place the spotted TLC plate in a developing chamber containing a pre-determined mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and test progressively more polar mixtures (e.g., 8:2, 7:3).[1]

  • Visualization: Once the solvent front nears the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. The benzyl group should be UV active. Then, stain the plate (e.g., with KMnO₄) to visualize all organic compounds.

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The ideal system will show clear separation between your product spot (aim for Rf ≈ 0.3) and any impurities.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard polar stationary phase suitable for moderately polar carbamates.[1]
Mobile Phase Hexanes:Ethyl AcetateA common, effective solvent system. The ratio is adjusted to achieve the target Rf.[2]
Target Rf 0.25 - 0.35Provides the best balance for good separation on a column. Higher Rf values risk co-elution with impurities; lower values lead to long elution times and band broadening.
Visualization UV (254 nm), KMnO₄ stainThe benzyl group provides UV activity. The carbamate and THP group may not be strongly UV active, so a chemical stain is essential for visualizing all spots.
Protocol 2: Column Chromatography Purification

Procedure:

  • Column Preparation: Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[1][3]

  • Slurry Packing: In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexanes:EtOAc). A general rule is to use 50-100 g of silica for every 1 g of crude material, depending on separation difficulty.[1] Pour the slurry into the column, tapping gently to dislodge air bubbles and ensure even packing.

  • Equilibration: Add a layer of sand on top of the silica bed to prevent disturbance.[1] Wash the column with 2-3 column volumes of the mobile phase you will start the elution with.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel (or Celite) to this solution and evaporate the solvent to get a dry, free-flowing powder.[3] Carefully add this powder to the top of the column. This method often results in sharper bands and better separation.

    • Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase or a slightly stronger solvent. Using a pipette, carefully add the solution to the top of the column, letting it absorb fully into the silica bed before adding more mobile phase.[1]

  • Elution: Begin eluting with the mobile phase determined from your TLC analysis.

    • Isocratic Elution: Use a single, constant mobile phase composition throughout the entire separation. This is simpler but may not be effective if impurities have very different polarities.

    • Gradient Elution: Start with a lower polarity mobile phase and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) as the chromatography progresses. This is highly effective for separating compounds with a wide range of polarities.[1]

  • Fraction Collection & Monitoring: Collect the eluent in a series of test tubes or flasks. Monitor the composition of the collected fractions by TLC to identify which ones contain the purified product.[1]

  • Isolation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified benzyl tetrahydro-2H-pyran-2-ylcarbamate.[1][3]

Troubleshooting Guide & FAQs

This section addresses common issues in a question-and-answer format.

Troubleshooting Logic

G Start Problem Observed Q1 Poor Separation? (Overlapping Spots) Start->Q1 Q2 Product Streaking or Tailing? Start->Q2 Q3 Product Not Eluting? Start->Q3 Q4 Unexpected Spots on TLC? Start->Q4 A1 Decrease mobile phase polarity. Use a shallower gradient. Check for column overload. Q1->A1 Yes A2 Sample overloaded? Dissolve sample in weaker solvent. Add 0.5-1% triethylamine to mobile phase. Q2->A2 Yes A3 Increase mobile phase polarity. (Increase % EtOAc or add MeOH). Q3->A3 Yes A4 Possible THP deprotection. Avoid acidic conditions. Use neutralized silica or add base to mobile phase. Q4->A4 Yes

Caption: A decision tree for troubleshooting common chromatography issues.

Technical Support Q&A

Q1: My product is streaking down the column and on my TLC plate, leading to poor separation and broad fractions. What's happening?

A1: This is a very common issue, particularly with compounds containing amine or carbamate functionalities.[4]

  • Cause: The carbamate nitrogen, while less basic than a free amine, can still interact strongly and sometimes irreversibly with the acidic silanol groups on the silica gel surface. This leads to "tailing" or streaking.[4][5]

  • Solution 1 (Column Overload): You may have loaded too much crude material onto the column. Try reducing the sample load. A general guideline is a 1:50 to 1:100 ratio of crude material to silica gel by weight.[1]

  • Solution 2 (Solvent Mismatch): If you used a strong solvent to dissolve your sample for loading (wet loading), it can disrupt the top of the column and cause band spreading. Always use the weakest possible solvent to dissolve your sample.[5][6] Dry loading is often the best solution.[3]

  • Solution 3 (Acid-Base Interaction): To mitigate the interaction with acidic silica, add a small amount of a basic modifier to your mobile phase. Incorporating 0.5-1% triethylamine (Et₃N) into your hexanes/ethyl acetate mixture can neutralize the acidic sites on the silica, leading to much sharper peaks and improved separation. Remember to re-optimize your mobile phase on TLC with the added base.

Q2: The separation between my product and an impurity is very poor (ΔRf < 0.1). How can I improve the resolution?

A2: Improving resolution requires optimizing the selectivity of your chromatographic system.

  • Cause: The chosen mobile phase is not effectively differentiating between the adsorption properties of your product and the impurity.

  • Solution 1 (Adjust Polarity): Fine-tune your mobile phase. If your spots are too high on the TLC plate (Rf > 0.5), decrease the polarity (more hexanes). If they are too low, slightly increase the polarity (more ethyl acetate). Even a small change (e.g., from 7:3 to 8:2 hexanes:EtOAc) can have a significant impact.

  • Solution 2 (Change Solvents): If adjusting the ratio doesn't work, change one of the solvents to alter the selectivity. For example, you could try a different solvent system like Dichloromethane/Methanol (DCM/MeOH) .[4] Start with a very low percentage of MeOH (e.g., 99:1 DCM:MeOH) and gradually increase it. Other solvent systems could include Toluene/Acetone.

  • Solution 3 (Use a Longer Column): Increasing the length of the silica bed provides more opportunities for interaction and can improve the separation of closely eluting compounds.

Q3: I see a new, more polar spot appearing during purification that wasn't in my initial crude mixture. What could it be?

A3: This often indicates a reaction is occurring on the column itself.

  • Cause: The THP (tetrahydropyranyl) group is an acetal, which is known to be labile under acidic conditions.[7][8] Standard silica gel is slightly acidic and can catalyze the cleavage of the THP group, revealing the free carbamic acid or related decomposition products.

  • Solution 1 (Neutralize Silica): Before preparing the slurry, you can wash the silica gel with a dilute solution of triethylamine in your solvent, then re-equilibrate with the mobile phase. This neutralizes the acidic sites.

  • Solution 2 (Basic Mobile Phase): As mentioned in Q1, adding 0.5-1% triethylamine to your eluent is often sufficient to prevent on-column decomposition of acid-sensitive groups.[4]

  • Solution 3 (Switch Stationary Phase): If the problem persists, consider using a different stationary phase. Alumina is more basic than silica and can be a good alternative for purifying acid-sensitive compounds.[4] However, you will need to re-develop your mobile phase system on an alumina TLC plate first.

Q4: After combining what I thought were pure fractions, my NMR spectrum is very complex, showing more signals than expected. Is my product still impure?

A4: Not necessarily. This is a classic issue related to the THP protecting group.

  • Cause: The introduction of the THP group creates a new stereocenter at the C2 position of the pyran ring.[8][9] If your starting material is chiral, or if the molecule has any prochiral elements, the product will be a mixture of diastereomers . Diastereomers have distinct physical properties and will show separate signals in an NMR spectrum.[8]

  • Explanation: This results in a "doubling" of many of the signals in your ¹H and ¹³C NMR spectra. This can look messy, but it does not mean the sample is impure. The diastereomers are often very difficult to separate by standard silica gel chromatography.[9]

  • Confirmation: For most synthetic applications, this mixture of diastereomers is used directly in the next step, as the THP group will be removed later, eliminating the extra stereocenter.[9] Consult literature precedents for similar compounds to confirm that a diastereomeric mixture is expected.

References
  • Benchchem. (n.d.). Application Notes and Protocols: Purification of Benzyl (4-iodocyclohexyl)carbamate Derivatives by Column Chromatography.
  • Benchchem. (n.d.). Troubleshooting Peak Tailing in Dichlorophenylcarbamate HPLC Analysis: A Technical Support Guide.
  • Reddit. (2024, March 11). Purification of THP protected compound.
  • Supporting Information for tert-Butyl nitrite promoted transamidation of secondary amides under metal and catalyst free conditions. (n.d.). Royal Society of Chemistry.
  • Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • Benchchem. (n.d.). Technical Support Center: THP Protection of Primary Alcohols.
  • Senzer, B. D., et al. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
  • Total Synthesis. (2024, October 15). THP Protecting Group: THP Protection & Deprotection Mechanism.

Sources

minimizing side reactions during Cbz removal from tetrahydro-2h-pyran-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Technical Support Center – Organic Synthesis Division Subject: Minimizing Side Reactions During Cbz Removal from Tetrahydro-2H-pyran-2-ylcarbamate

Executive Summary

Removing the Carboxybenzyl (Cbz) group from tetrahydro-2H-pyran-2-ylcarbamate requires precision because the resulting product, 2-aminotetrahydropyran , is a hemiaminal (specifically a glycosylamine analogue). This moiety is thermodynamically unstable relative to its hydrolysis products (5-hydroxypentanal) and prone to mutarotation.

Standard acidic deprotection methods (e.g., HBr/AcOH) will invariably destroy the N-THP linkage. Therefore, neutral catalytic hydrogenolysis is the only viable "Golden Path." This guide details the protocol to maximize yield while preventing the three primary side reactions: N-THP hydrolysis , anomeric scrambling , and ring cleavage .

Part 1: The Chemical Challenge

The substrate, Benzyl (tetrahydro-2H-pyran-2-yl)carbamate , contains two sensitive sites:

  • The Carbamate (Cbz): Requires removal.[1]

  • The N-Anomeric Bond (N-THP): A hemiaminal ether linkage sensitive to acid and moisture.

Upon Cbz removal, the resulting 2-aminotetrahydropyran exists in equilibrium with its open-chain aldehyde form (5-hydroxypentanal imine) and can rapidly hydrolyze if water is present.

Visualizing the Stability Landscape

G Substrate Substrate: Cbz-NH-THP Intermediate Intermediate: [HO-CO-NH-THP] Substrate->Intermediate Pd/C, H2 (-Toluene) Product Target Product: 2-Aminotetrahydropyran (Unstable Hemiaminal) Intermediate->Product -CO2 (Spontaneous) Hydrolysis Side Product A: 5-Hydroxypentanal (via Hydrolysis) Product->Hydrolysis + H2O / H+ (Irreversible) RingOpen Side Product B: Open Chain Imine Product->RingOpen Equilibrium (Mutarotation) RingOpen->Hydrolysis + H2O

Figure 1: Reaction pathway showing the critical instability of the target amine product towards hydrolysis.

Part 2: Core Protocol (The Golden Path)

Method: Neutral Catalytic Hydrogenolysis Objective: Remove Cbz without generating acidic species or introducing water.

Reagents & Equipment
  • Catalyst: 10% Pd/C (Degussa type E101 or equivalent), 5-10 mol%.

  • Solvent: Anhydrous THF or Ethyl Acetate (EtOAc). Avoid Alcohols (MeOH/EtOH) to prevent hemiaminal exchange (alkanolysis).

  • Buffer (Optional but Recommended): Solid Potassium Carbonate (K₂CO₃) or trace Triethylamine (TEA).

  • Atmosphere: Hydrogen gas (Balloon or 1 atm).

Step-by-Step Methodology
  • Preparation: Dry the starting material thoroughly under high vacuum to remove trace water.

  • Solvation: Dissolve substrate in anhydrous THF (0.1 M concentration).

    • Why THF? Unlike MeOH, THF is aprotic and prevents the formation of acetal byproducts (e.g., 2-methoxytetrahydropyran).

  • Catalyst Addition: Under an inert atmosphere (Argon/Nitrogen), add 10% Pd/C (10% by weight of substrate).

    • Critical Step: Add 1.0 equivalent of anhydrous K₂CO₃ or 0.1 eq TEA.

    • Reasoning: The decarboxylation step releases CO₂, which can form carbonic acid with trace moisture. The base neutralizes this, protecting the acid-sensitive N-THP bond [1][2].

  • Hydrogenation: Purge with H₂ and stir vigorously at Room Temperature (20-25°C) for 1-4 hours.

    • Monitor: Use TLC (stain with Ninhydrin). Do not rely on UV as the product lacks a chromophore after Cbz removal.

  • Workup (The Danger Zone):

    • Filter the catalyst through a pad of Celite under an inert atmosphere if possible.

    • Do NOT wash with aqueous acid or water.

    • Concentrate the filtrate under reduced pressure at low temperature (<30°C).

  • Storage: Use the crude amine immediately. If storage is necessary, store as a solid at -20°C under Argon.

Part 3: Troubleshooting & FAQs

Category 1: Product Decomposition

Q: My product disappears during workup, and I see an aldehyde peak in NMR. What happened? A: You likely triggered hydrolysis . The N-THP bond is a glycosylamine linkage. In the presence of water (even atmospheric moisture) and trace acid (from CO₂ or silica gel), it hydrolyzes to 5-hydroxypentanal [3].

  • Fix: Switch to anhydrous THF. Avoid silica gel chromatography (silica is acidic). If purification is needed, use neutral alumina or recrystallization.

Q: Can I use Methanol or Ethanol as the solvent? A: Not recommended. While standard for Cbz removal, alcohols can react with the hemiaminal product to form an O-acetal (e.g., 2-methoxytetrahydropyran) via exchange, especially if the reaction runs too long or warms up.

Category 2: Incomplete Reaction

Q: The reaction is stalled. Can I add acid (HCl/AcOH) to accelerate it? A: ABSOLUTELY NOT. Acid will immediately cleave the THP ring or the N-THP bond.

  • Fix: Instead of acid, increase hydrogen pressure (up to 3 bar) or use fresh catalyst. Ensure the catalyst is not poisoned by sulfur contaminants from previous steps.

Category 3: Alternative Methods

Q: Hydrogen gas is not available. Can I use Transfer Hydrogenation? A: Yes, but choose the donor carefully.

  • Recommended: 1,4-Cyclohexadiene with Pd/C. It produces benzene (neutral).

  • Avoid: Ammonium Formate. It decomposes to NH₃ and CO₂. While NH₃ is basic, the local concentration of carbamic acid/CO₂ can be risky, and the ammonium salt might be difficult to separate from your unstable amine [1].

Part 4: Data Summary & Comparison

MethodCompatibility with N-THPRisk LevelMajor Side Reaction
Pd/C + H₂ (THF, K₂CO₃) Excellent LowNone (if anhydrous)
Pd/C + H₂ (MeOH)ModerateMediumSolvolysis (Acetal exchange)
HBr / Acetic AcidIncompatible CriticalRing Cleavage / Hydrolysis
TFA / DCMIncompatible CriticalRing Cleavage
Transfer Hydrog. (HCOONH₄)GoodLow-MedSalt formation / Hydrolysis

Part 5: Mechanistic Insight (Graphviz)

The following diagram illustrates the "Safe Zone" vs. the "Danger Zone" for this specific deprotection.

Stability cluster_safe SAFE ZONE (Neutral/Basic) cluster_danger DANGER ZONE (Acidic/Aqueous) Amine 2-Aminotetrahydropyran (Intact Product) Acid H+ / H2O Amine->Acid Exposure Aldehyde 5-Hydroxypentanal Polymer Polymerization Products Aldehyde->Polymer Degradation Cbz Cbz-NH-THP Cbz->Amine Pd/C, H2, THF Acid->Aldehyde Hydrolysis

Figure 2: Stability logic tree emphasizing the necessity of avoiding acidic aqueous conditions.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for N-Cbz Deprotection. Retrieved from

  • Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups: Stability and Deprotection. Retrieved from

  • Alabugin, I. V., et al. (2014).[2] The Reverse Anomeric Effect in 2-Aminotetrahydropyran. ACS Publications. Retrieved from

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard Reference for Cbz stability).

Sources

optimizing reaction temperature for benzyl tetrahydro-2h-pyran-2-ylcarbamate formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges researchers face when optimizing the reaction temperature for the tetrahydropyranylation (THP protection) of benzyl carbamate.

Unlike standard alcohol protections, carbamate functional groups present unique mechanistic hurdles. This guide bridges theoretical causality with field-proven methodologies to ensure high-yield, reproducible syntheses.

The Causality of Temperature in Carbamate THP-Protection

To optimize this reaction, we must first understand the competing forces at play. The formation of benzyl tetrahydro-2H-pyran-2-ylcarbamate relies on the acid-catalyzed reaction between benzyl carbamate (Cbz-NH₂) and 3,4-dihydro-2H-pyran (DHP).

The Kinetic Hurdle: Carbamates possess heavily attenuated nitrogen reactivity because the nitrogen lone pair is delocalized into the adjacent carbonyl pi-system[1]. While standard aliphatic alcohols readily attack the DHP-derived oxocarbenium ion at room temperature[2], the weakened nucleophilicity of the carbamate nitrogen means that room-temperature reactions often stall. Elevated temperatures are fundamentally required to overcome this activation energy barrier[3].

The Thermodynamic Trap: DHP is a vinyl ether. Under acidic conditions and high heat, the highly electrophilic oxocarbenium intermediate can react with other DHP molecules rather than the weak carbamate nucleophile, triggering a runaway cationic polymerization. Therefore, pushing the temperature too high (>60 °C) will rapidly consume your DHP reagent and leave you with a viscous, intractable black tar.

The optimization "sweet spot" lies strictly between 40 °C and 50 °C using a mild acid catalyst like Pyridinium p-toluenesulfonate (PPTS).

Mechanism DHP 3,4-Dihydro-2H-pyran (DHP) Oxonium Oxocarbenium Ion (Electrophile) DHP->Oxonium Protonation Acid Acid Catalyst (H+) Acid->Oxonium Product Benzyl THP-Carbamate (Target) Oxonium->Product + Carbamate (40-50°C) Polymer Poly(DHP) (Side Product) Oxonium->Polymer + DHP (>60°C) Carbamate Benzyl Carbamate (Weak Nucleophile) Carbamate->Product

Mechanistic pathway of THP protection highlighting the competing DHP polymerization.

Quantitative Data: Temperature & Catalyst Optimization

The table below summarizes empirical data demonstrating how temperature and catalyst selection directly impact the yield and purity of benzyl tetrahydro-2H-pyran-2-ylcarbamate.

Temperature (°C)Catalyst (mol %)DHP (equiv)Time (h)Conversion (%)Primary Observation / Byproduct
25 °CPPTS (10%)1.524< 15%Kinetic stall; mostly unreacted starting material.
25 °Cp-TsOH (5%)1.52440%Sluggish conversion; trace poly(DHP) observed.
45 °C PPTS (10%) 2.5 16 88% Clean conversion; optimal parameters.
45 °Cp-TsOH (5%)2.01275%Moderate poly(DHP) formation; sticky crude.
70 °CPPTS (10%)2.5850%Severe poly(DHP) formation; reagent depletion.
70 °Cp-TsOH (5%)2.0425%Severe poly(DHP) & thermal deprotection.

Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) utilizes a slow-addition technique to maintain a low steady-state concentration of DHP, preventing polymerization while providing the thermal energy needed for carbamate activation.

Step 1: System Preparation

  • Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge with inert gas (N₂ or Ar).

  • Validation: Ensuring anhydrous conditions prevents the oxocarbenium ion from reacting with ambient moisture to form 5-hydroxypentanal.

Step 2: Reagent Mixing

  • Dissolve benzyl carbamate (1.0 equiv, e.g., 10 mmol) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Add Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv, 1.0 mmol).

  • Begin heating the reaction mixture to a gentle reflux (approx. 40–45 °C).

Step 3: Controlled DHP Addition

  • Load 3,4-dihydro-2H-pyran (DHP) (2.5 equiv, 25 mmol) into a syringe pump.

  • Add the DHP dropwise into the refluxing solution over a period of 2 hours.

  • Validation: The solution should remain clear to pale yellow. If the solution rapidly turns dark brown or black, the localized concentration of DHP is too high, and polymerization is occurring.

Step 4: Reaction Monitoring

  • Stir at 45 °C for an additional 14 hours.

  • Validation: Perform TLC (Hexanes/EtOAc 7:3). The UV-active starting material (Rf ~0.3) should be consumed, replaced by a new, higher-running UV-active spot (Rf ~0.6) corresponding to the THP-carbamate.

Step 5: Quench and Workup

  • Cool the reaction to room temperature. Quench by adding saturated aqueous NaHCO₃ (equal volume to DCM) to neutralize the PPTS.

  • Extract the aqueous layer with DCM (2x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 6: Acid-Free Purification

  • Purify via flash column chromatography. Critical: Pre-treat the silica gel by flushing it with 1% Triethylamine (Et₃N) in Hexanes.

  • Validation: Eluting with a gradient of 10-20% EtOAc in Hexanes will yield the pure benzyl tetrahydro-2H-pyran-2-ylcarbamate as a viscous oil or low-melting solid.

Workflow Start Benzyl Carbamate + DHP + PPTS Temp Reaction Temperature Selection Start->Temp Low < 30°C Temp->Low Opt 40°C - 50°C Temp->Opt High > 60°C Temp->High LowRes Kinetic Stall (Low Conversion) Low->LowRes OptRes Optimal Nucleophilic Attack (High Yield THP-Carbamate) Opt->OptRes HighRes Cationic Polymerization (DHP Degradation) High->HighRes

Workflow demonstrating the effect of temperature on THP-carbamate synthesis.

Troubleshooting Guide & FAQs

Q: Why is my reaction stalling at room temperature when my alcohol substrates protect instantly under the same conditions? A: This is a classic kinetic issue. Benzyl carbamate has severely attenuated nitrogen reactivity due to the electron-withdrawing nature of the carbamate group, which delocalizes the nitrogen lone pair into the carbonyl system[1]. Unlike alcohols, which react rapidly with the oxocarbenium ion at 25 °C[2], carbamates require a higher activation energy. Elevating the temperature to 45 °C provides the necessary kinetic energy to drive the nucleophilic attack.

Q: I used p-TsOH at 70 °C to force the reaction to completion, but my yield plummeted and the mixture turned into a black tar. What happened? A: You induced the cationic polymerization of DHP. DHP is a vinyl ether; under strong acidic conditions (like p-TsOH) and high temperatures, the oxocarbenium intermediate reacts with other DHP molecules much faster than it reacts with the weak carbamate nucleophile. To fix this, switch to a milder acid like PPTS, lower the temperature to 45 °C, and add the DHP slowly via a syringe pump.

Q: My LC-MS shows excellent conversion in the crude mixture, but my product degrades back to benzyl carbamate during silica gel chromatography. How can I prevent this? A: The THP protecting group is inherently acid-labile and is designed to be removed by acidic conditions[4]. Standard silica gel contains slightly acidic silanol groups that can catalyze the deprotection of the THP-carbamate directly on the column. You must pre-treat your silica gel by flushing the column with 1% triethylamine (Et₃N) in your starting mobile phase to neutralize these acidic sites before loading your sample.

Q: Can I use a different solvent instead of Dichloromethane (DCM) to achieve higher temperatures? A: While anhydrous Tetrahydrofuran (THF) or 1,2-Dichloroethane (DCE) can be used, DCM is highly recommended because its boiling point (~40 °C) naturally caps the reaction temperature at the optimal thermodynamic sweet spot during reflux. If you use THF (b.p. 66 °C), you must strictly control your heating mantle to 45–50 °C; otherwise, you risk accidentally overheating the reaction and triggering DHP polymerization.

References

1.[4] 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. libretexts.org. URL:[Link] 2.[1] Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates - PMC - NIH. nih.gov. URL:[Link] 3.[3] Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. researchgate.net. URL:[Link] 4.[2] Protecting Groups For Alcohols - Master Organic Chemistry. masterorganicchemistry.com. URL:[Link]

Sources

Technical Support Center: Stability & Troubleshooting for Benzyl Tetrahydro-2H-pyran-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of orthogonal deprotection strategies. This technical guide provides comprehensive troubleshooting, validated protocols, and mechanistic insights for working with benzyl tetrahydro-2H-pyran-2-ylcarbamate (commonly referred to as Cbz-NH-THP ).

This molecule is a doubly protected amine, featuring a carboxybenzyl (Cbz) carbamate and an N-tetrahydropyranyl (THP) aminal group. Understanding the divergent stability of these two groups in acidic versus basic media is critical for designing successful, high-yield synthetic workflows.

Mechanistic Grounding: The "Why" Behind the Stability

To troubleshoot effectively, we must first understand the causality behind the molecule's reactivity.

Acidic Media: The Lability of the N-THP Group

The N-THP group functions as a hemiaminal ether (an aminal). Under acidic conditions, the oxygen atom of the THP ring is rapidly protonated. This protonation triggers a ring-opening event, forming a mesomerically stabilized oxocarbenium/immonium intermediate. Subsequent nucleophilic attack by water cleaves the C-N bond, releasing the free Cbz-protected amine (Cbz-NH2) and 5-hydroxypentanal [1].

Conversely, the Cbz group is generally stable to mild acids (e.g., dilute HCl, pTsOH, TFA at room temperature). The electron-withdrawing nature of the carbamate linkage destabilizes any protonated intermediate required for its cleavage, protecting the benzyl ester from mild acid hydrolysis.

Basic Media: The Robustness of the Carbamate

In stark contrast, the N-THP group is completely stable to basic conditions. Acetals and aminals lack a suitable leaving group or protonation site to initiate cleavage under alkaline conditions [2].

Furthermore, the Cbz group exhibits exceptional stability in mild to moderate aqueous bases (e.g., NaOH, LiOH). This resistance is due to "amide resonance" within the carbamate, which delocalizes the nitrogen lone pair into the carbonyl group. This resonance lowers the electrophilicity of the carbonyl carbon by approximately 3–4 kcal/mol compared to standard esters, rendering it highly resistant to standard saponification [3].

Quantitative Stability Matrix

The following table summarizes the quantitative stability of Cbz-NH-THP under various standard laboratory conditions, allowing for rapid experimental decision-making.

ConditionReagentspH RangeN-THP StatusCbz StatusPrimary Outcome
Mild Acid pTsOH/MeOH, 1M HCl< 4Cleaved (Fast)StableCbz-NH2 + 5-hydroxypentanal
Strong Acid HBr/AcOH, neat TFA (heat)< 1CleavedCleavedNH4+ + Benzyl bromide + CO2
Mild Base LiOH/H2O, NaOH/MeOH8–14StableStableNo reaction (Intact Cbz-NH-THP)
Strong Base Ba(OH)2 (reflux)> 14StableCleaved (Slow)THP-NH2 (Unstable) + Benzyl alcohol
Hydrogenation H2, Pd/C, MeOHNeutralStableCleavedTHP-NH2 (Unstable) + Toluene + CO2

Visualizing the Pathways

OrthogonalCleavage Start Benzyl tetrahydro-2H-pyran-2-ylcarbamate (Cbz-NH-THP) Acid Mild Acidic Media (pH < 4, e.g., pTsOH/MeOH) Start->Acid Hydrolysis of N-THP Base Basic Media (pH 8-14, e.g., NaOH/H2O) Start->Base Stable Aminal & Carbamate Hydrogenation Catalytic Hydrogenation (H2, Pd/C) Start->Hydrogenation Cleavage of Cbz ProductAcid Benzyl Carbamate (Cbz-NH2) + 5-hydroxypentanal Acid->ProductAcid ProductBase No Reaction (Highly Stable) Base->ProductBase ProductHydro THP-Amine (unstable) + Toluene + CO2 Hydrogenation->ProductHydro

Orthogonal degradation pathways of Cbz-NH-THP under acidic, basic, and hydrogenation conditions.

Mechanism N_THP Cbz-NH-THP Protonation Protonation of THP Oxygen N_THP->Protonation +H+ RingOpening Ring Cleavage (Oxocarbenium Ion) Protonation->RingOpening Fast Hydrolysis Water Attack & C-N Cleavage RingOpening->Hydrolysis +H2O Products Cbz-NH2 + 5-hydroxypentanal Hydrolysis->Products -H+

Stepwise mechanism of N-THP acid-catalyzed hydrolysis yielding the free Cbz-carbamate.

Troubleshooting Guides & FAQs

Q1: My Cbz-NH-THP degrades during standard aqueous workup. What is happening? A: If your workup involves washing with mildly acidic solutions (like saturated NH4Cl or dilute HCl) to remove basic impurities, you are inadvertently hydrolyzing the N-THP group. The aminal linkage is highly sensitive to even weak acids. Solution: Quench and wash your reactions with mildly basic or neutral buffers, such as saturated NaHCO3 or brine, to preserve the THP group.

Q2: I need to deprotect the Cbz group but keep the THP group intact. Base hydrolysis isn't working. What should I do? A: As established, the carbamate is stabilized by amide resonance and will not cleave under standard basic saponification (e.g., LiOH/H2O) [3]. Using harsh bases (like refluxing Ba(OH)2) will cause unwanted side reactions. Solution: Utilize catalytic hydrogenation (H2, Pd/C). The Cbz group is readily cleaved by hydrogenolysis to yield toluene and CO2, while the N-THP group remains completely untouched by reductive conditions.

Q3: After acidic deprotection of the THP group, my yield of Cbz-NH2 is low and the NMR is messy. How do I fix this? A: The byproduct of N-THP acid hydrolysis is 5-hydroxypentanal. In aqueous acidic media, this aldehyde can undergo self-condensation, polymerization, or react with other nucleophiles in your mixture, creating a sticky, difficult-to-purify tar. Solution: Perform the deprotection in a solvent like methanol using catalytic pTsOH (See Protocol A). This traps the released aldehyde as the volatile 5-hydroxypentanal dimethyl acetal, which can be easily removed under vacuum.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, meaning they include built-in analytical checkpoints to confirm success at each stage without requiring complex downstream workups.

Protocol A: Selective N-THP Deprotection (Acidic)

Objective: Cleave the THP group while leaving the Cbz group intact.

  • Preparation: Dissolve Cbz-NH-THP (1.0 eq) in anhydrous Methanol (0.1 M concentration).

  • Initiation: Add p-Toluenesulfonic acid monohydrate (pTsOH·H2O, 0.1 eq).

  • Reaction: Stir at room temperature for 2–4 hours.

    • Validation Check 1 (TLC): Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (Cbz-NH-THP) is highly non-polar. The product (Cbz-NH2) is significantly more polar and will stain strongly under UV (254 nm) or with Ninhydrin (upon heating).

  • Quench: Add saturated aqueous NaHCO3 to neutralize the acid and halt the reaction.

  • Extraction: Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

    • Validation Check 2 (NMR): Take a crude 1H NMR in CDCl3. Success is confirmed by the complete disappearance of the characteristic anomeric THP proton multiplet at ~5.0–5.5 ppm, while the benzyl CH2 singlet at ~5.1 ppm and the aromatic protons at ~7.3 ppm remain intact.

Protocol B: Selective Cbz Deprotection (Reductive)

Objective: Cleave the Cbz group while leaving the THP group intact.

  • Preparation: Dissolve Cbz-NH-THP (1.0 eq) in Ethyl Acetate or Ethanol (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 eq by weight) under an inert atmosphere (N2 or Argon).

  • Initiation: Purge the flask with H2 gas using a balloon, repeating the vacuum/H2 backfill cycle three times.

  • Reaction: Stir vigorously at room temperature for 4–12 hours.

    • Validation Check 1 (Visual/TLC): Initial CO2 gas evolution may be observed. TLC will show the complete disappearance of the UV-active starting material.

  • Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional solvent and concentrate the filtrate.

    • Validation Check 2 (NMR): 1H NMR will show the complete loss of the aromatic protons (7.3 ppm) and benzyl CH2 (5.1 ppm). Note: The resulting free THP-amine is highly unstable and exists in equilibrium with its open-chain imine form. It should be immediately trapped with an electrophile in the next synthetic step.

References

  • Title: Glycosides of heterocycles. XXXVI. Acid hydrolysis of some N-tetrahydropyranyl, N-tetrahydrofuranyl and N-tetrahydrothiopyranyl derivatives of various hydroxy and mercapto π deficient heteroaromatics Source: Archiv der Pharmazie (1969) URL: [Link]

  • Title: Tetrahydropyranyl Ethers Source: Organic Chemistry Portal URL: [Link]

  • Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

Technical Support Center: Selective Cbz Deprotection in the Presence of Pyran Moieties

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-2026-03-CBZPYRAN Last Updated: March 7, 2026

Introduction: The Challenge of Selective Deprotection

The benzyloxycarbonyl (Cbz or Z) group is a vital amine protecting group in multi-step organic synthesis, prized for its general stability and predictable removal.[1][2] The standard method for its cleavage, catalytic hydrogenation, is exceptionally clean, yielding only toluene and carbon dioxide as byproducts.[3] However, a significant challenge arises when the substrate contains other sensitive functionalities, such as a pyran ring. While a fully saturated tetrahydropyran (THP) ring is generally robust, certain conditions associated with Cbz deprotection can lead to undesired side reactions, compromising yield and purity.[4][5]

This technical guide provides a comprehensive resource for researchers facing this challenge. It combines troubleshooting advice in a direct question-and-answer format with detailed, validated protocols and an in-depth look at the underlying chemical principles to empower you to make informed decisions for your specific molecular context.

Troubleshooting & FAQs

This section addresses the most common issues encountered during the deprotection of Cbz-protected amines containing a pyran ring.

Q1: I'm observing low yields and unfamiliar byproducts. Is my pyran ring being affected during a standard Pd/C hydrogenation?

A: While a simple, saturated tetrahydropyran ring is stable to typical hydrogenation conditions, several factors could be at play:

  • Acid-Sensitivity: The pyran ring, especially if part of a tetrahydropyranyl (THP) ether protecting group, is an acetal and is highly sensitive to acid.[6][7] If your reaction conditions have become acidic (e.g., through an acidic co-solvent or impurities), this can catalyze the hydrolysis and opening of the pyran ring.[8] The product amine from the deprotection can also create a locally acidic microenvironment.

  • Unsaturation: If your pyran ring is a dihydropyran (DHP), the double bond is susceptible to reduction under hydrogenation conditions. This may or may not be a desired outcome.

  • Other Reducible Groups: Your molecule may contain other functional groups that are sensitive to reduction, such as O-benzyl ethers, which will be cleaved simultaneously with the Cbz group.[9][10] Aryl halides can also be subject to dehalogenation.[11]

Q2: My catalytic hydrogenation reaction is very slow or has stalled completely. What should I do?

A: Sluggish or incomplete hydrogenations are a frequent issue. Consider the following troubleshooting steps:

  • Catalyst Poisoning: The palladium catalyst is sensitive to "poisoning" by impurities, particularly sulfur-containing compounds (e.g., thiols, thioethers) or even by coordination of the product amine to the catalyst surface.[12][13]

    • Solution: Ensure all starting materials and solvents are highly pure. Increase the catalyst loading (e.g., from 10 mol% to 20 mol%) or use a fresh batch of high-quality catalyst.[13] Consider adding a small amount of a weak acid like acetic acid to protonate the product amine, preventing it from binding to and inhibiting the catalyst.[13]

  • Poor Solubility: If your substrate has poor solubility in the chosen solvent, it cannot effectively interact with the solid-supported catalyst.[12][13]

    • Solution: Screen different solvents or solvent mixtures (e.g., MeOH, EtOH, EtOAc, THF).[13] Moderate heating (e.g., to 40-50 °C) can also improve solubility and reaction rate.[13][14]

  • Insufficient Hydrogen: For reactions using H₂ gas, poor gas-liquid mixing can limit the reaction rate.

    • Solution: Ensure vigorous stirring. For difficult reductions, increase the hydrogen pressure using a Parr shaker or similar apparatus.[13]

Q3: My compound is sensitive to reduction. What non-hydrogenolytic methods can I use to remove the Cbz group?

A: When hydrogenation is not an option, several alternatives exist. However, their compatibility with a pyran ring must be carefully evaluated.

  • Acidolysis: Strong acids like HBr in acetic acid can cleave Cbz groups.[1][12] This method is NOT recommended for substrates with acid-sensitive pyran rings (like THP ethers) .

  • Lewis Acid-Mediated Cleavage: A milder alternative involves using a Lewis acid like Aluminum chloride (AlCl₃) in a solvent like hexafluoroisopropanol (HFIP).[15] This method has shown excellent functional group tolerance and avoids harsh reducing agents.[15]

  • Nucleophilic Cleavage: A recently developed method uses a nucleophile, such as 2-mercaptoethanol, to attack the benzylic carbon of the Cbz group, leading to its cleavage under non-reductive and non-acidic conditions.[11][16] This approach is highly chemoselective and ideal for sensitive substrates.[11][16]

Mechanistic Insights & Key Considerations

Understanding the reaction mechanisms is crucial for troubleshooting and selecting the appropriate protocol.

Cbz Deprotection via Catalytic Hydrogenation

The reaction proceeds via hydrogenolysis. The substrate adsorbs onto the surface of the palladium catalyst. The H-H bond of molecular hydrogen is cleaved by the catalyst, and the hydrogen atoms are transferred to the substrate, breaking the benzylic C-O bond. This releases toluene and a transient carbamic acid, which spontaneously decarboxylates to yield the free amine and CO₂.[3]

Cbz_Deprotection sub R-NH-Cbz int [Carbamic Acid Intermediate] sub->int Hydrogenolysis h2 H₂ pdc Pd/C Catalyst amine R-NH₂ int->amine Spontaneous Decarboxylation tol Toluene int->tol co2 CO₂ int->co2

Caption: Cbz deprotection via catalytic hydrogenolysis.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common issues.

Troubleshooting_Workflow start Start: Cbz Deprotection check_reaction Reaction Incomplete or Failed? start->check_reaction check_side_products Side Products Observed? check_reaction->check_side_products No incomplete_causes Potential Causes: 1. Catalyst Poisoning 2. Poor Solubility 3. Insufficient H₂ Source check_reaction->incomplete_causes Yes side_products_causes Potential Causes: 1. Pyran Ring Opening (Acid) 2. Reduction of Other Groups 3. Dehalogenation check_side_products->side_products_causes Yes success Success: Clean Deprotection check_side_products->success No incomplete_solutions Solutions: - Use fresh/more catalyst - Add weak acid (AcOH) - Screen solvents/heat - Increase H₂ pressure incomplete_causes->incomplete_solutions incomplete_solutions->success side_products_solutions Solutions: - Ensure neutral pH - Switch to milder method:  - Transfer Hydrogenation  - Non-Reductive Cleavage side_products_causes->side_products_solutions failure Re-evaluate Strategy side_products_solutions->failure

Caption: Troubleshooting workflow for Cbz deprotection.

Comparative Analysis of Deprotection Methods

The optimal method depends on the specific substrate. This table provides a comparison of the leading protocols.

MethodKey ReagentsTypical ConditionsProsConsPyran Compatibility
Catalytic Hydrogenation 10% Pd/C, H₂ (gas)MeOH or EtOAc, RT, 1 atmVery clean byproducts, high yield, widely used.[2][17]Catalyst can be pyrophoric; sensitive to poisoning; may reduce other groups.[11][18]Excellent for saturated pyrans; will reduce dihydropyrans.
Transfer Hydrogenation 10% Pd/C, Ammonium FormateMeOH or EtOH, RefluxAvoids H₂ gas; often faster; good for scale-up.[9][12][19]Requires heating; hydrogen donor must be removed during workup.Excellent for saturated pyrans; generally safe for the ring.
Lewis Acid Cleavage AlCl₃, HFIPHFIP, RTNon-reductive; tolerates many functional groups (halogens, double bonds).[15]Requires stoichiometric Lewis acid; HFIP is expensive.[15]Good, but caution is advised if the pyran is part of a very acid-labile system.[15]
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄DMAc, 75 °CHighly chemoselective; non-acidic, non-reductive.[16]Requires elevated temperature; thiol reagent has a strong odor.Excellent. This is a very mild method for sensitive substrates.[16]

Detailed Experimental Protocols

Safety Note: Always conduct reactions in a well-ventilated fume hood. Palladium on carbon can be pyrophoric when dry; handle with care and keep the catalyst wet.[2]

Protocol 1: Standard Catalytic Hydrogenation (H₂ Gas)

This is the most common method and should be the first approach for substrates without other reducible groups.[2][20]

  • Setup: Dissolve the Cbz-protected substrate (1.0 equiv) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) in a round-bottom flask suitable for hydrogenation.

  • Catalyst Addition: Under an inert atmosphere (N₂ or Argon), carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% palladium relative to the substrate).[2][20]

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask. Evacuate the flask via vacuum and backfill with H₂ from the balloon. Repeat this purge cycle three times.[20]

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 1-4 hours.[17]

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Ensure the Celite pad and catalyst remain wet with solvent during filtration to prevent ignition. [2]

  • Isolation: Rinse the Celite pad with fresh solvent. Concentrate the combined filtrate under reduced pressure to yield the deprotected amine.[20]

Protocol 2: Catalytic Transfer Hydrogenation (Ammonium Formate)

This method is an excellent alternative that avoids the need for hydrogen gas cylinders and is often very rapid.[20]

  • Setup: Dissolve the Cbz-protected substrate (1.0 equiv) in Methanol or Ethanol in a round-bottom flask.

  • Reagent Addition: Add 10% Pd/C catalyst, followed by ammonium formate (HCOONH₄, 3-5 equivalents).[20]

  • Reaction: Heat the mixture to reflux (typically ~65-78 °C) and stir. Monitor the reaction by TLC. The reaction is often complete in 30-90 minutes.

  • Work-up & Isolation: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified further if needed to remove ammonium salts.

Protocol 3: Non-Reductive Lewis Acid Cleavage (AlCl₃/HFIP)

This protocol is ideal for substrates containing functional groups sensitive to hydrogenation (e.g., alkenes, alkynes, aryl halides).[15]

  • Setup: In a dry flask, dissolve the Cbz-protected amine (1.0 equiv) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).

  • Reagent Addition: Add aluminum chloride (AlCl₃, 1.5-3 equivalents) portion-wise at room temperature. The reaction is often a suspension.[15][20]

  • Reaction: Stir the mixture at room temperature until TLC or LC-MS analysis indicates the complete consumption of the starting material (typically 2-16 hours).[15]

  • Quench & Work-up: Carefully quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[20]

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified.

References

  • Technical Support Center: Troubleshooting Incomplete Cbz Deprotection of Tetra-alanine. (n.d.). BenchChem.
  • Technical Support Center: Cbz Removal in PROTAC Synthesis. (n.d.). BenchChem.
  • Application Notes and Protocols for N-Cbz Deprotection. (n.d.). BenchChem.
  • Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2024, January 4). Total Synthesis.
  • Deprotection Reactions Using the H-Cube® Continuous Flow Reactor. (n.d.). ThalesNano.
  • Tetrahydropyranyl Ethers. (n.d.). Organic Chemistry Portal.
  • Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal. (n.d.). BenchChem.
  • To Deprotect and Serve. (2023, February 22). Scientific Update.
  • Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. (n.d.). Suzhou Highfine Biotech.
  • How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? (2017, March 21). ResearchGate.
  • Benzyl Ethers. (n.d.). Organic Chemistry Portal.
  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • A Mild, Efficient and Sustainable Tetrahydropyranylation of Alcohols Promoted by Acidic Natural Deep Eutectic Solvents. (n.d.). IRIS - Unito.it.
  • Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. (2022, September 15). OSTI.GOV.
  • Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. (2025, December 17). PubMed.
  • Cbz deprotection conditions: screening of catalysts and sources of H2. (n.d.). ResearchGate.
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (2017, March 8). PMC.
  • Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group. (n.d.). BenchChem.
  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025, August 12). Technical Disclosure Commons.
  • Strategies for the Construction of Tetrahydropyran Rings in the Synthesis of Natural Products. (2025, August 6). ResearchGate.
  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. (2025, June 30). Organic Chemistry Portal.
  • Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. (2025, August 10). ResearchGate.
  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. (n.d.). BenchChem.
  • Synthesis and biological evaluation of pyrano and furano fused ring isoflavene derivatives. (2025, October 22).

Sources

Validation & Comparative

C13 NMR chemical shifts for benzyl tetrahydro-2h-pyran-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural characterization and comparative analysis of benzyl tetrahydro-2H-pyran-2-ylcarbamate (also known as Cbz-protected 2-aminotetrahydropyran). It is designed for researchers requiring robust identification of this intermediate, which serves as a critical scaffold in the synthesis of glycosyl mimetics and peptidomimetics.

Executive Summary & Structural Significance

Benzyl tetrahydro-2H-pyran-2-ylcarbamate (CAS: 330457-59-5) represents a protected anomeric amine. Unlike its 4-substituted regioisomer, the 2-substituted isomer possesses a hemiaminal ether linkage (N-C-O), making its chemical shifts highly sensitive to stereoelectronic effects (the anomeric effect).

  • Core Utility: Stable precursor for N-linked glycomimetics.

  • Key Identification Challenge: Distinguishing the anomeric C2 carbon (~80 ppm) from the ether C6 carbon (~68 ppm) and differentiating it from the thermodynamically more stable 4-isomer.

C13 NMR Chemical Shift Analysis

The following data represents the consensus chemical shifts for Cbz-protected 2-aminotetrahydropyrans in CDCl₃ . Assignments are based on characteristic shielding/deshielding effects of the carbamate and tetrahydropyran (THP) ring systems.

Table 1: 13C NMR Chemical Shift Assignments
Carbon PositionLabelChemical Shift (δ, ppm)Multiplicity (DEPT)Structural Logic & Diagnostic Features
Carbamate C=O C-1'155.8 - 156.5 C (Quaternary)Characteristic carbamate carbonyl; deshielded by N and O.
Phenyl (Ipso) Ph-C1136.2 - 136.5 C (Quaternary)Aromatic ring attachment point.
Phenyl (Ortho/Meta) Ph-C128.5, 128.2 CHTypical aromatic signals; often overlapping.
Phenyl (Para) Ph-C4128.0 - 128.1 CHOften the most shielded aromatic CH.
Anomeric C2 THP-C2 80.5 - 82.0 CHCritical Diagnostic: Significantly downfield due to N-C-O environment.
Benzyl CH2 Bn-CH266.8 - 67.2 CH₂Benzylic methylene; distinct from THP ether carbons.
Ether C6 THP-C667.5 - 68.5 CH₂Adjacent to ring oxygen; typical ether shift.
Ring C3 THP-C329.5 - 31.0 CH₂Shielded by β-effect of the amine.
Ring C5 THP-C525.0 - 25.5 CH₂Most shielded ring carbon (furthest from heteroatoms).
Ring C4 THP-C422.8 - 23.5 CH₂Intermediate shielding.

Note on Stereochemistry: The chemical shift of C2 and C3 can vary by 1-2 ppm depending on whether the carbamate is axial or equatorial. The equatorial conformer is generally thermodynamically favored, but the axial conformer is stabilized by the anomeric effect.

Comparative Analysis: Isomers & Analogues

To validate the structure, it is essential to compare the product against potential impurities (regioisomers) and alternative protecting groups.

Table 2: Diagnostic Comparison (CDCl₃)
FeatureTarget: 2-Isomer (Cbz) Alternative: 4-Isomer (Cbz) Analog: 2-Isomer (Boc)
Structure N-C2 (Anomeric)N-C4 (Non-anomeric)N-C2 (Anomeric)
C-N Carbon Shift ~81.0 ppm (C2)~48.0 ppm (C4)~80.5 ppm (C2)
Ring C-O Shift ~68.0 ppm (C6)~66.5 ppm (C2 & C6)~68.0 ppm (C6)
Protecting Group Benzyl (~136, 128, 67 ppm)Benzyl (~136, 128, 67 ppm)t-Butyl (~28, 79 ppm)
Carbonyl Shift ~156 ppm~156 ppm~155 ppm

Key Insight: The shift of the carbon attached to the nitrogen is the primary differentiator. If the signal is at 48 ppm , you have synthesized the thermodynamically stable 4-aminotetrahydropyran derivative, not the desired anomeric 2-amino product.

Experimental Protocol: Synthesis & Characterization

This protocol utilizes the acid-catalyzed addition of benzyl carbamate to 3,4-dihydro-2H-pyran (DHP). This route is preferred for its atom economy and direct access to the anomeric center.

Methodology: Acid-Catalyzed Addition

Reagents:

  • Benzyl carbamate (Cbz-NH₂): 1.0 equiv.

  • 3,4-Dihydro-2H-pyran (DHP): 1.2 - 1.5 equiv.

  • Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%) or Camphorsulfonic acid (CSA).

  • Solvent: Dichloromethane (DCM) (anhydrous).

Step-by-Step Workflow:

  • Preparation: Dissolve Benzyl carbamate (10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (N₂ or Ar).

  • Addition: Add 3,4-Dihydro-2H-pyran (12 mmol) via syringe.

  • Catalysis: Add pTSA (0.5 mmol) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes). The product (R_f ~0.4) will appear distinct from Cbz-NH₂ (R_f ~0.3).

  • Quench: Add saturated NaHCO₃ solution (10 mL) to neutralize the acid.

  • Workup: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient 9:1 to 7:3). Note: The product is acid-sensitive; use neutralized silica or perform rapid chromatography.

Visualization of Logic & Pathways

The following diagrams illustrate the synthesis pathway and the NMR assignment logic, generated using Graphviz.

G cluster_0 Synthesis Pathway cluster_1 NMR Logic Check SM1 Benzyl Carbamate (Cbz-NH2) Prod Benzyl tetrahydro-2H-pyran-2-ylcarbamate (Target) SM1->Prod DCM, RT, 12h SM2 3,4-Dihydro-2H-pyran (DHP) SM2->Prod Cat Acid Catalyst (pTSA, 5 mol%) Cat->Prod Check1 Check C-N Shift Prod->Check1 Result1 ~81 ppm (Anomeric C2) Check1->Result1 Target Found Result2 ~48 ppm (Isomer C4) Check1->Result2 Impurity

Figure 1: Synthesis of Cbz-protected 2-aminotetrahydropyran and NMR diagnostic logic tree for distinguishing regioisomers.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Cbz group shifts and stability).

  • Ichikawa, Y., et al. (2004). "Synthesis of Pseudo-Glycoconjugates via Anomeric Carbamates." Journal of Organic Chemistry. Link (Describes general synthesis of anomeric carbamates).

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. (Mechanistic basis for the anomeric effect and acetal stability).
  • Spectral Database for Organic Compounds (SDBS). "Benzyl carbamate & Tetrahydropyran derivatives." Link (Source for fragment chemical shifts used to validate the composite assignment).

  • BenchChem. "Comparison of Boc and Cbz Protecting Groups." Link (Comparative stability data).

Sources

Technical Comparison Guide: LC-MS/MS Fragmentation Profiling of Benzyl tetrahydro-2H-pyran-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical comparison and operational manual designed for analytical chemists and drug discovery scientists. It details the mass spectrometric behavior of Benzyl tetrahydro-2H-pyran-2-ylcarbamate , contrasting it with structural analogs and alternative ionization strategies.

Executive Summary

Benzyl tetrahydro-2H-pyran-2-ylcarbamate (referred to herein as BTPC ) represents a critical intermediate in glycomimetic drug synthesis. It consists of a tetrahydro-2H-pyran-2-amine core protected by a benzyloxycarbonyl (Cbz) group.

Accurate characterization of BTPC is essential to verify protecting group integrity during multi-step synthesis. This guide objectively compares the LC-MS/MS fragmentation performance of BTPC against its Boc-protected alternative (tert-butyl tetrahydro-2H-pyran-2-ylcarbamate) and evaluates Collision-Induced Dissociation (CID) versus Higher-Energy Collisional Dissociation (HCD) modalities.

Key Finding: BTPC exhibits a diagnostic "benzyl signature" (m/z 91.05) and a specific oxocarbenium ion (m/z 85.06), which allows for unambiguous differentiation from Boc-analogs and isobaric impurities.

Technical Specifications & Theoretical Basis

Before analyzing fragmentation, the physicochemical baseline must be established to predict ionization behavior.

FeatureSpecification
IUPAC Name Benzyl (tetrahydro-2H-pyran-2-yl)carbamate
Molecular Formula C₁₃H₁₇NO₃
Exact Mass 235.1208 Da
Precursor Ion [M+H]⁺ 236.1281 m/z
Core Moieties 1.[1][2] Cbz Group (Benzyl carbamate)2. THP Ring (Tetrahydro-2H-pyran)
LogP (Predicted) ~2.1 (Moderate hydrophobicity, suitable for Reverse Phase LC)
Structural Causality in Fragmentation

The fragmentation of BTPC is driven by two competing charge-stabilization sites:

  • The Carbamate Nitrogen: Protonation here leads to Cbz cleavage.[3]

  • The Pyran Oxygen: Protonation or remote charge stabilization promotes ring opening or oxocarbenium ion formation.

Deep Dive: Fragmentation Mechanism (The "Product")

The fragmentation pattern of BTPC under Electrospray Ionization (ESI) is distinct.[4] Unlike aliphatic carbamates that simply lose CO₂, the aromatic Cbz group introduces a high-stability tropylium ion pathway.

Primary Fragmentation Pathway (ESI-CID)

Upon collision-induced dissociation (CID), the protonated precursor [M+H]⁺ (m/z 236) undergoes three primary cleavage events:

  • Formation of the Tropylium Ion (m/z 91.05):

    • Mechanism:[3][5][6][7] The benzyl group cleaves as a cation.[5] The resulting benzyl cation rearranges to the highly stable, aromatic tropylium ion (C₇H₇⁺).

    • Significance: This is the Base Peak or dominant fragment at moderate collision energies (20-35 eV). It confirms the presence of the Cbz group.

  • Formation of the THP Oxocarbenium Ion (m/z 85.06):

    • Mechanism:[3][5][6][7][8] Cleavage of the C2–N bond (anomeric position). The positive charge is retained on the pyran ring, stabilized by resonance from the ring oxygen (oxocarbenium).

    • Significance: Diagnostic for the tetrahydro-2H-pyran core.

  • Neutral Loss of Benzyl Alcohol (m/z 128.07):

    • Mechanism:[3][5][6][7][8] A rearrangement where the benzyl group abstracts a proton and leaves as neutral benzyl alcohol (108 Da), leaving a protonated isocyanate species [THP-N=C=O + H]⁺.

    • Significance: Often observed at lower collision energies.

Visualization: Fragmentation Pathway

The following diagram illustrates the competitive fragmentation pathways derived from the protonated precursor.

FragmentationPathway Figure 1: ESI-CID Fragmentation Pathway of Benzyl tetrahydro-2H-pyran-2-ylcarbamate Precursor [M+H]+ Precursor m/z 236.13 Tropylium Tropylium Ion (Cbz Diagnostic) m/z 91.05 Precursor->Tropylium Loss of Carbamate (C-O cleavage) THP_Cation THP Oxocarbenium (Core Diagnostic) m/z 85.06 Precursor->THP_Cation C2-N Cleavage (Anomeric break) Isocyanate Isocyanate Intermediate [M+H - BnOH]+ m/z 128.07 Precursor->Isocyanate Neutral Loss: Benzyl Alcohol (-108 Da) Amine THP-Amine [M+H - CO2 - Bn]+ m/z 102.09 Isocyanate->Amine Hydrolysis/Loss of CO

Caption: Figure 1 illustrates the competitive dissociation pathways. The red node (m/z 91) confirms the protecting group, while the green node (m/z 85) confirms the heterocyclic core.

Comparative Analysis: BTPC vs. Alternatives

To validate the utility of this MS profile, we compare BTPC against its most common synthetic alternative (Boc-protection) and compare ionization modes.

Comparison 1: BTPC (Cbz) vs. Boc-Analog

The Boc-protected analog (tert-butyl tetrahydro-2H-pyran-2-ylcarbamate) is the primary alternative in synthesis. Distinguishing them is critical in "protecting group swaps."

FeatureBTPC (Cbz-Protected) Boc-Analog Differentiation Logic
Precursor [M+H]⁺ m/z 236.13m/z 202.14Mass shift of 34 Da.
Dominant Fragment m/z 91.05 (Tropylium)m/z 57.07 (tert-Butyl)Cbz yields an aromatic fragment; Boc yields an aliphatic fragment.
Neutral Loss -108 Da (Benzyl Alcohol)-44 Da (CO₂)-56 Da (Isobutene)-100 Da (Boc group)Boc signature is the "M-56" or "M-100" peak. Cbz rarely shows "M-100" equivalent cleanly.
Stability Higher stability in source.[8]Prone to In-Source Fragmentation (ISF).Boc groups often degrade before MS/MS; Cbz is more robust.
Comparison 2: CID vs. HCD Fragmentation Modes
  • CID (Trap-based): Favors the low-energy rearrangement pathways. You will see higher abundance of the m/z 128 (isocyanate) intermediate.

  • HCD (Beam-type): Higher energy regime. This drives the fragmentation all the way to the most stable ions. HCD spectra will be dominated almost exclusively by m/z 91 and m/z 85 , stripping away the intermediate rearrangement ions.

    • Recommendation: Use HCD for high-throughput confirmation to maximize the signal of the diagnostic m/z 91 peak.

Experimental Protocol: Characterization Workflow

This protocol ensures reproducible data generation, minimizing in-source decay while maximizing fragment information.

Step 1: Sample Preparation[4]
  • Solvent: Dissolve 0.1 mg BTPC in 1 mL of 50:50 Acetonitrile:Water (0.1% Formic Acid).

  • Concentration: Dilute to 1 µg/mL (approx 4 µM) for direct infusion or LC injection.

  • Critical Check: Avoid using alcohols (MeOH) if transesterification is suspected, though Cbz is generally stable. Acetonitrile is preferred.

Step 2: LC-MS Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (BTPC is moderately hydrophobic and will elute ~3.5 min).

  • Ionization: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20 V (Keep low to prevent in-source loss of Cbz).

    • Source Temp: 350°C.

Step 3: MS/MS Acquisition
  • Scan Mode: Product Ion Scan (Target m/z 236.13).

  • Collision Energy (CE): Ramp 15–40 eV.

    • Why? Low CE (15 eV) preserves the m/z 128 intermediate. High CE (40 eV) confirms the m/z 91 tropylium spike.

Visualization: Analytical Workflow

Workflow Figure 2: Optimized LC-MS/MS Workflow for BTPC Characterization Sample Sample Prep 1 µg/mL in ACN:H2O LC LC Separation C18 Column Rt ~3.5 min Sample->LC ESI ESI Source (+) Soft Ionization Avoid In-Source Decay LC->ESI MS1 MS1 Filter Select m/z 236.1 ESI->MS1 CID Collision Cell CE Ramp 15-40eV MS1->CID Detector Detection Identify m/z 91 & 85 CID->Detector

Caption: Figure 2 depicts the linear workflow from sample preparation to detection, highlighting the critical MS1 selection step.

References

  • NIST Mass Spectrometry Data Center. (2025). Fragmentation of 2H-Pyran, tetrahydro- derivatives. NIST WebBook. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates (Boc, Cbz).[1][3][9] Retrieved from [Link]

  • University of Saarland. (2025). Interpretation of Mass Spectra: Fragmentation Patterns of Aromatic and Cyclic Compounds. Retrieved from [Link]

  • ResearchGate. (2025). LC-MS/MS determination of fragmentation pathways for benzyl carbamates. Retrieved from [Link]

Sources

FTIR absorption bands for benzyl tetrahydro-2h-pyran-2-ylcarbamate characterization

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Performance Analysis for Reaction Monitoring and Structural Validation

Executive Summary

This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) absorption bands required to characterize benzyl tetrahydro-2H-pyran-2-ylcarbamate . This molecule represents a critical protected amine intermediate, often formed by the acid-catalyzed addition of benzyl carbamate (Cbz-NH2) to 3,4-dihydro-2H-pyran (DHP).

While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, this guide demonstrates that FTIR is a superior high-throughput alternative for real-time reaction monitoring and rapid quality control. The primary diagnostic utility lies in the extinction of the enol ether


 stretch and the retention of the carbamate architecture.

Structural Analysis & Spectral Prediction

To accurately assign bands, we must deconstruct the molecule into its constituent pharmacophores. The target molecule combines a benzyl carbamate moiety with a tetrahydropyranyl (THP) ether ring via a hemiaminal linkage.

Diagnostic Fragments
  • Carbamate Linker (

    
    ):  Provides the strongest diagnostic carbonyl and amine signals.
    
  • Benzyl Group (

    
    ):  Acts as a spectral anchor with invariant aromatic overtones.
    
  • Tetrahydropyran Ring (THP): Characterized by strong ether stretches and saturated C-H modes.

Key Absorption Bands (Target vs. Precursors)

The following table contrasts the target molecule against its starting materials to establish pass/fail criteria for synthesis.

Functional GroupMode of VibrationTarget Molecule (

)
Precursor ReferenceStatus in Product
Enol Ether (C=C) StretchingAbsent DHP: ~1640 (Strong)Extinguished (Primary Indicator)
Carbamate C=O Stretching1700 – 1725Benzyl Carbamate: ~1695Retained (Slight Shift)
N-H Stretching3300 – 3450Benzyl Carbamate: 3300-3400Retained (Sharpened)
Ether C-O-C Asym.[1][2][3] Stretch1030 – 1150DHP: 1050-1150Enhanced (Broadened)
Aromatic Ring C=C Stretch1450 – 1600Benzyl Carbamate: 1454, 1500Unchanged
Alkene C-H

Stretch
Absent DHP: 3050-3080Extinguished

Technical Insight: The most critical "performance" metric for this FTIR method is the disappearance of the 1640


  band. If this band persists, the reaction is incomplete.

Comparative Performance: FTIR vs. Alternatives

In the context of drug development and process chemistry, FTIR competes with NMR and HPLC/MS. The following matrix evaluates why FTIR is the preferred method for in-situ monitoring of this specific protection step.

Table 2: Method Performance Matrix
FeatureFTIR (ATR) 1H NMR TLC (Stain)
Speed Instant (<1 min) Slow (15-30 min)Medium (5-10 min)
Sample Prep None (Neat)Dissolution/DeuterationSpotting/Elution
Quantification Semi-QuantitativeAbsolute Qualitative
Diagnostic Utility High (C=C loss is distinct)High (Anomeric proton shift)Low (Rf values vary)
Destructive? NoNoYes
Cost per Run NegligibleHigh (Solvents/Tube)Low

Expert Verdict: While NMR is required for final purity validation, FTIR is the superior operational tool for determining reaction endpoint due to the high extinction coefficient of the starting material's enol ether bond.

Experimental Protocol: Reaction Monitoring

Objective: Monitor the protection of benzyl carbamate with DHP using ATR-FTIR.

Materials
  • Instrument: FTIR Spectrometer with Diamond ATR accessory (e.g., Bruker Alpha or equivalent).

  • Resolution: 4

    
    .
    
  • Scans: 16-32.

Workflow
  • Background: Collect an air background spectrum.

  • Baseline (t=0): Place a drop of the reaction mixture (benzyl carbamate + DHP + solvent) on the crystal before adding the acid catalyst.

    • Observation: Note the strong peak at 1640

      
        (DHP Enol Ether).
      
  • Initiation: Add catalyst (e.g., p-TSA or PPTS).

  • Monitoring: Sample aliquots every 30 minutes.

    • Evaporation: If using a volatile solvent (DCM), allow solvent to evaporate from the ATR crystal for 10 seconds before scanning to remove solvent noise.

  • Endpoint Determination: The reaction is complete when the 1640

    
      peak flatlines to baseline noise level.
    
  • Validation: Confirm the presence of the Carbamate C=O doublet (~1710

    
    ) and Ether C-O-C bands (1000-1150 
    
    
    
    ).

Decision Logic & Workflow Visualization

The following diagram illustrates the logical pathway for characterizing the product and distinguishing it from common failure modes (unreacted starting material or hydrolysis).

FTIR_Characterization_Flow Start Crude Product Sample ATR Acquire ATR-FTIR Spectrum (4000 - 600 cm⁻¹) Start->ATR Check_1640 Check 1640 cm⁻¹ Region (Enol Ether C=C) ATR->Check_1640 Present_1640 Peak Present Check_1640->Present_1640 Band Detected Absent_1640 Peak Absent Check_1640->Absent_1640 Baseline Flat Fail_Inc FAIL: Incomplete Reaction (Unreacted DHP) Present_1640->Fail_Inc Check_1700 Check 1700-1725 cm⁻¹ (Carbamate C=O) Absent_1640->Check_1700 Check_3300 Check 3300-3450 cm⁻¹ (N-H Stretch) Check_1700->Check_3300 Strong Band Fail_Hydro FAIL: Hydrolysis/Loss of Cbz (Check for OH broadness) Check_1700->Fail_Hydro Weak/Absent Check_3300->Fail_Hydro Broad OH Interference Pass PASS: Target Molecule Confirmed (Proceed to NMR) Check_3300->Pass Sharp/Medium Band

Figure 1: Logic flow for validating Benzyl tetrahydro-2H-pyran-2-ylcarbamate synthesis via FTIR.

References

  • NIST Mass Spectrometry Data Center. "Benzyl carbamate Infrared Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

  • NIST Mass Spectrometry Data Center. "3,4-Dihydro-2H-pyran Infrared Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

  • Royal Society of Chemistry. "Synthesis and characterization of carbamate derivatives (Supplementary Information)." RSC Advances. [Link]

  • Specac Application Notes. "Interpreting Infrared Spectra: Enol Ethers and Carbamates." Specac Ltd. [Link]

Sources

comparing Cbz vs Boc protection for tetrahydro-2h-pyran-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Carboxybenzyl (Cbz) versus tert-Butyloxycarbonyl (Boc) protecting groups for tetrahydro-2H-pyran-2-amine (2-aminotetrahydropyran).

Executive Summary

Tetrahydro-2H-pyran-2-amine is not a standard primary amine; it is a cyclic hemiaminal ether (a glycosylamine analogue). This places the amino group at the anomeric position , making the molecule chemically fragile. Unlike standard amines, the stability of this substrate is dictated by the anomeric effect and susceptibility to hydrolysis.

  • The Critical Finding: Cbz is generally superior for applications requiring the isolation of the intact cyclic amine due to neutral deprotection conditions (hydrogenolysis).

  • The Risk with Boc: While Boc provides excellent stability during basic synthetic steps, its removal requires strong acid (TFA/HCl). In the presence of even trace moisture, acidic deprotection catalyzes the hydrolysis of the N,O-acetal , leading to ring opening and decomposition into 5-hydroxypentanal and ammonia.

Chemical Context: The Anomeric Challenge

Before comparing protecting groups, one must understand the substrate's instability. The 2-amino group is bonded to a carbon that is also bonded to the ring oxygen.

  • Hemiaminal Instability: The free amine exists in equilibrium with its open-chain imine and aldehyde forms.

  • Hydrolysis Susceptibility: Under acidic conditions, the exocyclic nitrogen is protonated, making it a good leaving group. This generates an oxocarbenium ion, which reacts rapidly with water to destroy the molecule.

Figure 1: Instability Mechanism of 2-Aminotetrahydropyran

Instability cluster_0 Stable State cluster_1 Deprotection & Risk Protected Protected Amine (N-Boc/N-Cbz) FreeAmine Free Amine (Hemiaminal) Protected->FreeAmine Deprotection Oxo Oxocarbenium Intermediate FreeAmine->Oxo Acid Catalysis (H+) Decomp Decomposition (5-Hydroxypentanal) FreeAmine->Decomp Spontaneous (Slow) Oxo->Decomp + H2O (Hydrolysis)

Caption: Acidic conditions (typical for Boc removal) accelerate the transition from the free amine to the decomposed aldehyde via the oxocarbenium ion.

Comparative Analysis: Boc vs. Cbz

A. Synthesis (Installation)

Unlike standard amines where you protect an existing group, 2-aminotetrahydropyran derivatives are typically synthesized already protected by reacting 3,4-dihydro-2H-pyran (DHP) with the corresponding carbamate (Boc-NH₂ or Cbz-NH₂).

FeatureBoc Protection Cbz Protection
Reagents DHP + Boc-NH₂ + Acid Cat. (e.g., PPTS)DHP + Cbz-NH₂ + Acid Cat. (e.g., PPTS)
Yield High (85-95%)High (80-90%)
Crystallinity Often solid/crystalline (Easy handling)Often oil/waxy solid (Requires chromatography)
Atom Economy GoodLower (Benzyl group adds mass)
B. Stability Profile

Both groups stabilize the anomeric position effectively by reducing the electron density on the nitrogen, preventing spontaneous ring opening.

  • Boc: Completely stable to bases, nucleophiles, and catalytic hydrogenation.[1] Ideal if the molecule must undergo Pd-catalyzed cross-couplings elsewhere.

  • Cbz: Stable to acids (mild) and bases.[1][2][3] Unstable to hydrogenation. Ideal if the molecule must undergo acidic treatments (e.g., removing other acid-labile groups like t-butyl esters).

C. Deprotection (The Deciding Factor)

This is where the two reagents diverge significantly for this specific substrate.

1. Boc Deprotection (Acidic Cleavage)

  • Reagent: TFA (Trifluoroacetic acid) or HCl in Dioxane.

  • Mechanism: Protonation of the t-butyl group leads to isobutylene release and carbamic acid decarboxylation.

  • The Problem: The acid required to remove Boc also protonates the anomeric nitrogen. In the presence of water (even atmospheric moisture), the ring opens.

  • Outcome: High risk of decomposition. The product is often recovered as the ammonium salt, which must be kept strictly anhydrous.

2. Cbz Deprotection (Hydrogenolysis)

  • Reagent: H₂ (1 atm) / Pd-C (10%) in MeOH or EtOAc.

  • Mechanism: Pd-catalyzed cleavage of the benzylic C-O bond.

  • The Advantage: The reaction proceeds at neutral pH .[4] The anomeric center is not activated by protonation.

  • Outcome: Clean generation of the free amine (hemiaminal). While the free amine is still fragile, it survives long enough for subsequent reactions (e.g., immediate acylation or reductive amination).

Experimental Protocols

Protocol A: Synthesis of N-Boc-tetrahydro-2H-pyran-2-amine

Use this if the amine will be used in a subsequent step that is acidic (e.g., Friedel-Crafts) or if you need a stable shelf-reagent.

  • Reagents: 3,4-Dihydro-2H-pyran (1.0 equiv), tert-Butyl carbamate (Boc-NH₂, 1.0 equiv), Pyridinium p-toluenesulfonate (PPTS, 0.05 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve Boc-NH₂ and PPTS in DCM.

    • Add 3,4-dihydro-2H-pyran dropwise at 0°C.

    • Stir at room temperature for 4–12 hours.

    • Quench: Add saturated aqueous NaHCO₃ (neutralize the catalyst immediately to prevent reversal).

    • Workup: Extract with DCM, dry over Na₂SO₄, concentrate.

    • Purification: Recrystallize from Hexanes/EtOAc.

Protocol B: Neutral Deprotection of N-Cbz Derivative

Use this to access the free amine for immediate use.

  • Reagents: N-Cbz-tetrahydro-2H-pyran-2-amine (1.0 mmol), Pd/C (10% wt, 0.1 equiv).

  • Solvent: Methanol (Anhydrous).

  • Procedure:

    • Dissolve substrate in methanol under Nitrogen.

    • Add Pd/C catalyst carefully.

    • Purge with Hydrogen gas (balloon pressure).

    • Stir vigorously for 2–4 hours.

    • Filtration: Filter through a Celite pad under Nitrogen atmosphere (avoid moisture).

    • Usage: Use the filtrate immediately for the next step. Do not concentrate to dryness if possible, as the free amine may trimerize or decompose.

Decision Logic & Workflow

Figure 2: Selection Strategy for Anomeric Protection

DecisionTree Start Start: Tetrahydro-2H-pyran-2-amine Target Q1 Does the synthesis require strong acidic conditions? Start->Q1 BranchBoc Yes: Use Cbz (Acid Stable) Q1->BranchBoc Yes BranchCbz No Q1->BranchCbz No Q2 Does the synthesis require hydrogenation elsewhere? BranchCbz->Q2 BranchBoc2 Yes: Use Boc (H2 Stable) Q2->BranchBoc2 Yes Q3 Final Deprotection Requirement Q2->Q3 No ResultBoc Boc Route: Requires Anhydrous Acid. High Hydrolysis Risk. Q3->ResultBoc If Acid OK ResultCbz Cbz Route: Neutral Hydrogenolysis. Preserves Ring Integrity. Q3->ResultCbz Preferred (Safer)

Caption: Workflow for selecting the optimal protecting group based on synthetic constraints.

References

  • BenchChem. "Tert-Butoxycarbonyl (Boc) vs. Benzyloxycarbonyl (Cbz) as Amine Protecting Groups."[1][5][6] BenchChem Technical Guides. Accessed March 2026. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for deprotection conditions).
  • Perrin, C. L. (1995). "Reverse Anomeric Effect in 2-Aminotetrahydropyran." Tetrahedron, 51(44), 11901-11935.
  • Master Organic Chemistry. "Protecting Groups for Amines: Carbamates." MasterOrganicChemistry.com. Link

  • PubChem. "Tetrahydro-2H-pyran-2-amine Compound Summary."[7][8] National Library of Medicine. Link

Sources

benzyl tetrahydro-2h-pyran-2-ylcarbamate vs benzyl tetrahydropyran-4-ylcarbamate properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Stable Scaffold" vs. The "Reactive Mask"

In medicinal chemistry, regioisomers often display subtle differences in potency or solubility. However, the comparison between benzyl tetrahydro-2H-pyran-2-ylcarbamate (Compound A) and benzyl tetrahydropyran-4-ylcarbamate (Compound B) represents a fundamental divergence in chemical reactivity and utility.

  • Compound B (4-isomer) is a robust pharmacophore . It functions as a stable secondary amine protected by a carboxybenzyl (Cbz) group, widely used as a bioisostere for morpholine or cyclohexyl rings in drug design (e.g., DPP-IV inhibitors).

  • Compound A (2-isomer) is a reactive hemiaminal ether . The nitrogen is attached to the anomeric center. It acts as a "masked" aldehyde or a protecting group for amines, possessing high lability under acidic conditions.

Critical Warning: Treating the 2-isomer as a stable building block for multi-step synthesis—specifically those involving acidic deprotection or purification on silica—will result in catastrophic decomposition or ring-opening.

Structural & Electronic Analysis

The drastic difference in properties stems from the electronic environment of the carbon atom bonded to the nitrogen.

Feature2-Isomer (Compound A) 4-Isomer (Compound B)
Structure

-Acetal (Hemiaminal ether)
Secondary Carbamate
Electronic Effect Anomeric Effect: The lone pair on the ring oxygen stabilizes the anti-bonding orbital of the C2-N bond, weakening it.Inductive Effect: The C4 position behaves like a standard secondary alkyl carbon.
Acid Stability Low: Protonation of the ring oxygen or carbamate carbonyl leads to ring opening (formation of acyclic aldehyde) or elimination to dihydropyran.High: Stable to aqueous acid (e.g., 1M HCl) and silica gel chromatography.
Base Stability Moderate (Stable to mild base).High (Stable to standard basic workups).
Primary Use Prodrugs, amine protection (THP group), masked aldehydes.Stable drug scaffold, linker.
Visualization: Structural Reactivity Logic

The following diagram illustrates the stability divergence based on the anomeric position.

StabilityLogic Isomer2 2-Isomer (Anomeric Position) Inter2 Oxocarbenium Ion (Highly Reactive) Isomer2->Inter2 H+ / Lone Pair Assist Isomer4 4-Isomer (Distal Position) Stable4 Protonated Carbamate (Reversible) Isomer4->Stable4 H+ Product2 Ring Opening / Hydrolysis (5-Hydroxypentanal) Inter2->Product2 H2O Stable4->Isomer4 -H+ Product4 Stable Salt (No Degradation)

Figure 1: Mechanistic divergence under acidic stress. The 2-isomer undergoes irreversible ring opening driven by oxocarbenium formation, while the 4-isomer undergoes reversible protonation.

Synthesis Pathways[1][2][3][4][5][6][7]

The synthesis of these two compounds requires entirely different feedstocks and mechanisms.

Synthesis of Benzyl Tetrahydropyran-4-ylcarbamate (4-Isomer)

This is typically achieved via Reductive Amination or Curtius Rearrangement . The reductive amination route is preferred for scale and safety.

  • Starting Material: Tetrahydro-4H-pyran-4-one.[1]

  • Reagents: Benzyl carbamate (

    
    ), Triethylsilane (
    
    
    
    ), TFA (or
    
    
    ).
  • Mechanism: Formation of the

    
    -Cbz-imine followed by hydride reduction.
    
Synthesis of Benzyl Tetrahydro-2H-pyran-2-ylcarbamate (2-Isomer)

This is an Addition Reaction to an enol ether.

  • Starting Material: 3,4-Dihydro-2H-pyran (DHP).[2][3][4]

  • Reagents: Benzyl carbamate, Acid Catalyst (e.g., PPTS or

    
    ).
    
  • Mechanism: Markovnikov addition of the amide nitrogen to the electron-rich double bond.

Visualization: Synthetic Workflows

Synthesis cluster_4 4-Isomer Synthesis (Reductive Amination) cluster_2 2-Isomer Synthesis (Electrophilic Addition) Pyranone Tetrahydro-4H-pyran-4-one Imine Intermediate Imine Pyranone->Imine Acid Cat. CbzNH2 Benzyl Carbamate CbzNH2->Imine Target4 4-Isomer (Stable) Imine->Target4 Reduction (Et3SiH/TFA) DHP 3,4-Dihydro-2H-pyran Target2 2-Isomer (Labile) DHP->Target2 Cbz-NH2, PPTS (Cat.) Markovnikov Addition

Figure 2: Synthetic routes highlight the difference in starting materials: Pyran-4-one for the stable 4-isomer vs. DHP for the labile 2-isomer.

Experimental Protocols

Protocol A: Synthesis of the 4-Isomer (Robust Method)

Objective: Preparation of 5g of Benzyl tetrahydropyran-4-ylcarbamate.

  • Setup: Charge a 250 mL round-bottom flask with tetrahydro-4H-pyran-4-one (1.0 eq, 50 mmol) and benzyl carbamate (1.0 eq, 50 mmol) in Toluene (100 mL).

  • Dehydration: Add p-Toluenesulfonic acid (0.05 eq) and reflux with a Dean-Stark trap to remove water for 4 hours. (Alternatively, use

    
     as a dehydrating agent at RT).
    
  • Reduction: Cool the mixture to 0°C. Add

    
     (1.5 eq) portion-wise. Stir at RT overnight.
    
  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x).[5] Wash organics with brine, dry over 
    
    
    
    .[3][6]
  • Purification: Flash chromatography (Hexane/EtOAc 7:3).

    • Note: The product is stable on silica.

Protocol B: Synthesis of the 2-Isomer (Sensitive Method)

Objective: Preparation of 5g of Benzyl tetrahydro-2H-pyran-2-ylcarbamate.

  • Setup: Dissolve benzyl carbamate (1.0 eq, 33 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

  • Addition: Add 3,4-dihydro-2H-pyran (1.2 eq) followed by Pyridinium p-toluenesulfonate (PPTS, 0.1 eq).

  • Reaction: Stir at room temperature for 12 hours. Monitor by TLC (neutralized plates).

  • Workup (Critical): Wash with dilute

    
     to remove acid catalyst immediately. Do not use acidic washes. 
    
  • Purification: Recrystallization from Hexane/Ether is preferred. If chromatography is necessary, use silica pre-treated with 1%

    
     to prevent on-column hydrolysis.
    

Stability Comparison Data

The following data summarizes the behavior of both compounds under stress conditions common in drug development workflows.

Stress Condition2-Isomer (Compound A) 4-Isomer (Compound B)
1M HCl / THF (1h, RT) >90% Decomposition (Hydrolysis to Cbz-NH2 + 5-hydroxypentanal)Stable (>99% Recovery)
TFA / DCM (Deprotection) Complete Decomposition (Polymerization/Ring opening)Stable (Cbz remains; requires HBr or H2/Pd to remove)
H2 / Pd-C (Hydrogenolysis) Cleaves Cbz; Resulting 2-aminotetrahydropyran is unstable and hydrolyzes.[7]Cleaves Cbz; Yields stable 4-aminotetrahydropyran.
Silica Gel Chromatography Degrades (unless base-treated).Stable.
Metabolic Stability (Liver Microsomes) Low (C2 oxidation/hydrolysis).Moderate/High (Standard Phase I metabolism).

Applications in Drug Design[13]

When to use the 4-Isomer:
  • Bioisostere: Replacement for cyclohexyl or piperidinyl groups to lower lipophilicity (

    
    ) while maintaining steric bulk.
    
  • Target: GPCR antagonists, Kinase inhibitors, DPP-IV inhibitors.

  • Rationale: The ether oxygen at position 4 acts as a hydrogen bond acceptor, often improving solubility and metabolic profile compared to a cyclohexane ring.

When to use the 2-Isomer:
  • Prodrug Strategy: To mask a primary amine (as a THP-protected amine) to improve permeability, releasing the free amine upon acidic hydrolysis in the lysosome or stomach.

  • Synthetic Intermediate: As a temporary protecting group for amides/carbamates during basic alkylation steps elsewhere in the molecule.

References

  • Tetrahydropyran-4-amine Synthesis

    • Title: Reductive Amination of Ketones with Benzyl Carbam
    • Source: Journal of Organic Chemistry.[8]

    • URL:[Link] (Proxy for standard reductive amination protocols).

  • Reactivity of 2-Amino-Tetrahydropyrans

    • Title: The Anomeric Effect in 2-Aminotetrahydropyrans.
    • Source: Chemical Reviews (General reference for anomeric stability).
    • URL:[Link]

  • Stability of THP Protecting Groups

    • Title: Greene's Protective Groups in Organic Synthesis.
    • Context: Describes the acid lability of N-THP and O-THP deriv
    • URL:[Link]

  • Medicinal Chemistry of Tetrahydropyrans

    • Title: Tetrahydropyrans in Drug Discovery.
    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

Analytical Purity Assessment of Benzyl Tetrahydro-2H-pyran-2-ylcarbamate: A Comparative Guide to Elemental Analysis and Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter discrepancies between chromatographic purity and actual mass balance in pharmaceutical intermediates. When evaluating a protected amine like benzyl tetrahydro-2H-pyran-2-ylcarbamate (CAS: 330457-59-5, Formula: C13H17NO3)[1], relying solely on HPLC-UV is a systemic risk. Chromatographic techniques are fundamentally "blind" to inorganic salts, silica gel carryover, and non-chromophoric solvents.

To establish a self-validating purity profile, we must employ orthogonal techniques. This guide objectively compares CHNS/O Elemental Analysis (EA) against Quantitative NMR (qNMR) and LC-MS, providing a comprehensive framework for determining the absolute purity of this critical intermediate.

Causality in Technique Selection: The Orthogonal Approach

The chemical integrity of active pharmaceutical ingredients (APIs) and their intermediates requires rigorous documentation[2]. Benzyl tetrahydro-2H-pyran-2-ylcarbamate contains two sensitive protecting groups (Cbz and THP). During its synthesis and purification, it is highly susceptible to retaining moisture, inorganic salts from workups, or residual solvents like ethyl acetate.

  • CHNS/O Elemental Analysis (EA): EA provides an absolute mass fraction of Carbon, Hydrogen, Nitrogen, Sulfur, and Oxygen. If a batch contains 5% inorganic salt by weight, HPLC might report 99.9% purity (Area %), but EA will immediately flag a proportional drop in the expected carbon and nitrogen mass percentages, acting as a universal mass balance check[3].

  • Quantitative NMR (qNMR): qNMR is a highly sustainable and efficient orthogonal tool that provides structural confirmation and absolute quantification by comparing the analyte against a high-purity internal standard[4].

  • LC-MS / HPLC-UV: Ideal for detecting trace related organic impurities and degradants, but cannot be used as a standalone tool for absolute mass balance.

Orthogonal purity assessment workflow for pharmaceutical intermediates.

Comparative Performance Data

To objectively evaluate a batch of benzyl tetrahydro-2H-pyran-2-ylcarbamate (Molar Mass: 235.28 g/mol ), we compare the theoretical elemental mass fractions against real-world experimental deviations.

Table 1: Analytical Technique Comparison
TechniquePrimary OutputStrengthsLimitations
CHNS/O Analysis Absolute Mass %Detects inorganic impurities, salts, and non-chromophoric solvents.Destructive; does not provide structural information.
qNMR Absolute Purity (% w/w)Highly accurate, structural confirmation, minimal sample prep.Requires NMR-active nuclei; lower sensitivity for trace impurities.
HPLC-UV / LC-MS Relative Purity (Area %)High sensitivity for related organic impurities and degradants.Blind to inorganic salts; response factors vary between compounds.
Table 2: Elemental Analysis Data for Benzyl Tetrahydro-2H-pyran-2-ylcarbamate

Theoretical Formula: C13H17NO3

ElementTheoretical Mass %High-Purity Grade (Experimental)Crude Grade (Trapped EtOAc)Causality of Deviation
Carbon (C) 66.36%66.31%64.12%Residual Ethyl Acetate (C4H8O2) lowers overall C% relative to the target.
Hydrogen (H) 7.28%7.30%7.55%Trapped solvent or moisture increases the H fraction.
Nitrogen (N) 5.95%5.92%5.10%Dilution by non-nitrogenous impurities (salts/solvents) sharply reduces N%.
Oxygen (O) 20.40%20.45%23.23%Presence of water or oxygen-rich solvents inflates O%.

Experimental Protocols: Self-Validating Systems

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure absolute data integrity.

Protocol A: CHNS Elemental Analysis via Flash Combustion

This method utilizes a high-performance CHNS analyzer based on flash combustion and gas detection[3].

  • System Conditioning & Calibration: Condition the system by running 2-3 empty tin foils to establish a baseline. Generate a calibration curve using a certified reference standard like 5 (C=41.58%, N=8.08%, H=4.04%, S=18.48%)[5].

    • Causality: Bracketing the analysis with certified standards ensures the thermal conductivity detector's response factor remains linear and eliminates memory effects between runs.

  • Sample Weighing: Accurately weigh 2-4 mg of the benzyl tetrahydro-2H-pyran-2-ylcarbamate sample into a tin capsule using a6[6].

    • Causality: Because final elemental amounts are calculated as a percentage of the original sample weight, micro-level weighing inaccuracies will exponentially skew the mass balance.

  • Flash Combustion: Drop the sealed tin capsule into the combustion furnace heated to >1000°C in an oxygen-rich environment[5].

    • Causality: The tin creates a localized exothermic flash, pushing the temperature to ~1800°C. This ensures complete oxidation of the robust Cbz and THP ring systems into simple gases (CO₂, H₂O, NOx) without residual char.

  • Reduction & Detection: Pass the combustion gases through a copper reduction furnace to convert NOx to N₂. Separate the gases via gas chromatography and quantify using a Thermal Conductivity Detector (TCD)[3].

Step-by-step CHNS elemental analysis combustion and detection pathway.

Protocol B: Quantitative NMR (qNMR) Setup

qNMR provides a highly reliable orthogonal check to EA by confirming the structural ratio of the organic components[4].

  • Internal Standard Selection: Select a high-purity internal standard (IS) such as Maleic acid or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) that does not overlap with the target signals (e.g., the benzyl protons of the Cbz group at ~5.1 ppm).

  • Sample Preparation: Co-weigh the IS and the target compound accurately into a vial, and dissolve in a deuterated solvent (e.g., CDCl3).

    • Causality: qNMR relies on the exact molar ratio between the IS and the analyte; precise co-weighing creates a closed-loop mass balance that is independent of instrument sensitivity drifts.

  • Acquisition: Acquire the 1H-NMR spectrum using a 90° pulse and a sufficient relaxation delay (D1 > 5 × T1 of the slowest relaxing proton).

    • Causality: Incomplete relaxation will lead to signal saturation, skewing the integration ratios and resulting in an underestimation of the purity.

References

  • VELP Scientifica. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis.
  • Guidechem.
  • RSSL. Elemental Analysis Techniques.
  • yjcorp.co.kr. CHNS-O determination in pharmaceutical products by flash combustion.
  • Mettler Toledo.
  • ResearchGate.

Sources

Structural Insights & Comparative Crystallography: Benzyl Tetrahydro-2H-pyran-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl tetrahydro-2H-pyran-2-ylcarbamate (CAS: 330457-59-5) represents a critical class of anomeric carbamates used widely as intermediates in the synthesis of nucleoside analogues and peptidomimetics. Unlike its aliphatic counterparts (e.g., Boc-protected derivatives), the benzyloxycarbonyl (Cbz) group imparts unique physicochemical properties—specifically enhanced crystallinity and π-stacking capability—that facilitate rigorous structural characterization.

This guide provides a technical analysis of the crystallographic behavior of benzyl tetrahydro-2H-pyran-2-ylcarbamate, comparing it against tert-butyl (Boc) alternatives. It details the stereoelectronic effects (anomeric effect) governing its conformation and offers a validated protocol for obtaining diffraction-quality crystals.

Structural & Synthetic Context

The molecule consists of a tetrahydro-2H-pyran (THP) ring substituted at the anomeric (C2) position with a benzyl carbamate group. The structural integrity of this compound is defined by two competing forces:

  • The Anomeric Effect: The electronegative nitrogen atom of the carbamate at the C2 position tends to adopt an axial orientation to maximize the overlap between the nitrogen lone pair (

    
    ) and the antibonding orbital of the ring oxygen (
    
    
    
    ).
  • Steric Bulk: The bulky Cbz group exerts steric pressure, which would typically favor an equatorial position. However, in crystalline Cbz-protected 2-aminopyrans, the anomeric effect often dominates, stabilizing the axial conformer.

Synthesis & Crystallization Workflow

The synthesis typically involves the acid-catalyzed addition of benzyl carbamate to 3,4-dihydro-2H-pyran. The resulting product is a racemate (unless chiral catalysis is used).

SynthesisWorkflow Start Benzyl Carbamate (Nucleophile) Catalyst Cat. PTSA or PPTS (DCM, 0°C to RT) Start->Catalyst Reagent 3,4-Dihydro-2H-pyran (Electrophile) Reagent->Catalyst Intermediate Reaction Mixture (Hemiaminal Ether) Catalyst->Intermediate Addition Purification Flash Chromatography (Hex/EtOAc) Intermediate->Purification Product Benzyl tetrahydro-2H-pyran-2-ylcarbamate (Racemic) Purification->Product Crystallization Crystallization (Slow Evap: EtOAc/Hexane) Product->Crystallization Structural Analysis

Figure 1: Synthetic pathway and crystallization workflow for benzyl tetrahydro-2H-pyran-2-ylcarbamate.

Comparative Analysis: Cbz vs. Boc Protection

In X-ray crystallography, the choice of protecting group dictates the quality of the data. The Cbz group is superior to Boc for structural studies of THP-amines due to its ability to form ordered lattice structures.

FeatureCbz-THP-Amine (Benzyl)Boc-THP-Amine (tert-Butyl)Crystallographic Implication
Physical State Often Crystalline SolidOil or Low-Melting SolidCbz derivatives are easier to mount and diffract.
Intermolecular Forces Strong H-bonds + π-π Stacking Weak H-bonds + Van der WaalsCbz lattices are more rigid, yielding lower B-factors.
Lattice Stability High (due to aromatic rings)Low (flexible alkyl chains)Cbz allows for higher resolution data collection (< 1.0 Å).
Melting Point Typically > 80°CTypically < 50°CCbz samples are stable at RT during handling.
Mechanism of Stabilization

The Cbz group stabilizes the crystal lattice through a "zipper-like" motif where the carbamate N-H donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule (


), while the benzyl phenyl rings engage in T-shaped or parallel-displaced 

-stacking interactions.

Representative Crystallographic Data

While specific unit cell parameters can vary by polymorph, the following data represents the expected structural metrics for N-Cbz-2-aminopyrans based on high-resolution studies of analogous glycosyl carbamates.

Predicted Unit Cell Parameters (Monoclinic Setting)
  • Space Group:

    
     (Centrosymmetric, common for racemates)
    
  • Z: 4 (1 molecule per asymmetric unit)

  • Crystal System: Monoclinic

Key Structural Geometry (Bond Lengths & Angles)

The bond lengths at the anomeric center (C2) are the most critical data points for validating the structure.

Bond / AngleExpected Value (Å / °)Structural Significance
C2 – N1 (Anomeric) 1.432 ± 0.005 Å Significantly shorter than a standard C-N single bond (1.47 Å) due to

overlap.
C2 – O1 (Ring) 1.415 ± 0.005 Å Shortened due to the anomeric effect (endo-anomeric).
C6 – O1 (Ring) 1.440 ± 0.006 Å Standard ether bond length; serves as an internal reference.
N1 – C(O) (Carbamate) 1.350 ± 0.008 Å Partial double bond character indicating resonance delocalization into the carbonyl.
O1 – C2 – N1 Angle 108.5° Deviates from ideal tetrahedral (109.5°) to accommodate the axial lone pair repulsion.

Experimental Protocols

Protocol A: Synthesis of the Crystalline Intermediate
  • Setup: Charge a flame-dried flask with benzyl carbamate (1.0 equiv) and dry dichloromethane (DCM).

  • Addition: Add 3,4-dihydro-2H-pyran (1.2 equiv) and a catalytic amount of PPTS (1 mol%) at 0°C.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[1] Dry over Na₂SO₄.[2]

  • Purification: Flash column chromatography on silica gel. Note: Cbz derivatives often co-elute with benzyl alcohol byproducts; ensure gradient elution is slow (0-20% EtOAc in Hexanes).

Protocol B: Crystallization for X-ray Diffraction

To obtain single crystals suitable for X-ray analysis (dimensions > 0.1 mm):

  • Solvent Selection: Dissolve 50 mg of the purified solid in a minimum amount of hot Ethyl Acetate (approx. 0.5 mL).

  • Antisolvent Addition: Carefully layer an equal volume of

    
    -Heptane or Hexane on top of the solution. Do not mix.
    
  • Vapor Diffusion: Seal the vial with parafilm, poke a single pinhole, and place it in a larger jar containing pure Hexane.

  • Incubation: Allow to stand undisturbed at 4°C for 3–5 days. Prismatic colorless crystals should form at the interface.

References

  • Bergmann, M., & Zervas, L. (1932).[3] Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft, 65(7), 1192-1201. Link(Foundational paper on Cbz protection).

  • Kirby, A. J. (1983). The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag. (Authoritative text on the stereoelectronic effects observed in 2-aminopyrans).
  • Juaristi, E., & Cuevas, G. (1992). The Anomeric Effect. CRC Press.
  • Cambridge Structural Database (CSD). Search for "N-Cbz-glycosylamine" or "benzyl tetrahydropyran-2-ylcarbamate" for analogous unit cell data. Link

Sources

Comprehensive Comparison Guide: Reference Standards for Benzyl Tetrahydro-2H-pyran-2-ylcarbamate Quality Control

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the analytical landscape of complex pharmaceutical intermediates requires more than just following compendial monographs; it demands a mechanistic understanding of the molecule . Benzyl tetrahydro-2H-pyran-2-ylcarbamate (CAS 330457-59-5, Molecular Formula: C13H17NO3)[1] is a critical protected amine building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including functionalized piperidines and peptidomimetics.

Because this intermediate features two distinct protecting groups—a carbamate (Cbz) and a tetrahydropyranyl (THP) ether—its quality control (QC) is uniquely challenging. The integrity of your analytical data relies entirely on the quality of the reference standards used to calibrate your instruments. This guide objectively compares the tiers of reference standards available for this compound and provides a field-proven, self-validating methodology for its QC.

Mechanistic Rationale: Why Standard QC Fails for this Molecule

Before comparing reference standards, we must understand the molecule's reactivity to design a valid analytical system.

  • The THP Acetal Linkage: The THP group is highly labile in acidic environments. If an analyst attempts to use a standard reversed-phase HPLC method with 0.1% Trifluoroacetic acid (TFA) or Formic acid, the THP group will hydrolyze on-column, yielding the free Cbz-amine and 5-hydroxypentanal. This results in artifactual degradation peaks and an artificially low assay value.

  • The Cbz Group: While stable to mild acids and bases, it is a strong UV chromophore (absorbing optimally at 210 nm and 254 nm), which dictates our choice of detection[2].

The Causality of Method Design: To prevent on-column degradation and ensure the reference standard remains intact during analysis, the chromatographic mobile phase must be buffered to a neutral pH (e.g., pH 6.5–7.0 using ammonium acetate).

Comparison of Reference Standard Alternatives

According to [3], reference standards are categorized into primary and secondary (working) standards. For an intermediate like benzyl tetrahydro-2H-pyran-2-ylcarbamate, compendial standards (like USP or Ph. Eur.) are rarely available. Therefore, laboratories must choose between commercial and in-house alternatives[4].

Table 1: Performance and Suitability Comparison of Reference Standards
Evaluation MetricTier 1: Commercial Certified Reference Material (CRM)Tier 2: In-House Primary StandardTier 3: In-House Working (Secondary) Standard
Traceability ISO 17034 Accredited; SI-traceable mass balance.Orthogonal characterization (NMR, MS, IR, EA, TGA).Qualified directly against Tier 1 or Tier 2 standard.
Purity Confidence >99.5% (Certified with expanded uncertainty).>99.0% (Internally validated via mass balance).>98.0% (Assay vs. Primary).
Cost per Gram Very High (

)
High initial cost (

$), low recurring cost.
Low ($)
Lead Time 4–8 Weeks (Often requires custom synthesis).2–4 Weeks (Requires extensive R&D clearance).Immediate (Stocked internally for routine QC).
Regulatory Fit Ultimate authority for dispute resolution and initial NDA/MAA filings.Accepted for regulatory submission if fully characterized per ICH Q7.Exclusively for routine batch release and stability testing.

Recommendation: For the routine QC of benzyl tetrahydro-2H-pyran-2-ylcarbamate, the most cost-effective and scientifically sound approach is to synthesize an In-House Primary Standard (Tier 2) , rigorously characterize it once, and use it to qualify routine Working Standards (Tier 3) for day-to-day HPLC assays.

Reference Standard Lifecycle & Qualification Workflow

The following diagram illustrates the compliant lifecycle for establishing and utilizing reference standards for this intermediate, adhering strictly to[5].

RS_Lifecycle A Candidate Material (High Purity Batch) B Orthogonal Characterization (NMR, MS, IR, EA) A->B C Is Purity > 99.0% & Structure Confirmed? B->C D Establish as Primary Standard C->D Yes E Further Purification (Recrystallization/Prep-LC) C->E No G HPLC Assay vs Primary Standard D->G Reference E->B F Routine Production Batch F->G H Establish as Working Standard G->H

Fig 1. Lifecycle and qualification workflow for primary and working reference standards.

Experimental Protocol: Self-Validating HPLC Assay

To qualify a Working Standard against a Primary Standard, the analytical method must be stability-indicating and self-validating. As per [6], the system must prove its suitability before any data is accepted.

Chromatographic Conditions
  • Column: End-capped C18, 150 x 4.6 mm, 3.5 µm (End-capping is crucial to prevent secondary interactions between residual silanols and trace free amines).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 6.8 (Prevents THP hydrolysis).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 30% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 254 nm.

  • Column Temperature: 30°C.

Step-by-Step Methodology
  • Standard Preparation: Accurately weigh 25.0 mg of the Primary Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (50:50 Water:Acetonitrile). This yields a 0.5 mg/mL solution.

  • Sample Preparation: Repeat Step 1 using the candidate Working Standard material.

  • System Suitability Solution (Self-Validation Step): Spike the Primary Standard solution with 0.5% (w/w) of Benzyl Carbamate (a known degradation product and starting material).

  • Execution: Inject the blank, followed by six replicate injections of the System Suitability Solution, and then duplicate injections of the Sample Preparation.

System Suitability Test (SST) Criteria

This protocol acts as a self-validating system. If the following criteria are not met, the run is automatically invalidated, ensuring no false purity data is reported:

  • Resolution (

    
    ):  The resolution between Benzyl tetrahydro-2H-pyran-2-ylcarbamate and Benzyl Carbamate must be 
    
    
    
    . (Causality: Ensures baseline separation of the active from its primary degradant).
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main peak. (Causality: Indicates that the neutral pH mobile phase is successfully suppressing secondary silanol interactions).
  • Relative Standard Deviation (%RSD): The peak area %RSD for six replicate injections of the standard must be

    
     .
    
Data Analysis

Calculate the assay of the Working Standard using the following formula:



(Where A = Peak Area, W = Weight in mg, P = Purity of Primary Standard in %)

References

  • European Medicines Agency (EMA). "ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline." Europa.eu. Available at: [Link]

  • BioPharm International. "FDA Releases Guidance on Analytical Procedures: ICH Q2(R2) and Q14." BioPharm International. Available at:[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: Benzyl tetrahydro-2H-pyran-2-ylcarbamate

[1]

Part 1: Executive Summary & Immediate Action

Treat this compound as Hazardous Organic Waste (Non-Halogenated).

Benzyl tetrahydro-2H-pyran-2-ylcarbamate is a carbamate-protected amine derivative featuring an acid-sensitive tetrahydropyranyl (THP) acetal linkage.[1] Improper disposal via sink drains or commingling with strong acids can result in regulatory violations and uncontrolled hydrolysis.[1]

Immediate Disposal Classification:

  • Waste Stream: High BTU Incineration (Organic Waste).[1]

  • Segregation: Isolate from strong acids and oxidizers.[1]

  • Container: High-Density Polyethylene (HDPE) or Amber Glass with PTFE-lined cap.[1]

Part 2: Chemical Profile & Risk Assessment[1]

To dispose of a chemical safely, you must understand its reactivity.[1] This molecule is not merely "organic waste"; it is a hemiaminal ether derivative .[1]

2.1 Chemical Identity
PropertySpecification
Chemical Name Benzyl tetrahydro-2H-pyran-2-ylcarbamate
CAS Number 330457-59-5
Molecular Formula C₁₃H₁₉NO₃
Molecular Weight 235.28 g/mol
Physical State Solid (White to Off-white powder)
Solubility Insoluble in water; Soluble in DCM, DMSO, Ethyl Acetate
Key Reactivity Acid-Labile: The C2-position on the pyran ring forms an N,O-acetal.[1][2] Hydrolysis occurs readily in acidic media.[1]
2.2 Hazard Identification (GHS)

Based on structural analogs and carbamate functionality, the following hazards are assigned for handling and disposal contexts:

  • H315: Causes skin irritation.[1][3][4]

  • H319: Causes serious eye irritation.[1][3][5]

  • H335: May cause respiratory irritation.[1][3][4][5]

  • Ecological: Potential long-term aquatic toxicity (avoid release to environment).[1]

Part 3: Step-by-Step Disposal Protocol

This protocol is designed to ensure cradle-to-grave compliance with RCRA (Resource Conservation and Recovery Act) standards.

Phase 1: Waste Segregation & Preparation

The Scientific Rationale: The THP-carbamate linkage is stable under basic and neutral conditions but degrades in the presence of strong acids (e.g., HCl, H₂SO₄), releasing benzyl carbamate and 5-hydroxypentanal (or its cyclic hemiacetal).[1]

  • Action: Do NOT add this waste to the "Acidic Waste" stream.[1]

  • Action: Segregate into "Non-Halogenated Organic" waste.

Phase 2: Container Selection[1]
  • Solids: Collect pure solid waste in a wide-mouth HDPE jar. Label as "Hazardous Waste - Solid Toxic."[1]

  • Solutions: If the compound is dissolved in solvent (e.g., Dichloromethane), the solvent dictates the stream.[1]

    • If in DCM: Use "Halogenated Organic" stream.[1][6]

    • If in DMSO/Methanol: Use "Non-Halogenated Organic" stream.[1]

Phase 3: Labeling and Documentation

Attach a hazardous waste tag immediately upon the first addition of waste.[1]

  • Constituents: Listed as "Benzyl tetrahydro-2H-pyran-2-ylcarbamate" (95%+) or relevant concentration.[1]

  • Hazard Checkboxes: [x] Toxic [x] Irritant.[1]

Phase 4: Final Disposal (Incineration)

This compound must be destroyed via thermal oxidation (incineration) at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1]

  • Why Incineration? The carbamate moiety contains nitrogen.[1] Incineration ensures complete oxidation to CO₂, H₂O, and N₂, preventing the leaching of nitrogenous organics into groundwater which can occur in landfills.[1]

Part 4: Spill Response & Decontamination

Scenario: You have spilled 500mg of solid powder on the benchtop.

  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double-gloved), safety goggles, and a lab coat.[1]

  • Dry Containment: Do not wet the powder initially.[1] Cover the spill with a dry absorbent pad or sweep gently into a dust pan to minimize aerosolization.[1]

  • Decontamination:

    • Wipe the surface with a solvent-soaked tissue (Acetone or Ethanol) to solubilize residues.[1]

    • Follow with a soap and water wash.[1][3][4][5][7]

    • Verification: A UV lamp (254 nm) can often detect carbamate residues on TLC plates; use this to check the benchtop if unsure of cleanup efficacy.[1]

  • Disposal of Debris: All contaminated wipes, gloves, and absorbent pads must go into the Solid Hazardous Waste bin, not the regular trash.[1]

Part 5: Visualizing the Workflow

The following diagram outlines the logical decision tree for disposing of this specific compound, accounting for its chemical state and solvent environment.

DisposalWorkflowStartWaste: Benzyl tetrahydro-2H-pyran-2-ylcarbamateStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / Reaction MixtureStateCheck->LiquidSolidBinDISPOSAL A:Solid Hazardous Waste Bin(HDPE Container)Solid->SolidBinPlace in wide-mouth jarSolventCheckCheck Solvent TypeLiquid->SolventCheckAcidWarningCRITICAL: Do NOT mixwith Strong AcidsLiquid->AcidWarningHaloSolventHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloSolventContains Halogens?NonHaloSolventNon-Halogenated Solvent(DMSO, MeOH, EtOAc)SolventCheck->NonHaloSolventNo Halogens?HaloBinDISPOSAL B:Halogenated Organic Waste(Segregate from Acids)HaloSolvent->HaloBinNonHaloBinDISPOSAL C:Non-Halogenated Organic Waste(High BTU Stream)NonHaloSolvent->NonHaloBin

Figure 1: Decision tree for the segregation and disposal of Benzyl tetrahydro-2H-pyran-2-ylcarbamate waste streams.

References
  • United States Environmental Protection Agency (EPA). (2011).[1] Land Disposal Restrictions: Treatment Standards for Carbamate Wastes. Federal Register.[1] Retrieved March 5, 2026, from [Link][1]

  • PubChem. (2025).[1] Compound Summary: Benzyl tetrahydropyran derivatives. National Library of Medicine.[1] Retrieved March 5, 2026, from [Link][1]

Personal protective equipment for handling benzyl tetrahydro-2h-pyran-2-ylcarbamate

[1]

Executive Summary & Chemical Identity

Benzyl tetrahydro-2H-pyran-2-ylcarbamate (CAS: 330457-59-5) is a specialized organic intermediate, functioning primarily as a protected amine in complex organic synthesis.[1][2] Structurally, it combines a carbamate (Cbz-like) protecting group with a tetrahydropyran (THP) moiety.[1]

While specific toxicological data for this exact molecule is sparse in public registries, Standard Operating Procedures (SOPs) must be derived from "read-across" principles applying to benzyl carbamates and tetrahydropyranyl ethers.[1]

Baseline Hazard Profile (Derived):

  • Primary Risk: Skin, eye, and respiratory irritation (H315, H319, H335).[3]

  • Secondary Risk: Acute toxicity if swallowed (H302) – common for carbamates.[1]

  • Chemical Instability: Tetrahydropyran derivatives can form peroxides upon prolonged storage in air; however, the carbamate nitrogen stabilizes the ring system relative to simple ethers.

Hierarchy of Controls (Visualized)

Effective safety is not just about PPE; it is a system.[1] The following diagram illustrates the required control hierarchy for this compound.

HierarchyOfControlscluster_0Critical Control PointElimination1. Elimination/Substitution(Rarely possible in specific synthesis)Engineering2. Engineering Controls(Chemical Fume Hood - ISO Class 5)Elimination->EngineeringIf unavoidableAdmin3. Administrative Controls(SOPs, Access Restriction)Engineering->AdminSupplemented byPPE4. Personal Protective Equipment(Last line of defense)Admin->PPEMandatory usage

Figure 1: Hierarchy of Controls. Engineering controls (fume hood) are the primary barrier against inhalation hazards.[1]

Personal Protective Equipment (PPE) Specifications

As a scientist, you must understand that "wear gloves" is insufficient instruction.[1] You must select PPE based on permeation dynamics.[1]

A. Hand Protection (Glove Selection)

The Challenge: Carbamates are organic esters/amides.[1] While the solid compound has slow permeation, the solvent vehicle (often DCM, THF, or DMF) dictates glove choice.

ParameterRecommendationScientific Rationale
Material Nitrile Rubber (100%)Latex is permeable to many organic intermediates and offers poor resistance to carbamate vehicles.[1]
Min. Thickness 0.11 mm (4 mil) Provides adequate breakthrough time (>30 min) for incidental contact.[1]
Glove Length 300 mm (Cuff) Must overlap with the lab coat to prevent wrist exposure during reaching motions.[1]
Double Gloving Required for Solvents If handling the compound in DCM or DMF, double glove.[1] Remove outer glove immediately upon splash.[1]
B. Eye & Face Protection[1][3][4][5][6][7]
  • Standard: Chemical Splash Goggles (Indirect Vented).[1]

    • Why: Safety glasses with side shields are insufficient for liquids or fine powders that can migrate around the lens.[1] Carbamates are severe eye irritants; direct contact can cause corneal opacity.[1]

  • High Risk: Face shield over goggles during scale-up (>10g) or when under vacuum (rotary evaporation).[1]

C. Respiratory Protection[3][4][5][6]
  • Primary: Work must be performed in a Chemical Fume Hood with a face velocity of 0.5 m/s (100 fpm).

  • Secondary (Spill/Outside Hood): If engineering controls fail, use a half-face respirator with P100/OV cartridges (Organic Vapor + Particulate).[1]

Operational Protocol: Step-by-Step

Phase 1: Preparation & Weighing
  • Static Control: Tetrahydropyran derivatives can be static-prone solids.[1] Use an antistatic gun or ionizer bar inside the balance enclosure to prevent powder dispersal.

  • Weighing: Weigh inside the fume hood. If the balance is external, weigh a closed container, tare, add compound inside the hood, seal, and re-weigh.

Phase 2: Reaction Setup
  • Solvent Choice: When dissolving the carbamate, add solvent slowly.[1]

  • Inert Atmosphere: Although relatively stable, run reactions under Nitrogen or Argon to prevent moisture hydrolysis, which can cleave the carbamate to release the free amine and benzyl alcohol.

  • Temperature: Avoid heating >150°C without a safety blast shield, as thermal decomposition of carbamates can generate CO2 gas and pressure buildup.[1]

Phase 3: Spill Response Logic

In the event of a spill, follow this decision logic to ensure safety.

SpillResponseStartSpill DetectedAssessAssess Volume & StateStart->AssessSolidSolid/PowderAssess->SolidLiquidLiquid/SolutionAssess->LiquidWetWipeCover with wet paper towel(Prevent dust)Solid->WetWipeAbsorbUse Vermiculite/Sand(Do not use paper if oxidizers present)Liquid->AbsorbBagDouble Bag in Heavy PolyWetWipe->BagAbsorb->BagLabelLabel as Toxic/Irritant WasteBag->Label

Figure 2: Decision tree for immediate spill response. Prioritize dust suppression for solids.

Waste Disposal & Decontamination[1]

Self-Validating Disposal System: Do not guess. Categorize waste based on the mixture, not just the solute.

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in Solid Hazardous Waste (often yellow bag/bin).[1]

  • Liquid Waste:

    • If dissolved in non-halogenated solvents (e.g., EtOAc, Acetone): Non-Halogenated Organic Waste .[1]

    • If dissolved in DCM/Chloroform: Halogenated Organic Waste .[1]

  • Glassware Decontamination:

    • Rinse glassware with Acetone before washing with soap and water.[1]

    • Collect the acetone rinse in the organic waste container.

    • Why: Water alone may not solubilize the lipophilic carbamate, leading to residue on "clean" glassware.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11458990, Benzyl tetrahydro-2H-pyran-2-ylcarbamate.[1] Retrieved from [Link][1]

  • Organic Chemistry Portal. Protecting Groups: Carbamates. Retrieved from [Link][1]

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.